Dexanabinol
Description
Propriétés
IUPAC Name |
(6aS,10aS)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O3/c1-6-7-8-9-12-24(2,3)18-14-21(27)23-19-13-17(16-26)10-11-20(19)25(4,5)28-22(23)15-18/h10,14-15,19-20,26-27H,6-9,11-13,16H2,1-5H3/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQJFGMEZBFMNV-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C)(C)C1=CC(=C2[C@H]3CC(=CC[C@@H]3C(OC2=C1)(C)C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150235 | |
| Record name | Dexanabinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112924-45-5 | |
| Record name | Dexanabinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112924-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexanabinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112924455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexanabinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06444 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dexanabinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 112924-45-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXANABINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6VT8U5372 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis and Stereospecific Preparation of Dexanabinol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dexanabinol, also known as HU-211, is a synthetic cannabinoid that has garnered significant interest for its neuroprotective properties. Unlike its psychoactive enantiomer HU-210, this compound is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, making it a promising candidate for the treatment of various neurological disorders, including traumatic brain injury and stroke.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis of this compound, with a particular focus on stereospecific preparation methods to achieve high enantiomeric purity. Detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows are presented to aid researchers in the replication and optimization of these synthetic routes.
Introduction
This compound, chemically described as (+)-(6aS,10aS)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrodibenzo[b,d]pyran-1-ol, is the "unnatural" enantiomer of the potent cannabinoid agonist HU-210.[3] Its unique pharmacological profile, devoid of significant affinity for cannabinoid receptors CB1 and CB2, stems from its action as an NMDA receptor antagonist.[1][2] This mechanism contributes to its neuroprotective effects by mitigating glutamate-induced excitotoxicity.[2] Furthermore, this compound exhibits anti-inflammatory properties through the inhibition of the NF-κB signaling pathway. The stereospecific synthesis of this compound is crucial to ensure the final product is free from its psychoactive enantiomer, thus demanding precise control over the stereochemistry throughout the synthetic sequence.
General Synthesis Strategy
The core synthetic strategy for this compound and other classical cannabinoids involves the acid-catalyzed condensation of a terpene-derived alcohol with a substituted resorcinol.[5] For the stereospecific synthesis of this compound, the chirality is introduced through the use of an enantiomerically pure terpene starting material, typically (+)-α-pinene or its derivatives.[5]
A common synthetic route involves the following key transformations:
-
Oxidation of (+)-α-pinene to an appropriate intermediate, such as (+)-verbenone.
-
Further functionalization to introduce a hydroxyl group at the desired position, yielding a key terpene alcohol intermediate.
-
Condensation of the terpene alcohol with a resorcinol derivative, 5-(1,1-dimethylheptyl)resorcinol (a derivative of olivetol).
-
Purification of the final product, often involving crystallization to enhance enantiomeric purity.[5]
Stereospecific Preparation of Key Intermediates
Synthesis of (+)-Verbenone from (+)-α-Pinene
The oxidation of (+)-α-pinene is a critical first step. Various methods have been reported, often employing lead tetraacetate followed by oxidation with sodium dichromate or using other oxidizing agents like tert-butyl hydroperoxide with a suitable catalyst.
Experimental Protocol: Oxidation of (+)-α-Pinene to (+)-Verbenone
-
Materials: (+)-α-Pinene (98% ee), lead tetraacetate, benzene (anhydrous), sodium dichromate dihydrate, sulfuric acid, diethyl ether.
-
Procedure:
-
To a solution of (+)-α-pinene (1.0 eq) in dry benzene, add lead tetraacetate (0.96 eq) portion-wise while maintaining the temperature at 65°C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes.
-
Cool the mixture, filter to remove lead salts, and wash the filtrate with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a crude mixture of alcohols.
-
Dissolve the crude alcohol mixture in diethyl ether and cool to 0°C.
-
Slowly add a solution of sodium dichromate dihydrate (0.5 eq) in water and concentrated sulfuric acid.
-
Stir the mixture at 0°C for 1 hour and then at room temperature overnight.
-
Separate the layers and extract the aqueous phase with diethyl ether.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude (+)-verbenone.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Synthesis of 5-(1,1-dimethylheptyl)resorcinol
This resorcinol derivative is a key coupling partner in the synthesis. Its preparation involves the alkylation of a protected resorcinol.
Experimental Protocol: Synthesis of 5-(1,1-dimethylheptyl)resorcinol
-
Materials: 2,6-dimethoxyphenol, 1,1-dimethyl-1-heptanol, methanesulfonic acid, boron tribromide, dichloromethane.
-
Procedure:
-
React 2,6-dimethoxyphenol with 1,1-dimethyl-1-heptanol in the presence of methanesulfonic acid to yield 1-hydroxy-2,6-dimethoxy-4-(1,1-dimethylheptyl)benzene.
-
The subsequent steps involve conversion to a phosphate ester, reduction, and finally demethylation.
-
A more direct approach involves the Friedel-Crafts alkylation of 3,5-dimethoxytoluene with 2-methyl-2-octene followed by demethylation.
-
For demethylation, dissolve the dimethoxy intermediate in dichloromethane and cool to -78°C.
-
Add a solution of boron tribromide in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with methanol and water, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or crystallization to obtain 5-(1,1-dimethylheptyl)resorcinol.
-
Condensation and Final Synthesis of this compound
The key bond-forming step is the Lewis acid-catalyzed condensation of a chiral terpene alcohol with the resorcinol derivative. A common intermediate derived from (+)-verbenone is a protected (+)-4-hydroxymyrtenol derivative.
Experimental Protocol: Synthesis of this compound
-
Materials: Protected (+)-4-hydroxymyrtenol derivative (e.g., pivalate ester), 5-(1,1-dimethylheptyl)resorcinol, boron trifluoride etherate (BF₃·OEt₂), dichloromethane (anhydrous).
-
Procedure:
-
In a dry, inert atmosphere, dissolve the protected (+)-4-hydroxymyrtenol derivative (1.0 eq) and 5-(1,1-dimethylheptyl)resorcinol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C.
-
Slowly add boron trifluoride etherate (catalytic amount, e.g., 0.1 eq).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude protected this compound.
-
Deprotect the hydroxyl groups (e.g., by hydrolysis if using an ester protecting group) to yield crude this compound.
-
Purification and Enantiomeric Purity Analysis
Purification of the final product is critical to achieve the high enantiomeric excess required for pharmaceutical applications. Crystallization is a highly effective method for this purpose.
Experimental Protocol: Purification of this compound by Crystallization
-
Materials: Crude this compound, suitable solvent (e.g., acetonitrile, heptane).
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the chosen solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum. The selection of the crystallization solvent is crucial and can significantly impact the final enantiomeric purity.[6]
-
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination
-
Column: A chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralpak series), is typically used.
-
Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is commonly employed for normal-phase chromatography. For basic compounds, a small amount of an amine additive like diethylamine may be added, while for acidic compounds, an acid like trifluoroacetic acid can be used.[4]
-
Detection: UV detection at an appropriate wavelength.
-
Procedure: A solution of the purified this compound is injected onto the chiral HPLC system. The retention times of the two enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess is calculated from the peak areas of the two enantiomers. High enantiomeric purities, exceeding 99.9%, have been reported for this compound.[6]
Quantitative Data
The following tables summarize typical yields and enantiomeric excess values reported for the key steps in the synthesis of this compound. It is important to note that these values can vary depending on the specific reaction conditions and purification methods employed.
| Reaction Step | Starting Material | Product | Typical Yield (%) | Reported Enantiomeric Excess (%) | Reference |
| Oxidation | (+)-α-Pinene | (+)-Verbenone | 50-70 | >98 | Organic Syntheses |
| Reduction & Functionalization | (+)-Verbenone | Protected (+)-4-hydroxymyrtenol | 60-80 | >98 | - |
| Condensation & Deprotection | Protected terpene alcohol & Resorcinol derivative | Crude this compound | 40-60 | - | - |
| Crystallization | Crude this compound | Pure this compound | >80 (of final step) | >99.9 | [6] |
| Purification Method | Starting Purity (ee %) | Final Purity (ee %) | Recovery (%) |
| Single Crystallization (Acetonitrile) | ~98 | >99.5 | ~85 |
| Recrystallization | >99.5 | >99.9 | ~90 |
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound's neuroprotective and anti-inflammatory effects are mediated through its interaction with key signaling pathways.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2004050011A2 - High enantiomeric purity this compound for pharmaceutical copositions - Google Patents [patents.google.com]
Dexanabinol's Antagonism of the NMDA Receptor: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexanabinol (also known as HU-211) is a synthetic cannabinoid derivative that has garnered significant interest for its neuroprotective properties. Unlike its psychoactive counterparts, this compound does not exhibit significant affinity for the cannabinoid receptors CB1 and CB2. Instead, its primary mechanism of action lies in its function as a non-competitive or uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides an in-depth exploration of this compound's interaction with the NMDA receptor, detailing the quantitative data, experimental methodologies, and associated signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding this compound's activity as an NMDA receptor antagonist.
| Parameter | Value | Species/Tissue | Assay | Reference |
| IC50 | 11 µM | Rat forebrain membranes | [3H]MK-801 Radioligand Binding Assay | [1] |
This table will be expanded as more specific quantitative data from primary literature is acquired.
Core Mechanism of Action: NMDA Receptor Antagonism
This compound functions as a weak, non-competitive or uncompetitive antagonist at the NMDA receptor[2]. This mode of antagonism means that this compound does not directly compete with the binding of the primary agonists, glutamate and glycine. Instead, it is proposed to bind to a site within the ion channel pore of the receptor, accessible only when the channel is in an open state, thereby physically blocking the influx of ions such as Ca2+.
This blockade of excessive calcium influx is the cornerstone of this compound's neuroprotective effects. Overactivation of NMDA receptors, a phenomenon known as excitotoxicity, leads to a pathological increase in intracellular calcium concentrations, triggering a cascade of neurotoxic events including mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, neuronal cell death. By attenuating this excessive calcium influx, this compound helps to mitigate the downstream consequences of excitotoxic insults.
Signaling Pathways
This compound's antagonism of the NMDA receptor has significant downstream effects on intracellular signaling cascades, most notably the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).
As depicted in Figure 1, the binding of glutamate to the NMDA receptor leads to channel opening and subsequent calcium influx. This rise in intracellular calcium activates calmodulin and Calcium/calmodulin-dependent protein kinase II (CaMKII), which in turn activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκB, leading to its ubiquitination and degradation. This releases NF-κB to translocate to the nucleus, where it promotes the transcription of pro-inflammatory genes, including Tumor Necrosis Factor-alpha (TNF-α). This compound intervenes in this pathway by blocking the initial calcium influx through the NMDA receptor ion channel, thereby preventing the activation of NF-κB and the subsequent production of inflammatory mediators.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the NMDA receptor.
[3H]MK-801 Radioligand Binding Assay
This assay is used to determine the binding affinity (IC50 or Ki) of a compound for the MK-801 binding site within the NMDA receptor ion channel.
Materials:
-
Rat forebrain tissue
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
[3H]MK-801 (radioligand)
-
This compound (test compound)
-
Non-labeled MK-801 or PCP (for determining non-specific binding)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat forebrain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of membrane preparation
-
50 µL of [3H]MK-801 (final concentration typically 1-5 nM)
-
50 µL of varying concentrations of this compound (e.g., 10-9 to 10-4 M) or assay buffer (for total binding).
-
For non-specific binding, add 50 µL of a high concentration of non-labeled MK-801 or PCP (e.g., 10 µM).
-
-
Incubate the plate at room temperature for 2-4 hours to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]MK-801 binding) by fitting the data to a sigmoidal dose-response curve.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to directly measure the effect of this compound on NMDA receptor-mediated ion currents in individual neurons.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons) or a cell line expressing recombinant NMDA receptors.
-
External (extracellular) solution: e.g., 140 mM NaCl, 2.5 mM KCl, 2 mM CaCl2, 10 mM HEPES, 10 µM glycine, pH 7.3.
-
Internal (intracellular) solution: e.g., 140 mM CsCl, 10 mM HEPES, 10 mM BAPTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2.
-
NMDA (agonist)
-
This compound (test compound)
-
Patch-clamp amplifier and data acquisition system
-
Microscope and micromanipulators
Procedure:
-
Cell Preparation:
-
Plate cultured neurons on coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
-
Patch-Clamp Recording:
-
Using a micromanipulator, approach a neuron with a glass micropipette filled with internal solution.
-
Form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
-
Drug Application and Data Acquisition:
-
Apply a brief pulse of NMDA (e.g., 100 µM for 2-5 ms) to evoke an inward NMDA receptor-mediated current.
-
After establishing a stable baseline response, co-apply NMDA with varying concentrations of this compound.
-
Record the resulting currents.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
To assess use-dependency, a characteristic of uncompetitive antagonists, apply a train of NMDA pulses and observe if the inhibitory effect of this compound increases with successive activations of the receptor.
-
Conclusion
This compound's primary mechanism of action as a non-competitive or uncompetitive NMDA receptor antagonist provides a strong rationale for its neuroprotective effects. By blocking excessive calcium influx, it effectively mitigates the downstream signaling cascades that lead to excitotoxicity and inflammation, including the activation of NF-κB and the production of TNF-α. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel NMDA receptor modulators. Further research focusing on the specific binding site and the kinetics of interaction will be crucial for a more complete understanding of its therapeutic potential.
References
The Neuroprotective Landscape of Dexanabinol: A Technical Guide to Preclinical Evidence
For Immediate Release
[City, State] – [Date] – This technical whitepaper provides a comprehensive analysis of the neuroprotective properties of Dexanabinol (also known as HU-211) observed in preclinical models of neurological injury. The document is intended for researchers, scientists, and drug development professionals, offering an in-depth review of quantitative data, detailed experimental protocols, and the underlying mechanisms of action.
This compound, a synthetic cannabinoid analog, has demonstrated significant neuroprotective effects in various preclinical settings, primarily in models of ischemic stroke and traumatic brain injury. Its multifaceted mechanism of action, which includes N-methyl-D-aspartate (NMDA) receptor antagonism, inhibition of tumor necrosis factor-alpha (TNF-α), and modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, positions it as a promising candidate for therapeutic development. This guide synthesizes the available preclinical evidence to provide a clear and structured overview of its potential.
Quantitative Efficacy of this compound in Preclinical Models
The neuroprotective effects of this compound have been quantified in several key preclinical studies. The following tables summarize the significant findings in models of focal cerebral ischemia and traumatic brain injury.
Table 1: Efficacy of this compound in a Rat Model of Permanent Middle Cerebral Artery Occlusion (PMCAO)
| Animal Model | This compound Dose | Administration Time Post-Insult | Outcome Measure | Result | Percentage Improvement vs. Vehicle | Reference |
| Spontaneously Hypertensive Rats | 4.5 mg/kg | 1 hour | Infarct Volume (% of hemisphere) at 24 hours | 11.5 ± 2.02 | 44.7% | [1][2] |
| 3 hours | 12.0 ± 3.2 | 42.3% | [1][2] | |||
| 6 hours | 14.4 ± 2.4 | 30.8% (not statistically significant) | [1][2] | |||
| 4.5 mg/kg | 1 hour | Infarct Volume (% of hemisphere) at 30 days | 8.1 ± 0.6 | 66.9% | [1][2] | |
| 3 hours | 11.1 ± 2.3 | 54.7% | [1][2] | |||
| 6 hours | 13.8 ± 2.5 | 43.6% | [1][2] | |||
| 4.5 mg/kg | 1, 3, and 6 hours | Motor Score (disability scale) at all time points up to 30 days | Significantly improved | Not specified | [1][2] | |
| Hypertensive Rats | 4 mg/kg | 1 hour | Infarct Volume | Significantly decreased | Not specified | [3] |
| TNF-α Levels (ipsilateral hemisphere) | Significantly lowered | Not specified | [3] |
Table 2: Efficacy of this compound in a Rat Model of Closed Head Injury (CHI)
| Animal Model | This compound Dose | Administration Time Post-Insult | Outcome Measure | Result | Percentage Improvement vs. Control | Reference |
| Ether-anesthetized Rats | 25 mg/kg | 1 hour | Beam Walk Performance (8.5 cm beam) | 79% of rats able to perform | 163% increase | [4] |
| Beam Walk Performance (5 cm beam) | 57% of rats able to perform | - (0% in control) | [4] | |||
| Blood-Brain Barrier Breakdown (ng Evans blue/g tissue) | 128 ± 19 | 76.6% reduction | [4] | |||
| Cerebral Edema (% water content) | 80.78 ± 0.36 | 2.7% reduction | [4] |
Key Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for the key preclinical models are provided below.
Permanent Middle Cerebral Artery Occlusion (PMCAO) Model in Rats
This model induces a focal ischemic stroke.
-
Animal Preparation: Spontaneously hypertensive rats are anesthetized.
-
Surgical Procedure:
-
A subtemporal craniectomy is performed.
-
The middle cerebral artery (MCA) is exposed.
-
The MCA is permanently occluded using micro-bipolar coagulation.
-
-
Drug Administration: this compound or vehicle is administered intravenously at specified time points post-occlusion (e.g., 1, 3, or 6 hours).[1][2]
-
Outcome Assessment:
-
Infarct Volume: At 24 hours or 30 days post-PMCAO, rats are euthanized, and brains are sectioned. Sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then calculated as a percentage of the total hemispheric volume.[1][2]
-
Motor Function: A motor disability scale is used to assess neurological deficits at various time points.[1][2]
-
Closed Head Injury (CHI) Model in Rats
This model simulates a traumatic brain injury.
-
Animal Preparation: Rats are anesthetized with ether.
-
Injury Induction: A weight-drop device is used to induce a closed head injury.
-
Drug Administration: this compound (e.g., 25 mg/kg) or vehicle is administered intraperitoneally at specified times post-injury (e.g., immediately, 1, 2, or 3 hours).[4]
-
Outcome Assessment:
-
Motor Function: Beam walk performance is assessed at 24 and 48 hours post-injury. The percentage of rats able to traverse beams of varying widths is recorded.[4]
-
Blood-Brain Barrier (BBB) Integrity: Evans blue dye is injected intravenously. The amount of dye extravasated into the brain tissue is quantified to measure BBB breakdown.[4]
-
Cerebral Edema: Brain water content is determined by measuring the wet and dry weight of brain tissue samples.[4]
-
Signaling Pathways and Mechanisms of Action
This compound's neuroprotective effects are attributed to its ability to modulate multiple signaling pathways implicated in neuronal damage.
NMDA Receptor Antagonism
This compound acts as a non-competitive antagonist at the NMDA receptor.[5] This action is crucial in preventing excitotoxicity, a primary mechanism of neuronal death in ischemic and traumatic brain injuries.
Inhibition of TNF-α Production
This compound has been shown to inhibit the production of the pro-inflammatory cytokine TNF-α at a post-transcriptional stage.[3] This anti-inflammatory action helps to reduce the secondary injury cascade following brain trauma.
Inhibition of NF-κB Signaling
This compound inhibits the activation of NF-κB, a key transcription factor involved in the inflammatory response and apoptosis.
Conclusion
The preclinical data strongly support the neuroprotective potential of this compound in models of ischemic stroke and traumatic brain injury. Its ability to target multiple injury mechanisms, including excitotoxicity and neuroinflammation, underscores its promise as a therapeutic agent. Further research is warranted to translate these robust preclinical findings into clinical applications for patients with acute neurological injuries.
References
- 1. This compound: a novel cannabinoid with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound; a novel neuroprotective drug in experimental focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A nonpsychotropic cannabinoid, HU-211, has cerebroprotective effects after closed head injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cannabinoid agonist rescues learning and memory after a traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
Dexanabinol: A Multi-Modal Approach to Mitigating Glutamate Neurotoxicity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Glutamate-mediated excitotoxicity is a primary pathological mechanism underlying neuronal damage in a range of acute and chronic neurological disorders. This whitepaper provides a comprehensive technical overview of Dexanabinol (HU-211), a synthetic, non-psychotropic cannabinoid analogue, and its significant role in mitigating glutamate neurotoxicity. This compound exhibits a unique dual mechanism of action, functioning as both a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a potent inhibitor of tumor necrosis factor-alpha (TNF-α) production. This guide will delve into the core mechanisms of this compound's neuroprotective effects, present quantitative data from key preclinical and clinical studies, provide detailed experimental protocols for assessing its activity, and visualize the associated signaling pathways and experimental workflows.
Introduction: The Challenge of Glutamate Neurotoxicity
Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, essential for synaptic plasticity, learning, and memory. However, excessive or prolonged activation of glutamate receptors, particularly the NMDA receptor, leads to a pathological process known as excitotoxicity. This phenomenon is characterized by a massive influx of calcium ions (Ca2+) into neurons, triggering a cascade of detrimental events including mitochondrial dysfunction, production of reactive oxygen species (ROS), and activation of apoptotic pathways, ultimately leading to neuronal death. Glutamate excitotoxicity is a key contributor to the pathophysiology of numerous neurological conditions, including traumatic brain injury (TBI), stroke, and neurodegenerative diseases.
This compound (HU-211) has emerged as a promising neuroprotective agent due to its multifaceted approach to counteracting glutamate-induced neuronal damage.[1][2] Unlike traditional cannabinoid receptor agonists, this compound does not exert its effects through CB1 or CB2 receptors, thus avoiding psychotropic side effects.[3] Its neuroprotective properties are primarily attributed to its ability to directly antagonize the NMDA receptor and to suppress the inflammatory response by inhibiting TNF-α synthesis.[3][4]
Core Mechanisms of this compound in Mitigating Glutamate Neurotoxicity
This compound's neuroprotective strategy is twofold, addressing both the direct excitotoxic insult and the subsequent inflammatory cascade.
Non-Competitive NMDA Receptor Antagonism
This compound acts as a non-competitive antagonist at the NMDA receptor.[2] This means it binds to a site within the receptor's ion channel, physically blocking the influx of Ca2+ irrespective of glutamate and glycine binding. This mechanism is crucial in preventing the initial trigger of the excitotoxic cascade.
Inhibition of TNF-α Production
In addition to its direct action on the NMDA receptor, this compound has been shown to be a potent inhibitor of TNF-α production.[4] TNF-α is a pro-inflammatory cytokine that is upregulated following brain injury and contributes to secondary neuronal damage. By suppressing TNF-α, this compound mitigates the neuroinflammatory response that exacerbates glutamate-induced injury.
Quantitative Data on this compound's Efficacy
The following tables summarize the key quantitative findings from preclinical and clinical studies investigating this compound's efficacy.
Table 1: NMDA Receptor Antagonism of this compound
| Parameter | Value | Species/System | Reference |
| IC50 ([3H]MK-801 binding) | 11 µM | Rat forebrain membranes | [4] |
Table 2: Neuroprotective Effects of this compound Against Glutamate-Induced Excitotoxicity
| Experimental Model | This compound Concentration | Outcome Measure | Quantitative Result | Reference |
| Camptothecin-induced apoptosis in PC12 cells | 10 µM | Apoptotic Cells | Reduced to 30.1% from 40.0% | [2] |
| Focal Cerebral Ischemia (in vivo) | 1, 3, or 6 h post-PMCAO | Infarct Volume Reduction | 11.5±2.02%, 12±3.2%, 14.4±2.4% vs. 20.8±1.3% (vehicle) at 24h | [5] |
| Focal Cerebral Ischemia (in vivo) | 1, 3, or 6 h post-PMCAO | Infarct Volume Reduction | 8.1±0.6%, 11.1±2.3%, 13.8±2.5% vs. 24.49±1.9% (vehicle) at 30 days | [5] |
Table 3: TNF-α Inhibition by this compound
| Experimental Model | This compound Treatment | Outcome Measure | Quantitative Result | Reference |
| Focal Cerebral Ischemia (in vivo) | 4 mg/kg i.v. 1h after PMCAO | TNF-α levels in ipsilateral hemisphere | Significantly lowered compared to vehicle | [4] |
| Inhibition of NF-κB | Pretreatment with this compound | NF-κB DNA binding | Reduced TNF-α stimulated NF-κB binding | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in glutamate neurotoxicity and this compound's mechanism of action, as well as a typical experimental workflow for its evaluation.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's neuroprotective effects.
NMDA Receptor Binding Assay ([³H]MK-801 Binding)
This assay determines the affinity of this compound for the NMDA receptor channel.
-
Materials:
-
Rat forebrain membranes
-
[³H]MK-801 (radioligand)
-
This compound (test compound)
-
Tris-HCl buffer (pH 7.4)
-
Non-specific binding inhibitor (e.g., unlabeled MK-801)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Prepare rat forebrain membranes and resuspend in Tris-HCl buffer.
-
Incubate a defined amount of membrane protein with a fixed concentration of [³H]MK-801 and varying concentrations of this compound.
-
For non-specific binding, incubate the membranes with [³H]MK-801 in the presence of a high concentration of unlabeled MK-801.
-
Incubate the mixture for a specified time at a controlled temperature (e.g., 180 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition of [³H]MK-801 binding against the concentration of this compound.
-
In Vitro Glutamate Neurotoxicity Assay
This assay assesses the ability of this compound to protect neurons from glutamate-induced cell death.
-
Materials:
-
Primary cortical neuron cultures
-
Glutamate
-
This compound
-
Cell culture medium
-
Reagents for cell viability assessment (e.g., MTT or LDH assay kits)
-
-
Procedure:
-
Plate primary cortical neurons and culture them to an appropriate stage of maturity.
-
Pre-treat the neurons with varying concentrations of this compound for a specified duration.
-
Induce excitotoxicity by exposing the neurons to a toxic concentration of glutamate for a defined period.
-
Remove the glutamate-containing medium and replace it with fresh medium containing this compound.
-
Incubate the cells for a further period (e.g., 24 hours).
-
Assess cell viability using a standard method:
-
MTT Assay: Measures mitochondrial reductase activity, an indicator of cell viability.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.
-
-
Quantify the percentage of neuroprotection afforded by this compound by comparing the viability of this compound-treated cells to that of untreated and glutamate-only treated cells.
-
TNF-α Inhibition Assay (ELISA)
This assay quantifies the reduction in TNF-α production in response to this compound treatment.
-
Materials:
-
Microglia or macrophage cell line (e.g., BV-2 or RAW 264.7)
-
Lipopolysaccharide (LPS) to stimulate TNF-α production
-
This compound
-
Cell culture medium
-
TNF-α ELISA kit
-
-
Procedure:
-
Culture the cells to a suitable confluency.
-
Pre-treat the cells with varying concentrations of this compound.
-
Stimulate the cells with LPS to induce TNF-α production.
-
Collect the cell culture supernatant after a specified incubation period.
-
Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a microplate with a capture antibody specific for TNF-α.
-
Adding the cell culture supernatants and standards to the wells.
-
Adding a detection antibody conjugated to an enzyme.
-
Adding a substrate that is converted by the enzyme to produce a measurable colorimetric signal.
-
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.
-
Determine the percentage of TNF-α inhibition by this compound at different concentrations.
-
Apoptosis Detection (TUNEL Assay)
This assay is used to detect DNA fragmentation, a hallmark of apoptosis, in neurons.
-
Materials:
-
Cultured neurons or brain tissue sections
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
Fixation and permeabilization reagents
-
Fluorescence microscope
-
-
Procedure:
-
Fix the cells or tissue sections with a suitable fixative (e.g., paraformaldehyde).
-
Permeabilize the cells to allow entry of the labeling reagents.
-
Incubate the samples with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detect the incorporated labeled dUTPs using a fluorescently labeled antibody or streptavidin conjugate.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI) to visualize all cells.
-
Visualize the cells under a fluorescence microscope. TUNEL-positive cells (apoptotic cells) will exhibit a fluorescent signal.
-
Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of cells.
-
Conclusion
This compound presents a compelling profile as a neuroprotective agent against glutamate-induced neurotoxicity. Its dual mechanism of action, combining non-competitive NMDA receptor antagonism with the suppression of TNF-α production, allows it to address both the primary excitotoxic event and the subsequent damaging inflammatory cascade.[2][4] The quantitative data from preclinical studies demonstrate its efficacy in reducing neuronal death and inflammation. While clinical trials in severe traumatic brain injury have shown this compound to be safe but not efficacious in improving the primary outcome, the insights gained from these studies are valuable for the future design of clinical trials for neuroprotective agents.[1] The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and characterization of this compound and other novel neuroprotective compounds. Further research focusing on optimizing dosing, timing of administration, and patient selection will be crucial in unlocking the full therapeutic potential of this compound in mitigating the devastating consequences of glutamate neurotoxicity.
References
- 1. Efficacy and safety of this compound in severe traumatic brain injury: results of a phase III randomised, placebo-controlled, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The cannabinoid this compound is an inhibitor of the nuclear factor-kappa B (NF-kappa B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound; a novel neuroprotective drug in experimental focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Anti-inflammatory Effects of Dexanabinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexanabinol (HU-211) is a synthetic, non-psychotropic cannabinoid analogue that has garnered significant interest for its neuroprotective and anti-inflammatory properties. Unlike classical cannabinoids, this compound does not exert its effects through the cannabinoid receptors CB1 and CB2.[1][2] Instead, its mechanism of action is primarily attributed to its function as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][3] This technical guide provides a comprehensive overview of the anti-inflammatory effects of this compound, detailing its mechanisms of action, summarizing quantitative data, and providing detailed experimental protocols for its investigation.
Mechanism of Action
This compound's anti-inflammatory effects are multifaceted, stemming from its ability to modulate key signaling pathways involved in the inflammatory cascade.
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). This compound has been shown to inhibit the NF-κB pathway at multiple points[1]:
-
Inhibition of IκBα Phosphorylation and Degradation: this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1] This action keeps NF-κB in an inactive state.
-
Prevention of NF-κB Nuclear Translocation: By stabilizing IκBα, this compound effectively blocks the translocation of the active NF-κB p65 subunit into the nucleus.
-
Reduction of NF-κB Transcriptional Activity: Consequently, this compound reduces the transcriptional activity of NF-κB, leading to decreased mRNA accumulation and protein expression of its target pro-inflammatory genes.[1]
References
- 1. The cannabinoid this compound is an inhibitor of the nuclear factor-kappa B (NF-kappa B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cannabinoid this compound is an inhibitor of the nuclear factor-kappa B (NF-κB) : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 3. Cannabinoids Δ9-Tetrahydrocannabinol and Cannabidiol Differentially Inhibit the Lipopolysaccharide-activated NF-κB and Interferon-β/STAT Proinflammatory Pathways in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dexanabinol's Interaction with the Dopaminergic System
For Researchers, Scientists, and Drug Development Professionals
Abstract: Dexanabinol (HU-211), a synthetic, non-psychotropic cannabinoid derivative, has been primarily characterized as a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist with neuroprotective properties.[1][2][3] Unlike its stereoisomer HU-210, this compound does not function as a cannabinoid receptor agonist.[1] Emerging evidence, however, points towards a significant interaction with the central dopaminergic system, suggesting a broader mechanism of action with potential therapeutic implications for disorders involving dopamine dysregulation, such as Parkinson's disease.[4] This document provides a comprehensive technical overview of the current understanding of this compound's effects on dopamine signaling, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Quantitative Analysis of this compound's Dopaminergic Activity
Experimental evidence indicates that this compound directly and indirectly modulates the dopamine D1 receptor system. The following tables summarize the key quantitative findings from in vitro and in vivo studies.
Table 1: In Vitro Interaction of this compound with the Dopamine D1 Receptor System
| Parameter | This compound (HU-211) Concentration | Result | Control/Comparator |
|---|---|---|---|
| D1 Receptor Binding Inhibition | 50 µM | 29.7 ± 1.8% inhibition | N/A |
| 100 µM | 52.7 ± 6.3% inhibition | N/A | |
| cAMP Production | 10 µM | 51.8 ± 29.7% increase over control | SKF-38393 (D1 Agonist): 35.6 ± 21.5% increase |
| Synergistic Effect on cAMP | 10 µM (with D1 Agonist) | 314.7 ± 14.3% increase over control | N/A |
Data sourced from a study examining the interaction of this compound with the dopaminergic system in vitro.[4] Binding inhibition was measured against the D1 antagonist [3H]SCH-23390.[4]
Table 2: In Vivo Effect of this compound on Dopamine Antagonist-Induced Catalepsy
| Dopamine Antagonist Type | This compound (HU-211) Dose | Result |
|---|---|---|
| D1, D2, and Non-selective | 10 mg/kg | Significant (P < 0.001) reduction in catalepsy time |
Data sourced from an in vivo study in mice.[4] Catalepsy is a behavioral state often used to assess the functional blockade of dopamine receptors, particularly D2.
Core Mechanisms of Interaction
This compound's engagement with the dopaminergic system appears to be multifaceted, primarily centered on the enhancement of D1 receptor-level activity.[4]
Direct Modulation of D1 Receptor Signaling
This compound inhibits the binding of the D1 receptor antagonist [3H]SCH-23390, suggesting it may interact with the D1 receptor or an allosteric site.[4] Furthermore, it enhances the production of cyclic AMP (cAMP), the primary second messenger of the D1 receptor signaling cascade.[4] Notably, this increase in cAMP was not blocked by the D1 antagonist SCH-23390, indicating that this compound's mechanism may bypass the orthosteric binding site or act downstream in the signaling pathway.[4] The synergistic amplification of cAMP levels when this compound is co-administered with a D1 receptor agonist further supports a complex, positive modulatory role.[4]
Functional Antagonism of D2 Receptor-Mediated Effects
In vivo, this compound significantly reduces the catalepsy induced by D1, D2, and non-selective dopamine receptor antagonists.[4] Since catalepsy is strongly associated with the blockade of D2 receptors, this finding suggests that this compound's enhancement of D1 signaling may functionally counteract the motor deficits produced by D2 receptor antagonism.
Primary Mechanism: NMDA Receptor Antagonism
It is crucial to contextualize these dopaminergic interactions within this compound's primary role as a noncompetitive NMDA receptor antagonist.[1][2][5] The glutamatergic and dopaminergic systems are intricately linked, and modulation of NMDA receptors can profoundly impact dopamine neuron activity and release.[6] this compound's neuroprotective effects are largely attributed to this NMDA antagonism, which mitigates excitotoxicity.[2][7]
Caption: Logical relationship between this compound's mechanisms and effects.
Signaling Pathway Visualizations
The following diagrams illustrate the canonical dopamine receptor signaling pathways and the proposed points of interaction for this compound.
Dopamine D1 Receptor Signaling Pathway
The D1 receptor is a Gs-protein coupled receptor (GPCR) that activates adenylyl cyclase, leading to an increase in intracellular cAMP.
Caption: this compound's interaction with the D1 receptor signaling cascade.
Dopamine D2 Receptor Signaling Pathway
The D2 receptor is a Gi-protein coupled receptor that inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. This compound's ability to reduce D2 antagonist-induced catalepsy suggests a functional opposition to this pathway's downstream effects.
Caption: Canonical Dopamine D2 receptor inhibitory signaling pathway.
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to elucidate this compound's interaction with the dopaminergic system.
Radioligand Binding Assay (D1 Receptor)
This protocol is designed to measure the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to a specific receptor.
Objective: To determine the percentage inhibition of [3H]SCH-23390 binding to dopamine D1 receptors by this compound.
Materials:
-
Receptor Source: Rat striatal membrane homogenates.
-
Radioligand: [3H]R(+)-8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol hydrochloride ([3H]SCH-23390).
-
Test Compound: this compound (HU-211) at various concentrations (e.g., 50 µM, 100 µM).
-
Non-specific Binding Control: High concentration of a non-labeled D1 antagonist (e.g., 1 µM SCH-23390).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter and cocktail.
Methodology:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash and resuspend the pellet in the assay buffer to a specific protein concentration.[8][9]
-
Assay Setup: In 96-well plates, set up triplicate wells for:
-
Total Binding: Membranes + Radioligand + Assay Buffer.
-
Non-specific Binding: Membranes + Radioligand + Non-specific Control.
-
Test Compound: Membranes + Radioligand + this compound.
-
-
Incubation: Add membrane homogenate, test compound/control, and finally the radioligand to the wells. Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[8]
-
Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
% Inhibition = (1 - [Specific Binding with this compound / Specific Binding without this compound]) * 100.
-
Caption: Experimental workflow for a radioligand binding assay.
Cyclic AMP (cAMP) Conversion Assay
This protocol measures the functional consequence of D1 receptor modulation by quantifying the production of its second messenger, cAMP.
Objective: To measure the effect of this compound on the conversion of [3H]adenine to [3H]cAMP in cultured neurons.
Materials:
-
Cell Culture: Primary neuronal cultures from cerebral cortex.
-
Pre-labeling Agent: [3H]adenine.
-
Test Compounds: this compound, D1 agonist (e.g., SKF-38393), D1 antagonist (e.g., SCH-23390).
-
Lysis Buffer: Containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Separation Columns: Dowex and alumina columns to separate [3H]cAMP from other tritiated compounds.
-
Scintillation Counter.
Methodology:
-
Cell Culture & Labeling: Plate cortical neurons and allow them to adhere. Pre-incubate the cells with [3H]adenine, which is incorporated into the intracellular ATP pool.
-
Stimulation: Wash the cells to remove excess [3H]adenine. Add the test compounds (this compound, agonist, antagonist, or combinations) in a buffer containing a phosphodiesterase inhibitor and incubate for a defined period (e.g., 15 minutes).
-
Lysis: Terminate the reaction by aspirating the medium and lysing the cells with a suitable lysis buffer (e.g., trichloroacetic acid).
-
cAMP Separation: Sequentially pass the cell lysates through Dowex and alumina chromatography columns. This two-step process isolates the [3H]cAMP from the precursor [3H]ATP and other metabolites.
-
Quantification: Elute the [3H]cAMP from the alumina column and measure its radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the cAMP accumulation as a percentage of the total tritium incorporated. Compare the cAMP levels in treated cells to control (vehicle-treated) cells.
In Vivo Microdialysis
This protocol describes a general procedure for measuring extracellular dopamine levels in specific brain regions of freely moving animals. While specific studies applying this to this compound are not detailed in the cited literature, this methodology is the standard for assessing a compound's effect on neurotransmitter release.[10][11][12]
Objective: To measure real-time changes in extracellular dopamine concentrations in the striatum following systemic administration of a test compound.
Materials:
-
Animal Model: Rat or mouse.
-
Stereotaxic Apparatus.
-
Microdialysis Probe and Guide Cannula.
-
Microinfusion Pump.
-
Artificial Cerebrospinal Fluid (aCSF).
-
Fraction Collector.
-
Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[12][13]
Methodology:
-
Surgical Implantation: Anesthetize the animal and, using a stereotaxic frame, surgically implant a guide cannula targeting the brain region of interest (e.g., striatum). Secure the cannula with dental cement. Allow the animal to recover for several days.[12]
-
Probe Insertion & Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[12]
-
Baseline Collection: Allow the system to stabilize for 1-2 hours. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline of dopamine levels.[12]
-
Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection).
-
Post-Treatment Collection: Continue collecting dialysate samples at the same intervals for several hours to monitor the time-course of the drug's effect on dopamine levels.
-
Sample Analysis: Analyze the dopamine concentration in each dialysate sample using HPLC-ED.
-
Data Analysis: Express the post-treatment dopamine levels as a percentage change from the average baseline concentration.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.[12]
Conclusion and Future Directions
The available evidence strongly indicates that this compound, in addition to its well-established role as an NMDA receptor antagonist, interacts with the dopaminergic system by enhancing signaling at the D1 receptor level.[4] This interaction is characterized by a synergistic increase in cAMP production with D1 agonists and a functional antagonism of D2-mediated catalepsy.[4] These findings open new avenues for exploring this compound's therapeutic potential, particularly in neurodegenerative diseases like Parkinson's, where both dopaminergic and glutamatergic pathways are implicated.[4][7]
Future research should focus on:
-
Determining Binding Affinity: Conducting saturation and competition binding assays to calculate the precise binding affinity (Ki or Kd) of this compound for dopamine receptors.
-
Elucidating the Molecular Mechanism: Investigating whether this compound acts as an allosteric modulator of the D1 receptor or if its effects on cAMP are mediated through an alternative, Gs-protein coupled pathway.
-
In Vivo Dopamine Release: Utilizing in vivo microdialysis to directly measure the effect of this compound administration on extracellular dopamine levels in key brain regions like the striatum and prefrontal cortex.
-
Behavioral Studies: Expanding behavioral assessments beyond catalepsy to explore the effects of this compound on other dopamine-mediated behaviors, such as locomotion, reward, and cognition.
A deeper understanding of this novel dopaminergic activity will be critical for the continued development and potential clinical application of this compound and related compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a novel cannabinoid with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Interaction of this compound (HU-211), a novel NMDA receptor antagonist, with the dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term effect of HU-211, a novel non-competitive NMDA antagonist, on motor and memory functions after closed head injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic potential of cannabinoids in CNS disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. brieflands.com [brieflands.com]
- 10. A Brain on Cannabinoids: The Role of Dopamine Release in Reward Seeking and Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the NMDA Receptor: An In-depth Technical Guide to the Cellular and Molecular Targets of Dexanabinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexanabinol (HU-211), a synthetic cannabinoid analog, has been a subject of considerable interest for its neuroprotective properties. While its role as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor is well-documented, a growing body of evidence reveals a more complex pharmacological profile. This technical guide delves into the cellular and molecular targets of this compound beyond the NMDA receptor, providing a comprehensive overview of its interactions with key signaling pathways implicated in inflammation, oxidative stress, and neurotransmission. This document is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this compound.
Inhibition of the NF-κB Signaling Pathway
A primary non-NMDA receptor-mediated mechanism of action for this compound is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] NF-κB is a crucial transcription factor involved in the inflammatory response, and its dysregulation is implicated in numerous pathological conditions.
Mechanism of Inhibition
This compound interferes with the canonical NF-κB activation cascade. Specifically, it has been shown to inhibit the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1][2][3] Under normal conditions, IκBα sequesters NF-κB in the cytoplasm. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This liberates NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. By preventing IκBα degradation, this compound effectively traps NF-κB in the cytoplasm, thereby attenuating the inflammatory response.[1][2][3]
Signaling Pathway Diagram
Caption: this compound's inhibition of the NF-κB signaling pathway.
Quantitative Data
While the inhibitory effect of this compound on the NF-κB pathway is well-established qualitatively, specific IC50 values for the inhibition of IKK or overall NF-κB activity are not consistently reported in the available literature.
| Target | Parameter | Value | Cell/System | Reference |
| NF-κB Activation | Inhibition | Not Reported | Various | [1][2][3] |
| IκBα Phosphorylation | Inhibition | Not Reported | Various | [1][2][3] |
Experimental Protocols
1.4.1. Western Blot for IκBα Phosphorylation
This protocol describes a general method for assessing the phosphorylation status of IκBα in response to a stimulus and the effect of this compound.
-
Cell Culture and Treatment: Culture appropriate cells (e.g., microglial cells, macrophages) to 80-90% confluency. Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1 hour) before stimulating with a pro-inflammatory agent like lipopolysaccharide (LPS).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). To assess total IκBα levels, the membrane can be stripped and re-probed with an antibody against total IκBα.
Caption: General workflow for Western Blot analysis.
Reduction of Pro-inflammatory Cytokine Production
As a direct consequence of its inhibitory action on the NF-κB pathway, this compound has been shown to reduce the production and release of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[1][4]
Mechanism of TNF-α Reduction
The promoter region of the TNF-α gene contains binding sites for NF-κB. By preventing the nuclear translocation of NF-κB, this compound effectively blocks the transcription of the TNF-α gene, leading to decreased synthesis and secretion of this potent pro-inflammatory cytokine.
Quantitative Data
| Cytokine | Parameter | Value | Cell/System | Reference |
| TNF-α | Inhibition | Dose-dependent reduction observed | Microglial cells, Macrophages | [1][4][5] |
Experimental Protocol: TNF-α ELISA
This protocol outlines a general method for quantifying the amount of TNF-α secreted by cells in response to a stimulus and the effect of this compound.
-
Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate. Pre-treat with varying concentrations of this compound for 1 hour before stimulating with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for TNF-α overnight at 4°C.
-
Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add standards and collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody specific for TNF-α. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes at room temperature.
-
Wash the plate and add a TMB substrate solution. Allow the color to develop.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use the standard curve to calculate the concentration of TNF-α in the samples.
Caption: General workflow for a sandwich ELISA.
Interaction with the Dopaminergic System
Emerging evidence suggests that this compound may also modulate the dopaminergic system, specifically by enhancing activity at the dopamine D1 receptor level. This interaction is independent of its NMDA receptor antagonism.
Mechanism of Action
The precise molecular mechanism of this compound's interaction with the dopamine D1 receptor is not fully elucidated. It is hypothesized to act as a positive allosteric modulator or to indirectly influence downstream signaling pathways.
Quantitative Data
Quantitative data on the binding affinity or functional potentiation of this compound at the dopamine D1 receptor is limited.
| Target | Parameter | Value | Cell/System | Reference |
| Dopamine D1 Receptor | Functional Enhancement (cAMP production) | Not Quantified | Not Specified |
Experimental Protocol: cAMP Assay
This protocol provides a general framework for assessing the effect of this compound on dopamine D1 receptor-mediated cAMP production.
-
Cell Culture: Use a cell line stably expressing the human dopamine D1 receptor (e.g., CHO-K1 or HEK293 cells).
-
cAMP Assay:
-
Seed the cells in a 96-well plate.
-
Pre-treat the cells with varying concentrations of this compound.
-
Stimulate the cells with a dopamine D1 receptor agonist (e.g., dopamine or a selective agonist) at various concentrations to generate a dose-response curve.
-
Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis: Plot the cAMP concentration against the agonist concentration to generate dose-response curves in the presence and absence of this compound. Analyze the curves to determine any changes in the agonist's potency (EC50) or efficacy (Emax).
Caption: General workflow for a cAMP functional assay.
Antioxidant Activity
This compound exhibits antioxidant properties, acting as a scavenger of free radicals.[6] This activity is independent of its receptor-mediated effects and contributes to its neuroprotective profile.
Mechanism of Action
The phenolic hydroxyl group in the structure of this compound is believed to be responsible for its radical-scavenging activity. It can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cellular components.
Quantitative Data
Quantitative measures of this compound's antioxidant capacity, such as IC50 values from DPPH assays or ORAC values, are not consistently reported in the literature.
| Assay | Parameter | Value | Reference |
| DPPH Radical Scavenging | IC50 | Not Reported | |
| Oxygen Radical Absorbance Capacity (ORAC) | ORAC Value | Not Reported |
Experimental Protocols
4.3.1. DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay Procedure:
-
Add a solution of this compound at various concentrations to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm.
-
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
4.3.2. Oxygen Radical Absorbance Capacity (ORAC) Assay
-
Reagents: Fluorescein (fluorescent probe), AAPH (a peroxyl radical generator), and Trolox (a vitamin E analog used as a standard).
-
Assay Procedure:
-
In a 96-well plate, combine fluorescein and this compound at various concentrations.
-
Initiate the reaction by adding AAPH.
-
Monitor the decay of fluorescein's fluorescence over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
-
Data Analysis: Calculate the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then determined by comparing the net AUC of the sample to that of the Trolox standard.
Conclusion
This compound's pharmacological profile extends beyond its well-established role as an NMDA receptor antagonist. Its ability to inhibit the NF-κB signaling pathway and consequently reduce the production of pro-inflammatory cytokines like TNF-α highlights its potential as an anti-inflammatory agent. Furthermore, its interactions with the dopaminergic system and its intrinsic antioxidant properties contribute to its multifaceted neuroprotective effects. While the qualitative aspects of these non-NMDA-mediated actions are becoming clearer, further research is warranted to establish robust quantitative data, such as IC50 values for its various targets. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and quantify the diverse molecular interactions of this compound, ultimately aiding in the exploration of its full therapeutic potential.
References
- 1. The cannabinoid this compound is an inhibitor of the nuclear factor-kappa B (NF-kappa B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (HU-211) in the treatment of severe closed head injury: a randomized, placebo-controlled, phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. realmofcaring.org [realmofcaring.org]
- 4. research.uni-luebeck.de [research.uni-luebeck.de]
- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
A Deep Dive into the Pharmacological Profile of Dexanabinol Versus Other Cannabinoids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the pharmacological profile of Dexanabinol, a synthetic cannabinoid, in comparison to other well-known cannabinoids such as Δ⁹-tetrahydrocannabinol (THC), cannabidiol (CBD), and the potent synthetic agonist HU-210. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of their mechanisms of action, receptor binding affinities, and downstream signaling pathways.
Executive Summary
This compound (HU-211) presents a unique pharmacological profile that starkly contrasts with traditional cannabinoids. Unlike THC and HU-210, which are agonists at cannabinoid receptors CB1 and CB2, and CBD, which exhibits a complex polypharmacology, this compound does not bind to these receptors.[1][2] Instead, its primary mechanisms of action are centered on the N-methyl-D-aspartate (NMDA) receptor and the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] This fundamental difference in molecular targets results in a distinct physiological and therapeutic profile, devoid of the psychotropic effects associated with CB1 receptor activation. This guide will systematically dissect these differences through quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.
Comparative Receptor Binding Affinities
The interaction of a ligand with its molecular target is a critical determinant of its pharmacological effect. The binding affinities of this compound and other cannabinoids at various receptors are summarized in the table below. This data, presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), provides a quantitative comparison of their potencies at different molecular targets.
| Compound | Target Receptor | Binding Affinity (Ki/IC50) | Species | Notes |
| This compound (HU-211) | NMDA Receptor | IC50: 11 µM ([³H]MK-801 binding) | Rat | Weak, uncompetitive antagonist.[3][4] |
| Dopamine D1 Receptor | Inhibits [³H]SCH-23390 binding | - | 29.7% inhibition at 50 µM, 52.7% at 100 µM.[5] | |
| Cannabinoid CB1 Receptor | No significant binding | - | Devoid of CB1/CB2 agonist activity.[1][2] | |
| Cannabinoid CB2 Receptor | No significant binding | - | Devoid of CB1/CB2 agonist activity.[1][2] | |
| Δ⁹-THC | Cannabinoid CB1 Receptor | Ki: 10 - 40.7 nM | Human | Partial agonist.[2][6] |
| Cannabinoid CB2 Receptor | Ki: 24 - 36 nM | Human | Partial agonist.[2][6] | |
| Cannabidiol (CBD) | Cannabinoid CB1 Receptor | >1000 nM | Human | Low affinity; acts as a negative allosteric modulator.[7][8] |
| Cannabinoid CB2 Receptor | >1000 nM | Human | Low affinity.[8] | |
| TRPV1 | Agonist | Human | Weak agonist.[7] | |
| 5-HT1A | Agonist | - | ||
| HU-210 | Cannabinoid CB1 Receptor | Ki: 0.061 - 0.73 nM | Human | Potent, full agonist.[9][10] |
| Cannabinoid CB2 Receptor | Ki: 0.52 nM | Human | Potent, full agonist.[9] | |
| GPR55 | Agonist | - | [9] |
Signaling Pathways
The distinct pharmacological profiles of these cannabinoids are a direct consequence of the different signaling pathways they modulate.
This compound Signaling
This compound's primary signaling cascades are independent of the classical endocannabinoid system.
A. NMDA Receptor Antagonism: As a weak, uncompetitive antagonist of the NMDA receptor, this compound modulates glutamatergic neurotransmission. This action is believed to be a key contributor to its neuroprotective effects by preventing excessive calcium influx and subsequent excitotoxicity.[3][4]
B. NF-κB Pathway Inhibition: this compound has been demonstrated to be a potent inhibitor of the NF-κB signaling pathway. It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[1][2][11] This action sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[1][2]
Signaling of CB1/CB2 Receptor Agonists (THC and HU-210)
THC and HU-210 exert their effects primarily through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).
A. G-protein Coupling: Upon agonist binding, CB1 and CB2 receptors couple to inhibitory G-proteins of the Gi/o family.[12][13]
B. Downstream Effectors: This G-protein activation leads to:
-
Inhibition of Adenylyl Cyclase: A decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][14]
-
Modulation of Ion Channels: Inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.[12]
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Including ERK1/2, JNK, and p38.[12]
Complex Pharmacology of Cannabidiol (CBD)
CBD's pharmacological profile is characterized by its interaction with a wide range of molecular targets, often with low affinity, leading to a complex and nuanced mechanism of action.
A. Indirect Cannabinoid Receptor Modulation: CBD acts as a negative allosteric modulator of the CB1 receptor, meaning it binds to a site distinct from the agonist binding site and alters the receptor's response to agonists like THC.[7]
B. Multi-target Engagement: CBD also interacts with:
-
TRPV1 Channels: Acting as a weak agonist.[7]
-
5-HT1A Receptors: Functioning as an agonist.
-
GPR55: Acting as an antagonist.
-
Inhibition of Adenosine and GABA Uptake: Leading to increased extracellular concentrations of these neurotransmitters.[1]
Due to this polypharmacology, the overall effect of CBD is a complex interplay of its actions at these various targets.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the characterization of these cannabinoids.
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of a test compound for CB1 or CB2 receptors.
Materials:
-
Cell membranes expressing the cannabinoid receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand with known high affinity for the receptor (e.g., [³H]CP55,940).
-
Unlabeled test compound (e.g., THC, HU-210).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5 mg/ml BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate a fixed concentration of the radioligand with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at 30°C).
-
Filtration: Rapidly separate the bound from the free radioligand by filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
NMDA Receptor Binding Assay ([³H]MK-801 Displacement)
Objective: To determine the binding affinity of a test compound for the NMDA receptor channel.
Materials:
-
Rat forebrain membranes.
-
Radioligand [³H]MK-801.
-
Unlabeled test compound (e.g., this compound).
-
Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4).
-
Wash buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate rat forebrain membranes with a fixed concentration of [³H]MK-801 in the presence of varying concentrations of the test compound.
-
Equilibrium: Allow the reaction to proceed to equilibrium.
-
Filtration and Washing: Similar to the cannabinoid receptor binding assay.
-
Quantification and Data Analysis: Determine the IC50 and Ki values for the test compound.
NF-κB Reporter Gene Assay
Objective: To assess the inhibitory effect of a compound on NF-κB transcriptional activity.
Materials:
-
Cells stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or β-lactamase).
-
Cell culture medium and reagents.
-
Stimulating agent (e.g., TNF-α) to activate the NF-κB pathway.
-
Test compound (e.g., this compound).
-
Lysis buffer.
-
Substrate for the reporter enzyme (e.g., luciferin for luciferase).
-
Luminometer or spectrophotometer.
Procedure:
-
Cell Plating: Plate the reporter cells in a multi-well plate.
-
Treatment: Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulation: Add the stimulating agent (e.g., TNF-α) to induce NF-κB activation.
-
Incubation: Incubate for a sufficient period to allow for reporter gene expression (e.g., 5-6 hours).
-
Lysis: Lyse the cells to release the reporter enzyme.
-
Detection: Add the appropriate substrate and measure the reporter signal (e.g., luminescence).
-
Data Analysis: Determine the IC50 of the test compound for inhibition of NF-κB activity.
Conclusion
The pharmacological profiles of this compound, THC, CBD, and HU-210 are markedly different, stemming from their distinct molecular targets and subsequent signaling pathways. This compound's unique mechanism of action as an NMDA receptor antagonist and NF-κB inhibitor, without engaging cannabinoid receptors, positions it as a non-psychotropic agent with potential therapeutic applications in neuroprotection and anti-inflammatory conditions. In contrast, THC and HU-210 are classical cannabinoid agonists, with their effects mediated through CB1 and CB2 receptor activation, while CBD exhibits a complex polypharmacology. This in-depth guide provides the foundational knowledge for researchers and drug developers to understand and further explore the therapeutic potential of these diverse cannabinoid compounds.
References
- 1. Molecular and Cellular Mechanisms of Action of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cannabinoid this compound is an inhibitor of the nuclear factor-kappa B (NF-kappa B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of human cannabinoid CB1 G protein-coupled receptor activation [authors.library.caltech.edu]
- 6. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 7. Beyond the hype: a comprehensive exploration of CBD’s biological impacts and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. New Insights in Cannabinoid Receptor Structure and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | MD Simulations Revealing Special Activation Mechanism of Cannabinoid Receptor 1 [frontiersin.org]
- 11. The cannabinoid this compound is an inhibitor of the nuclear factor-kappa B (NF-κB) : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 12. mdpi.com [mdpi.com]
- 13. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. weizmann.ac.il [weizmann.ac.il]
The Discovery and Early Development of Dexanabinol (HU-211): A Technical Guide
Foreword: This technical guide provides an in-depth overview of the discovery and early-stage development of Dexanabinol (HU-211), a synthetic cannabinoid derivative that has garnered significant interest for its neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the foundational chemistry, pharmacology, and early clinical evaluation of this compound.
Introduction
This compound (HU-211) is a synthetic, non-psychotropic cannabinoid that emerged from the pioneering research of Professor Raphael Mechoulam and his team at the Hebrew University (HU) of Jerusalem.[1][2] Unlike classical cannabinoids, this compound does not exert its effects through the cannabinoid receptors CB1 and CB2.[3][4] Instead, its primary mechanisms of action are the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor and the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][5] These properties confer upon it a unique pharmacological profile with potential therapeutic applications in a range of neurological conditions, including traumatic brain injury (TBI), stroke, and neuroinflammatory diseases.[4][6]
This guide will detail the initial synthesis of this compound, its mechanism of action, and the key preclinical and early clinical findings that have shaped our understanding of this promising neuroprotective agent.
Discovery and Synthesis
This compound, chemically known as (6aS,10aS)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol, is the unnatural enantiomer of the potent cannabinoid agonist HU-210.[6] The development of these synthetic cannabinoids in Professor Mechoulam's laboratory was a pivotal step in understanding the structure-activity relationships of cannabinoid compounds.[1]
Mechanism of Action
This compound's neuroprotective effects are primarily attributed to two distinct molecular mechanisms:
NMDA Receptor Antagonism
This compound acts as a non-competitive antagonist at the NMDA receptor, a key player in excitatory neurotransmission.[3] Overactivation of NMDA receptors by the neurotransmitter glutamate leads to excessive calcium influx into neurons, triggering a cascade of neurotoxic events, a phenomenon known as excitotoxicity. By blocking the NMDA receptor channel, this compound mitigates this excitotoxicity.
Signaling Pathway: NMDA Receptor Antagonism
Inhibition of the NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a central role in the inflammatory response.[5] It achieves this by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[5] This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes, such as those for tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][5]
Signaling Pathway: NF-κB Inhibition
Quantitative Data Summary
The following tables summarize key quantitative data from early preclinical and clinical studies of this compound.
Table 1: In Vitro Activity
| Parameter | Value | Assay Description | Reference |
| NMDA Receptor Binding | |||
| IC₅₀ | 11 µM | Inhibition of [³H]MK-801 binding to rat forebrain membranes. | [3] |
| Neuroprotection | |||
| EC₅₀ | 3.8 ± 0.9 µM | Protection of cultured neurons from NMDA-mediated neurotoxicity. | [7] |
| Neuronal Survival | Significant attenuation at 5 µM | Protection of cultured neurons from oxygen-glucose deprivation. | [8] |
| Anti-inflammatory Activity | |||
| TNF-α & IL-6 Production | Reduced mRNA accumulation | Inhibition of NF-κB target gene expression. | [5] |
Table 2: Preclinical Pharmacokinetics in Rats
| Parameter | Route | Dose | Value | Reference |
| Cmax | Intravenous | 4 mg/kg | Data not readily available in searched literature | [9] |
| AUC | Intravenous | 4 mg/kg | Data not readily available in searched literature | [9] |
| T½ (elimination) | Intravenous | 4 mg/kg | Data not readily available in searched literature | [9] |
Table 3: Phase I Clinical Trial Pharmacokinetics (Healthy Volunteers)
| Parameter | Dose (IV) | Value | Reference |
| Distribution Half-life (t½α) | 48, 100, 200 mg | < 5 minutes | [10] |
| Intermediate Half-life (t½β) | 48, 100, 200 mg | ~90 minutes | [10] |
| Terminal Elimination Half-life (t½γ) | 48, 100, 200 mg | ~9 hours | [10] |
| Plasma Clearance | 48, 100, 200 mg | ~1,700 ml/min | [10] |
| Volume of Distribution | 48, 100, 200 mg | ~15 l/kg | [10] |
Table 4: Early Phase Clinical Trials
| Trial Phase | Indication | Dose | Key Findings | Reference |
| Phase I | Brain Cancer | 2, 4, 8, 16, 24, 28, 36 mg/kg (IV, weekly) | Safe and well-tolerated up to 28 mg/kg. Limited anti-tumor activity. Appreciable levels in CSF. | [11] |
| Phase II | Severe Closed Head Injury | 48 mg or 150 mg (single IV dose) | Safe and well-tolerated. Reduced intracranial pressure. | [12] |
| Phase III | Severe Traumatic Brain Injury | 150 mg (single IV dose) | Safe, but not efficacious in improving outcome compared to placebo. | [6] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the early development of this compound.
NMDA Receptor Binding Assay ([³H]MK-801)
Objective: To determine the binding affinity of this compound to the NMDA receptor ion channel.
Experimental Workflow: [³H]MK-801 Binding Assay
Protocol:
-
Membrane Preparation: Rat forebrains are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed multiple times to remove endogenous glutamate and other interfering substances.
-
Binding Reaction: The prepared membranes are incubated with a fixed concentration of the radiolabeled NMDA receptor channel blocker [³H]MK-801 and varying concentrations of this compound. The incubation is typically carried out at room temperature for a sufficient time to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed quickly with ice-cold buffer to remove unbound [³H]MK-801.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]MK-801 (IC₅₀) is calculated by non-linear regression analysis of the competition binding data.
In Vitro Neuroprotection Assay (Glutamate Excitotoxicity)
Objective: To assess the ability of this compound to protect neurons from glutamate-induced cell death.
Experimental Workflow: Glutamate Excitotoxicity Assay
Protocol:
-
Cell Culture: Primary neurons (e.g., from the cortex or hippocampus of embryonic rodents) are cultured in a suitable medium on plates coated with an adhesion factor (e.g., poly-L-lysine).
-
Treatment: After allowing the neurons to mature in culture, they are pre-treated with various concentrations of this compound for a specified period (e.g., 1-24 hours).
-
Excitotoxic Insult: A neurotoxic concentration of glutamate is added to the culture medium.
-
Incubation: The cells are incubated with glutamate and this compound for a defined duration (e.g., 18-24 hours).
-
Viability Assessment: Neuronal viability is quantified using standard assays such as the MTT assay (which measures mitochondrial metabolic activity) or the LDH release assay (which measures membrane integrity).
In Vivo Traumatic Brain Injury Model (Controlled Cortical Impact)
Objective: To evaluate the neuroprotective efficacy of this compound in a clinically relevant model of TBI.
Experimental Workflow: Controlled Cortical Impact (CCI) Model
Protocol:
-
Surgical Preparation: The animal (typically a rat or mouse) is anesthetized and placed in a stereotaxic frame. A craniotomy is performed to expose the dura mater over the desired cortical region.
-
Injury Induction: A pneumatic or electromagnetic impactor is used to deliver a controlled and reproducible impact to the exposed cortex.
-
Drug Administration: this compound (or a vehicle control) is administered at a specified time point relative to the injury (e.g., pre- or post-injury) via a systemic route (e.g., intraperitoneal or intravenous injection).
-
Post-operative Care: The surgical site is closed, and the animal is allowed to recover.
-
Outcome Assessment: At various time points post-injury, neurological function is assessed using behavioral tests (e.g., motor and cognitive tasks). At the end of the study, the brain is processed for histological analysis to quantify the extent of tissue damage.
Western Blot for Phosphorylated IκBα
Objective: To determine if this compound inhibits the phosphorylation of IκBα.
Protocol:
-
Cell Lysis: Cells (e.g., microglia or other immune cells) are treated with an inflammatory stimulus (e.g., lipopolysaccharide) in the presence or absence of this compound. The cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of IκBα. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The signal is detected using a chemiluminescent substrate, and the bands corresponding to phosphorylated IκBα are visualized. The membrane can be stripped and re-probed with an antibody for total IκBα to normalize for protein loading.
ELISA for TNF-α and IL-6
Objective: To quantify the effect of this compound on the production of the pro-inflammatory cytokines TNF-α and IL-6.
Protocol:
-
Sample Collection: Samples (e.g., cell culture supernatant or brain homogenates from in vivo studies) are collected from this compound-treated and control groups.
-
ELISA Procedure: A sandwich enzyme-linked immunosorbent assay (ELISA) is performed using a commercially available kit. In brief, a capture antibody specific for the cytokine of interest is coated onto the wells of a microplate.
-
Incubation: The samples and standards are added to the wells and incubated, allowing the cytokine to bind to the capture antibody.
-
Detection: After washing, a detection antibody (conjugated to an enzyme or biotin) is added, which binds to a different epitope on the captured cytokine.
-
Signal Generation: A substrate is added that is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of cytokine in the sample and is measured using a microplate reader.
-
Quantification: The concentration of the cytokine in the samples is determined by comparison to a standard curve.
Conclusion
This compound (HU-211) represents a significant development in the field of synthetic cannabinoids, distinguished by its unique neuroprotective mechanisms that are independent of the classical cannabinoid receptors. Its dual action as a non-competitive NMDA receptor antagonist and an inhibitor of the NF-κB signaling pathway provides a multi-faceted approach to mitigating neuronal damage in the context of excitotoxicity and neuroinflammation. While early clinical trials in traumatic brain injury did not demonstrate efficacy in improving long-term outcomes, they confirmed the compound's favorable safety profile. The foundational research detailed in this guide has paved the way for ongoing investigations into the therapeutic potential of this compound and related compounds in a variety of neurological and other disorders. Further research is warranted to fully elucidate its therapeutic window and identify patient populations that may benefit from its unique pharmacological properties.
References
- 1. Looking back at Cannabis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.huji.ac.il [cris.huji.ac.il]
- 3. Controlled Cortical Impact in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Murine Model of Controlled Cortical Impact for the Induction of Traumatic Brain Injury [jove.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Assessing Dexanabinol Neuroprotection In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro models for the evaluation of the neuroprotective effects of Dexanabinol (HU-211). This compound is a synthetic cannabinoid analog that has demonstrated significant neuroprotective properties in preclinical studies.[1][2] Its mechanisms of action are multifaceted, involving non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, inhibition of tumor necrosis factor-alpha (TNF-α), and antioxidant activity.[1][3][4][5] These protocols are designed to offer a robust framework for screening and characterizing the neuroprotective potential of this compound in various models of neuronal injury.
Key In Vitro Models for Neuroprotection Studies
A variety of in vitro models can be employed to simulate the complex cellular and molecular events that occur during neurodegenerative processes and acute brain injury.[6][7][8] The choice of model depends on the specific aspect of neuroprotection being investigated.
-
Oxygen-Glucose Deprivation (OGD): This model mimics the ischemic conditions of a stroke by depriving neuronal cultures of oxygen and glucose, leading to energy failure and cell death.[9][10]
-
Glutamate-Induced Excitotoxicity: This model replicates the excessive stimulation of glutamate receptors, particularly NMDA receptors, which is a common pathway of neuronal injury in many neurological disorders.[11]
-
Mechanical Injury Models: These models, such as stretch-injury or shear-stress assays, are used to simulate traumatic brain injury (TBI) by subjecting cultured neurons to mechanical forces.[12][13]
-
Inflammatory Models: Lipopolysaccharide (LPS) can be used to induce an inflammatory response in glial cells, leading to the release of neurotoxic mediators like TNF-α.[14]
Data Presentation: Expected Neuroprotective Effects of this compound
The following tables summarize illustrative quantitative data representing the expected neuroprotective effects of this compound in various in vitro assays. These tables are intended to provide a framework for data interpretation.
Table 1: Effect of this compound on Cell Viability and Cytotoxicity in an Oxygen-Glucose Deprivation (OGD) Model
| Treatment Group | This compound Concentration (µM) | Cell Viability (% of Control) | LDH Release (% of Maximum) |
| Normoxia Control | 0 | 100 ± 5 | 5 ± 2 |
| OGD Control | 0 | 45 ± 6 | 85 ± 7 |
| This compound + OGD | 1 | 60 ± 5 | 65 ± 6 |
| This compound + OGD | 10 | 78 ± 4 | 40 ± 5 |
| This compound + OGD | 50 | 85 ± 5 | 25 ± 4 |
Table 2: Inhibition of Glutamate-Induced Excitotoxicity by this compound
| Treatment Group | This compound Concentration (µM) | Neuronal Survival (% of Control) | Intracellular Ca2+ ([Ca2+]i) (% Increase) |
| Vehicle Control | 0 | 100 ± 4 | 0 |
| Glutamate (100 µM) | 0 | 38 ± 5 | 250 ± 20 |
| This compound + Glutamate | 1 | 55 ± 6 | 180 ± 15 |
| This compound + Glutamate | 10 | 75 ± 5 | 110 ± 12 |
| This compound + Glutamate | 50 | 88 ± 4 | 60 ± 8 |
Table 3: Attenuation of Inflammatory Response by this compound in LPS-Stimulated Microglia
| Treatment Group | This compound Concentration (µM) | TNF-α Release (pg/mL) | Nitric Oxide (NO) Production (% of LPS Control) |
| Untreated Control | 0 | 20 ± 5 | 0 |
| LPS (1 µg/mL) | 0 | 550 ± 40 | 100 |
| This compound + LPS | 1 | 420 ± 35 | 75 ± 8 |
| This compound + LPS | 10 | 250 ± 30 | 45 ± 6 |
| This compound + LPS | 50 | 120 ± 20 | 20 ± 5 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for in vitro neuroprotection assessment.
Caption: this compound's role in blocking NMDA receptor-mediated excitotoxicity.
Caption: this compound's inhibition of the pro-inflammatory TNF-α/NF-κB pathway.
Experimental Protocols
Protocol 1: Assessing Neuroprotection Against Oxygen-Glucose Deprivation (OGD)
This protocol evaluates the ability of this compound to protect neurons from ischemic-like injury.
Materials:
-
Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)
-
Neurobasal medium and B27 supplement
-
Glucose-free DMEM
-
This compound
-
Hypoxic chamber (95% N₂, 5% CO₂)
-
MTT Cell Viability Assay Kit
-
LDH Cytotoxicity Assay Kit
-
96-well plates
Procedure:
-
Cell Seeding: Seed neurons in 96-well plates at an appropriate density and culture until mature.
-
This compound Pre-treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control. Incubate for 2 hours.
-
OGD Induction:
-
Wash cells twice with glucose-free DMEM.
-
Add glucose-free DMEM to each well.
-
Place the plate in a hypoxic chamber at 37°C for a predetermined duration (e.g., 2-4 hours, to be optimized for the specific cell type).
-
A normoxic control group should be maintained in a standard incubator with complete medium.
-
-
Reperfusion:
-
Remove the plate from the hypoxic chamber.
-
Replace the glucose-free medium with the original complete medium (containing this compound or vehicle).
-
Return the plate to the standard incubator for 24 hours.
-
-
Assessment of Cell Viability and Cytotoxicity:
-
MTT Assay: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals and measure absorbance at 570 nm.[15]
-
LDH Assay: Collect the culture supernatant and measure LDH activity according to the manufacturer's protocol.
-
Protocol 2: Evaluating Protection Against Glutamate-Induced Excitotoxicity
This protocol assesses this compound's efficacy in preventing neuronal death caused by excessive NMDA receptor activation.
Materials:
-
Primary hippocampal or cortical neurons
-
Neurobasal medium and B27 supplement
-
L-Glutamic acid
-
This compound
-
Fluo-4 AM (for calcium imaging)
-
Propidium Iodide (PI) or Hoechst 33342 for cell death analysis
-
96-well plates or glass-bottom dishes for imaging
Procedure:
-
Cell Culture: Culture primary neurons until they form a mature network.
-
This compound Treatment: Add this compound (e.g., 1, 10, 50 µM) or vehicle to the culture medium 30 minutes prior to glutamate exposure.
-
Glutamate Exposure: Add L-glutamic acid to a final concentration of 100 µM. Incubate for 15-30 minutes.
-
Wash and Recovery: Remove the glutamate-containing medium, wash the cells gently with fresh medium, and then add back the original medium (containing this compound or vehicle). Incubate for 24 hours.
-
Endpoint Analysis:
-
Neuronal Survival: Stain cells with PI and Hoechst 33342. Count the number of PI-positive (dead) cells and total cells (Hoechst-positive) using fluorescence microscopy.
-
Intracellular Calcium Measurement (Optional): For acute measurements, load cells with Fluo-4 AM before this compound treatment. Measure the fluorescence intensity before and after the addition of glutamate using a plate reader or fluorescence microscope.
-
Protocol 3: Determining Anti-inflammatory Effects in a Microglial Model
This protocol measures the ability of this compound to suppress the production of the pro-inflammatory cytokine TNF-α.
Materials:
-
BV-2 microglial cell line or primary microglia
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
TNF-α ELISA Kit
-
Griess Reagent for Nitric Oxide (NO) measurement
-
24-well plates
Procedure:
-
Cell Plating: Seed microglial cells in 24-well plates and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with this compound (e.g., 1, 10, 50 µM) or vehicle for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the untreated control.
-
Incubation: Incubate the cells for 24 hours.
-
Quantification of Inflammatory Mediators:
-
TNF-α Measurement: Collect the cell culture supernatant. Quantify the concentration of TNF-α using a commercial ELISA kit, following the manufacturer's instructions.[16]
-
Nitric Oxide Measurement: Use the collected supernatant to measure nitrite concentration (a stable product of NO) using the Griess reagent.
-
Protocol 4: Western Blot Analysis of NF-κB Signaling
This protocol is used to confirm the mechanism of this compound's anti-inflammatory action by assessing the phosphorylation and translocation of NF-κB.
Materials:
-
BV-2 microglial cells
-
LPS
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-NF-κB p65, anti-NF-κB p65, anti-Lamin B1, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Nuclear and cytoplasmic extraction kit
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Culture and treat microglial cells with this compound and/or LPS as described in Protocol 3, but for a shorter duration (e.g., 30-60 minutes) to capture peak signaling events.
-
Protein Extraction:
-
For total protein, lyse cells with RIPA buffer.
-
For subcellular fractionation, use a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol to separate nuclear and cytoplasmic proteins.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescent substrate.[17]
-
-
Data Analysis: Quantify band intensities and normalize the levels of phosphorylated p65 to total p65. For translocation, compare the levels of p65 in the nuclear and cytoplasmic fractions, using Lamin B1 as a nuclear marker and β-actin as a cytoplasmic loading control. A decrease in nuclear p65 with this compound treatment indicates inhibition of translocation.[18]
References
- 1. This compound: a novel cannabinoid with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound; a novel neuroprotective drug in experimental focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C25H38O3 | CID 107778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. In vitro models of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Modeling of Ischemic Stroke - Ace Therapeutics [acetherapeutics.com]
- 10. Ischemic Stroke Model based In Vitro Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 11. Modeling Ischemic Stroke In Vitro: The Status Quo and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Models of Traumatic Brain Injury: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchwith.njit.edu [researchwith.njit.edu]
- 14. Comparison of the in vitro Anti-Inflammatory Effect of Cannabidiol to Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. The cannabinoid this compound is an inhibitor of the nuclear factor-kappa B (NF-kappa B) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dexanabinol Studies in Animal Models of Traumatic Brain Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexanabinol is a synthetic cannabinoid that acts as a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist and an inhibitor of tumor necrosis factor-alpha (TNF-α) production.[4][5] Its neuroprotective effects are attributed to the mitigation of excitotoxicity and neuroinflammation, two critical components of the secondary injury cascade following TBI.[4][5]
Animal Models of Traumatic Brain Injury
A variety of animal models are utilized to simulate different aspects of human TBI.[6][7][8] For this compound studies, the Closed Head Injury (CHI) model , specifically using a weight-drop device, has been a prominent model.[1][4] This model is advantageous as it mimics a non-penetrating injury and induces diffuse brain injury, which is common in human TBI.
Closed Head Injury (CHI) Model
The CHI model involves inducing a TBI without breaching the skull, typically through an impact-acceleration mechanism. The severity of the injury can be controlled by adjusting the weight and the height from which it is dropped.
Experimental Protocols
The following are detailed protocols for inducing a closed head injury in rats and for assessing the efficacy of this compound.
Protocol 1: Closed Head Injury (CHI) Induction in Rats (Weight-Drop Method)
Objective: To induce a reproducible, moderate-to-severe closed head injury in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Weight-drop device with a guide tube and a weighted impactor (e.g., 450g)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Foam bed
-
Animal scale
-
Protective helmet for the rat (optional, to prevent skull fracture)
Procedure:
-
Anesthetize the rat using isoflurane (4-5% for induction, 1-2% for maintenance). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Place the anesthetized rat in a prone position on a foam bed within a stereotaxic frame to ensure consistent head positioning.
-
Make a midline scalp incision to expose the skull.
-
Position the impactor of the weight-drop device over the desired impact site (e.g., midway between the bregma and lambda sutures).
-
Release the weight (e.g., 450g) from a predetermined height (e.g., 2 meters) through the guide tube onto the skull.
-
Immediately after impact, remove the rat from the apparatus, suture the scalp incision, and place it in a recovery cage on a heating pad.
-
Monitor the animal closely until it has fully recovered from anesthesia.
Protocol 2: this compound Administration
Objective: To administer this compound to rats following TBI.
Materials:
-
This compound (HU-211)
-
Vehicle (e.g., middle-chain triglycerides (MCT) oil)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Prepare a solution of this compound in the chosen vehicle at the desired concentration (e.g., 25 mg/kg).
-
At the designated time point post-TBI (e.g., 1, 2, or 3 hours), administer the this compound solution or vehicle control via intraperitoneal injection.
-
Record the time of administration and the dose administered.
Protocol 3: Assessment of Motor Function (Beam Walking Test)
Objective: To evaluate motor coordination and balance as an indicator of neurological deficit and recovery.
Materials:
-
Elevated narrow wooden or plastic beam (e.g., 2.5 cm wide, 120 cm long)
-
Support platforms at the start and end of the beam
-
Video recording equipment (optional, for detailed analysis)
-
Timer
Procedure:
-
Pre-training (optional but recommended): Acclimate the rats to the beam walking task for 2-3 days prior to TBI.
-
At specified time points post-TBI (e.g., 24 and 48 hours), place the rat at one end of the beam and motivate it to traverse to the other end (e.g., by placing its home cage at the end).
-
Record the time taken to cross the beam and the number of foot slips (when a paw slips off the top of the beam).
-
A scoring system can be used to quantify the performance (e.g., a 6-point scale where 6 is a perfect walk and 0 is the inability to stay on the beam).[9]
Protocol 4: Assessment of Blood-Brain Barrier (BBB) Integrity (Evans Blue Extravasation)
Objective: To quantify the disruption of the blood-brain barrier following TBI.
Materials:
-
Evans blue dye (2% solution in saline)
-
Anesthesia
-
Saline for perfusion
-
Formamide or trichloroacetic acid for extraction
-
Spectrophotometer or fluorometer
Procedure:
-
At a predetermined time post-TBI (e.g., 4 hours), inject Evans blue dye (e.g., 2 ml/kg) intravenously (e.g., via the tail vein).
-
Allow the dye to circulate for a specific period (e.g., 60 minutes).
-
Anesthetize the rat deeply and perform transcardial perfusion with saline to remove intravascular dye.
-
Dissect the brain and collect the tissue of interest (e.g., ipsilateral and contralateral hemispheres).
-
Homogenize the brain tissue in a suitable solvent (e.g., formamide or trichloroacetic acid) to extract the extravasated dye.
-
Centrifuge the homogenate and measure the absorbance or fluorescence of the supernatant at the appropriate wavelength (e.g., 620 nm for absorbance).
-
Quantify the amount of Evans blue dye per gram of brain tissue and compare between treatment groups.
Protocol 5: Assessment of Brain Edema (Specific Gravity and Water Content)
Objective: To measure the extent of cerebral edema following TBI.
Materials:
-
Gradient column of kerosene and bromobenzene for specific gravity measurement
-
Microbalance
-
Drying oven
Procedure: A. Specific Gravity Method:
-
At a designated time post-TBI (e.g., 24 or 48 hours), euthanize the rat and rapidly remove the brain.
-
Dissect small samples (e.g., 2-3 mm³) from the cortex of both hemispheres.
-
Place the tissue samples into a linear density gradient column.
-
Allow the samples to settle for 2-3 minutes and record their final position.
-
Calculate the specific gravity based on the position in the calibrated gradient. A lower specific gravity indicates higher water content.
B. Wet/Dry Weight Method:
-
Following brain removal, weigh a sample of brain tissue to obtain the wet weight.
-
Dry the tissue in an oven at a controlled temperature (e.g., 100°C) for a specified time (e.g., 24 hours) until a constant weight is achieved.
-
Weigh the dried tissue to obtain the dry weight.
-
Calculate the percentage of water content using the formula: ((Wet Weight - Dry Weight) / Wet Weight) * 100.
Data Presentation
The following tables summarize representative quantitative data from preclinical this compound studies.
Table 1: Effect of this compound on Motor Function Recovery (Beam Walking Test)
| Treatment Group | Time Post-TBI | % Able to Walk 8.5 cm Beam | % Able to Walk 5 cm Beam |
| Vehicle Control | 48 hours | 30% | 0% |
| This compound (25 mg/kg) | 48 hours | 79% | 57% |
Data adapted from Shohami et al., 1993.
Table 2: Effect of this compound on Blood-Brain Barrier Disruption
| Treatment Group | Evans Blue Extravasation (ng/g tissue) |
| Vehicle Control | 548 ± 94 |
| This compound (25 mg/kg) | 128 ± 19 |
Data adapted from Shohami et al., 1993.
Table 3: Effect of this compound on Brain Edema
| Treatment Group | Specific Gravity | % Water Content |
| Vehicle Control | 1.0367 ± 0.0007 | 83.06 ± 0.57 |
| This compound (25 mg/kg) | 1.0399 ± 0.0005 | 80.78 ± 0.36 |
Data adapted from Shohami et al., 1993.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound studies in a rat TBI model.
This compound's Proposed Neuroprotective Signaling Pathway
Caption: Proposed signaling pathways for this compound's neuroprotective effects in TBI.
References
- 1. researchgate.net [researchgate.net]
- 2. Weight-Drop Method for Inducing Closed Head Diffuse Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beam Walking Test - Creative Biolabs [creative-biolabs.com]
- 4. Using Evans Blue Dye to Determine Blood-Brain Barrier Integrity in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Distinct Patterns of Cerebral Extravasation by Evans Blue and Sodium Fluorescein in Rats | PLOS One [journals.plos.org]
- 8. conductscience.com [conductscience.com]
- 9. 2.5.1. Beam-Walking Test [bio-protocol.org]
Application Notes and Protocols for Dexanabinol Administration in Focal Cerebral Ischemia Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Dexanabinol (also known as HU-211) in preclinical rodent models of focal cerebral ischemia. The information compiled is based on published research and is intended to guide the design and execution of experiments to evaluate the neuroprotective potential of this compound.
Introduction
This compound is a synthetic, non-psychotropic cannabinoid analogue that has demonstrated significant neuroprotective effects in various models of neurological damage, including focal cerebral ischemia.[1][2] Unlike classical cannabinoids, this compound does not exert its effects through cannabinoid receptors (CB1 and CB2).[1] Its mechanism of action is multi-modal, primarily functioning as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, a potent inhibitor of tumor necrosis factor-alpha (TNF-α), and an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][3][4] This multifaceted activity makes it a compelling candidate for mitigating the complex cascade of events that lead to neuronal death following ischemic stroke.
Preclinical Efficacy of this compound in Focal Cerebral Ischemia
Studies utilizing the permanent middle cerebral artery occlusion (PMCAO) model in rats have consistently shown that this compound administration following the ischemic insult leads to a significant reduction in infarct volume and improved neurological outcomes.
Summary of Quantitative Data
| Animal Model | Ischemia Model | This compound Dose | Administration Time Post-Ischemia | Infarct Volume Reduction (% of Vehicle Control) | Neurological Deficit Improvement | Reference |
| Spontaneously Hypertensive Rats | PMCAO | 4.5 mg/kg, i.v. | 1 hour | 44.7% | Significant improvement in motor scores | [5] |
| Spontaneously Hypertensive Rats | PMCAO | 4.5 mg/kg, i.v. | 3 hours | 42.3% | Significant improvement in motor scores | [5] |
| Spontaneously Hypertensive Rats | PMCAO | 4.5 mg/kg, i.v. | 6 hours | 30.8% | Significant improvement in motor scores | [5] |
| Hypertensive Rats | PMCAO | 4 mg/kg, i.v. | 1 hour | Significant reduction | Not explicitly quantified | [2] |
| Sprague-Dawley Rats | PMCAO | Not specified | Not specified | Reduction in neuronal death | Not specified | [6] |
Mechanism of Action in Cerebral Ischemia
This compound's neuroprotective effects in focal cerebral ischemia are attributed to its ability to interfere with key pathological processes initiated by the ischemic cascade.
Experimental Protocols
The following are detailed protocols for key experiments involving the administration of this compound in a rat model of focal cerebral ischemia.
Animal Model: Permanent Middle Cerebral Artery Occlusion (PMCAO)
This protocol describes the intraluminal suture method for inducing PMCAO in rats, a widely used model of focal cerebral ischemia.
Materials:
-
Male Spontaneously Hypertensive or Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical microscope
-
Micro-surgical instruments
-
4-0 nylon monofilament suture with a rounded tip
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure. Monitor and maintain body temperature at 37°C.
-
Place the rat in a supine position and make a midline cervical incision.
-
Carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and place a temporary ligature around the CCA.
-
Make a small incision in the ECA and insert the 4-0 nylon monofilament suture.
-
Advance the suture through the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance will be felt. The insertion depth is typically 18-20 mm from the carotid bifurcation.
-
(Optional) Confirm successful occlusion by a significant drop in cerebral blood flow using a laser Doppler flowmeter.
-
Secure the suture in place and close the incision.
-
Allow the animal to recover from anesthesia in a warm environment.
Preparation and Administration of this compound
Materials:
-
This compound (HU-211) powder
-
Vehicle for intravenous administration (e.g., a solution of DMSO, Tween 80, and saline, or a solution containing hydroxypropyl-β-cyclodextrin (HPCD))
-
Sterile vials
-
Syringes and needles for intravenous injection
Preparation of this compound Solution (Example Formulation):
Note: The optimal vehicle may require empirical determination. The following is a suggested starting point based on common practices for poorly water-soluble compounds.
-
Prepare a stock solution of this compound in DMSO.
-
For a final injection solution, a common vehicle composition is 10% DMSO, 5% Tween 80, and 85% sterile saline.
-
To prepare the injection solution, first mix the required volume of the this compound stock solution in DMSO with Tween 80.
-
Then, slowly add the sterile saline to the mixture while vortexing to ensure proper mixing and prevent precipitation.
-
The final concentration of the solution should be calculated to deliver the desired dose (e.g., 4.5 mg/kg) in an appropriate injection volume for the rat's body weight.
Administration:
-
At the desired time point post-PMCAO (e.g., 1, 3, or 6 hours), administer the prepared this compound solution via intravenous (i.v.) injection, typically through the tail vein.
-
The vehicle-only solution should be administered to the control group.
Assessment of Neuroprotective Effects
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Phosphate-buffered saline (PBS)
-
Formalin solution (10%)
-
Brain matrix
-
Digital scanner or camera
Procedure:
-
At 24 hours or a later time point post-PMCAO, euthanize the rat.
-
Carefully remove the brain and chill it briefly in a freezer for easier slicing.
-
Place the brain in a brain matrix and slice it into 2 mm coronal sections.
-
Immerse the brain slices in a 2% TTC solution in PBS at 37°C for 15-30 minutes.
-
The viable tissue will stain red, while the infarcted tissue will remain white.
-
Fix the stained slices in 10% formalin.
-
Capture high-resolution images of the slices.
-
Use image analysis software (e.g., ImageJ) to quantify the infarct area in each slice. The total infarct volume is calculated by summing the infarct area of each slice multiplied by the slice thickness.
Several scoring systems can be used to assess motor and neurological deficits. The Modified Neurological Severity Score (mNSS) is a composite score that evaluates motor, sensory, reflex, and balance functions.
Procedure for mNSS:
The mNSS is typically a 18-point scale for rats. The assessment includes:
-
Motor Tests:
-
Raising the rat by the tail (observing for forelimb flexion)
-
Placing the rat on the floor (observing for circling behavior)
-
-
Sensory Tests:
-
Visual and tactile placement tests
-
-
Beam Balance Test:
-
Ability to traverse a narrow beam
-
-
Reflex Tests:
-
Pinna, corneal, and startle reflexes
-
A score is assigned for each task, with a higher score indicating a more severe deficit.
Experimental Workflow
Conclusion
This compound presents a promising therapeutic strategy for ischemic stroke due to its multi-target mechanism of action. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound's neuroprotective efficacy. Rigorous adherence to these methodologies will ensure the generation of reliable and reproducible data, which is crucial for the advancement of this compound towards clinical application.
References
- 1. WO1995020958A1 - this compound derivatives and their use as neuroprotective pharmaceutical compositions - Google Patents [patents.google.com]
- 2. This compound | inhibitor/agonist | CAS 112924-45-5 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. This compound; a novel neuroprotective drug in experimental focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo study of water-soluble prodrugs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DE69530389T2 - this compound DERIVATIVES AND THEIR USE AS NEUROPROTECTIVE PHARMACEUTICAL COMPOSITIONS - Google Patents [patents.google.com]
- 6. HU-211, a nonpsychotropic cannabinoid, improves neurological signs and reduces brain damage after severe forebrain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Dexanabinol in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Dexanabinol in plasma. The methodologies outlined are based on established analytical techniques for cannabinoids, ensuring robustness and reliability for research and development purposes.
Introduction
This compound (HU-211) is a synthetic, non-psychotropic cannabinoid that has shown neuroprotective properties. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, dose-response assessments, and clinical trial monitoring. This document details two primary analytical methods for this purpose: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Signaling Pathway of this compound
This compound exerts its neuroprotective effects primarily through two mechanisms that are independent of the canonical cannabinoid receptors (CB1 and CB2). It acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] By blocking the NMDA receptor, this compound prevents excessive calcium influx into neurons, a key event in excitotoxicity.[2] Its inhibition of the NF-κB pathway reduces the expression of pro-inflammatory genes, further contributing to its neuroprotective and anti-inflammatory effects.[1][2][3]
Analytical Methods
The choice between GC-MS/MS and HPLC-MS/MS will depend on the available instrumentation, sample throughput requirements, and desired sensitivity. A previously reported GC/MS/MS method for this compound achieved a limit of quantitation of 100 pg/ml.
Data Presentation: Comparison of Analytical Methods
| Parameter | GC-MS/MS | HPLC-MS/MS |
| Principle | Separation of volatile compounds followed by mass analysis. | Separation of non-volatile compounds followed by mass analysis. |
| Derivatization | Often required to increase volatility and thermal stability. | Generally not required. |
| Sample Throughput | Can be lower due to longer run times and derivatization steps. | Generally higher due to faster run times. |
| Sensitivity | High, capable of reaching pg/mL levels. | Very high, capable of reaching sub-pg/mL levels. |
| Selectivity | High, especially with tandem MS. | High, especially with tandem MS. |
| Matrix Effects | Can be an issue, but often mitigated by sample cleanup. | Can be significant, requiring careful method development. |
Experimental Protocols
General Sample Handling and Storage
-
Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Centrifuge the blood samples at 2000-3000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean, labeled polypropylene tubes.
-
Store plasma samples at -20°C or, for long-term storage, at -80°C until analysis.
Protocol 1: GC-MS/MS Method
This protocol is based on established methods for cannabinoid analysis and is adaptable for this compound.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Aliquot Plasma : Pipette 1 mL of plasma into a glass test tube.
-
Internal Standard : Add an appropriate internal standard (e.g., this compound-d3) to correct for extraction losses and matrix effects.
-
Buffering : Add a suitable buffer to adjust the pH (e.g., 1 mL of 0.1 M borate buffer, pH 9.5).
-
Extraction : Add 5 mL of an organic solvent mixture (e.g., hexane:ethyl acetate, 9:1 v/v).
-
Mixing : Vortex the mixture for 2 minutes.
-
Phase Separation : Centrifuge at 3000 x g for 10 minutes.
-
Collection : Transfer the upper organic layer to a clean tube.
-
Evaporation : Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization : Add 50 µL of a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)) and 50 µL of ethyl acetate. Cap the tube and heat at 70°C for 30 minutes.
-
Final Preparation : After cooling, the sample is ready for injection into the GC-MS/MS system.
GC-MS/MS Conditions
| Parameter | Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injection Mode | Splitless |
| Injection Volume | 1-2 µL |
| Inlet Temperature | 280°C |
| Oven Program | Start at 150°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Mode | Multiple Reaction Monitoring (MRM) |
| Transfer Line Temp | 290°C |
| Ion Source Temp | 230°C |
| MRM Transitions | To be determined by infusing a this compound standard. |
Protocol 2: HPLC-MS/MS Method
This protocol provides a high-throughput alternative to GC-MS/MS and is based on common methods for synthetic cannabinoids.
Sample Preparation: Protein Precipitation (PPT)
-
Aliquot Plasma : In a microcentrifuge tube, pipette 100 µL of plasma.
-
Internal Standard : Add the internal standard.
-
Precipitation : Add 300 µL of ice-cold acetonitrile.
-
Mixing : Vortex for 1 minute.
-
Centrifugation : Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collection : Transfer the supernatant to a clean tube or a 96-well plate.
-
Dilution : The supernatant can be directly injected or diluted with the initial mobile phase if necessary.
HPLC-MS/MS Conditions
| Parameter | Setting |
| HPLC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 5 min, hold for 2 min, return to 30% B and equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
| MS Ionization | Electrospray Ionization (ESI), positive mode |
| MS Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | ~3.5 kV |
| Source Temperature | ~150°C |
| Desolvation Temp | ~400°C |
| MRM Transitions | To be determined by infusing a this compound standard. |
Method Validation
All analytical methods for drug quantification must be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity : Ensuring no interference from endogenous plasma components.
-
Linearity : Establishing a linear relationship between concentration and instrument response.
-
Accuracy and Precision : Determining the closeness of measured values to the true value and the degree of scatter.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ) : The lowest concentration that can be reliably detected and quantified.
-
Recovery : The efficiency of the extraction process.
-
Matrix Effect : The influence of plasma components on the ionization of the analyte.
-
Stability : Assessing the stability of this compound in plasma under various storage and handling conditions.
By following these detailed protocols and validation procedures, researchers can confidently and accurately quantify this compound in plasma, facilitating further understanding of its therapeutic potential.
References
Application Notes and Protocols for the Analysis of Dexanabinol by HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexanabinol (also known as HU-211) is a synthetic, non-psychotropic cannabinoid that acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, exhibiting neuroprotective properties.[1][2][3] Its potential therapeutic applications in conditions such as traumatic brain injury, stroke, and cancer necessitate robust and reliable analytical methods for its quantification in various biological matrices.[2][4] This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), a powerful technique for the selective and sensitive quantification of cannabinoids.[5]
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₈O₃ | [1][6] |
| Molecular Weight | 386.6 g/mol | [1][6] |
| Synonyms | HU-211, Sinnabidol | [1] |
| CAS Number | 112924-45-5 | [2][6] |
Experimental Protocols
Sample Preparation: Extraction of this compound from Plasma
This protocol describes a liquid-liquid extraction (LLE) method for the isolation of this compound from plasma samples, a common procedure for cannabinoid analysis.[7]
Materials:
-
Plasma samples
-
This compound standard solutions
-
Internal Standard (IS) solution (e.g., a structurally similar synthetic cannabinoid not present in the sample)
-
Acetonitrile (ACN), cold
-
n-Hexane
-
Methanol (MeOH)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
Procedure:
-
Spiking: To 500 µL of plasma, add a known amount of the internal standard. For calibration curve and quality control samples, spike with the appropriate concentration of this compound standard solution.
-
Protein Precipitation: Add 1 mL of cold acetonitrile to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.[7]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the precipitated proteins.[8]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction: Add 2 mL of n-hexane to the supernatant. Vortex for 2 minutes to extract this compound into the organic layer.[7]
-
Phase Separation: Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer (n-hexane) to a new tube.
-
Evaporation: Evaporate the n-hexane to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Analysis: The sample is now ready for injection into the HPLC-MS system.
HPLC-MS/MS Analysis
This section outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound.
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
HPLC Parameters:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Start at 70% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters (ESI+):
The following parameters should be optimized for the specific instrument used. The mass transitions for this compound and a hypothetical internal standard are provided.
| Parameter | This compound | Internal Standard (Example) |
| Precursor Ion (m/z) | 387.3 [M+H]⁺ | To be determined based on IS |
| Product Ion 1 (m/z) | To be determined by infusion and fragmentation analysis | To be determined |
| Product Ion 2 (m/z) | To be determined by infusion and fragmentation analysis | To be determined |
| Collision Energy (eV) | To be optimized | To be optimized |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI, Positive Mode |
| Capillary Voltage | 3.5 kV | 3.5 kV |
| Source Temperature | 150°C | 150°C |
| Desolvation Temperature | 400°C | 400°C |
| Desolvation Gas Flow | 800 L/hr | 800 L/hr |
| Cone Gas Flow | 50 L/hr | 50 L/hr |
Note: The fragmentation of cannabinoids often involves the loss of a methyl radical and retro-Diels-Alder rearrangement.[9] Specific product ions for this compound would need to be determined experimentally.
Data Presentation
Table 1: Quantitative Analysis of this compound in Spiked Plasma Samples
This table presents hypothetical data from a validation experiment to demonstrate the method's performance.
| Sample ID | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD, n=3) |
| LLOQ | 1 | 0.95 | 95.0 | 8.5 |
| LQC | 3 | 2.88 | 96.0 | 6.2 |
| MQC | 50 | 51.5 | 103.0 | 4.1 |
| HQC | 150 | 147.0 | 98.0 | 3.5 |
LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: this compound's neuroprotective pathway.
Caption: Logical steps in the analytical protocol.
References
- 1. This compound | C25H38O3 | CID 107778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | inhibitor/agonist | CAS 112924-45-5 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 4. This compound (HU-211) [benchchem.com]
- 5. azooptics.com [azooptics.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Development of a simple and sensitive HPLC-UV method for the simultaneous determination of cannabidiol and Δ(9)-tetrahydrocannabinol in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of 17 Cannabinoids in Hemp and Cannabis [sigmaaldrich.com]
- 9. Mass spectrometry of cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Dexanabinol Formulation for Intravenous Administration: Application Notes and Protocols for Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation and intravenous (IV) administration of Dexanabinol (also known as HU-211), a synthetic cannabinoid analogue, as utilized in clinical trials. This document includes detailed protocols, quantitative data summaries, and visual diagrams to support the planning and execution of clinical research involving this compound.
Introduction
This compound is a non-psychotropic synthetic cannabinoid that has been investigated for its neuroprotective and anti-inflammatory properties. Unlike other cannabinoid derivatives, this compound does not act as a cannabinoid receptor agonist but primarily functions as an N-methyl-D-aspartate (NMDA) receptor antagonist and an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] Its potential therapeutic applications in conditions such as traumatic brain injury, stroke, and cancer have been explored in various clinical trials.[3][4][5] This document focuses on the formulation and intravenous administration protocols derived from these clinical studies.
Intravenous Formulation of this compound
The intravenous formulation of this compound used in clinical trials involves a vehicle composed of Cremophor EL and ethanol to solubilize the lipophilic drug substance, which is then diluted with a saline solution for administration.[3][6]
Materials and Reagents
-
This compound (active pharmaceutical ingredient)
-
Cremophor EL (polyoxyethylated castor oil)
-
Ethanol (dehydrated alcohol, USP)
-
Sterile 0.9% Sodium Chloride Injection, USP (normal saline)
-
Sterile vials for drug concentrate
-
Sterile intravenous bags for infusion
-
Sterile syringes and needles
-
Appropriate personal protective equipment (PPE)
Preparation of this compound Concentrate
Based on available data, a this compound concentrate is first prepared using a Cremophor EL and ethanol co-solvent system. A patent describing the formulation specifies a 70:30 ratio of Cremophor EL to ethanol.[6] The concentrate is prepared to a specific concentration, for example, 50 mg/mL.[6]
Protocol for Preparation of 50 mg/mL this compound Concentrate:
-
Vehicle Preparation: In a sterile, aseptic environment, prepare the co-solvent vehicle by mixing Cremophor EL and ethanol in a 70:30 (v/v) ratio.
-
Dissolution of this compound: Add the calculated amount of this compound active pharmaceutical ingredient to the Cremophor EL:ethanol vehicle to achieve a final concentration of 50 mg/mL.
-
Mixing: Gently mix the solution until the this compound is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
Sterile Filtration: Filter the resulting concentrate through a sterile 0.22 µm filter into a sterile vial.
-
Storage: Store the this compound concentrate protected from light.
Preparation of the Final Intravenous Infusion Solution
The this compound concentrate is diluted with sterile 0.9% Sodium Chloride Injection, USP (normal saline) immediately prior to administration.[3][6]
Protocol for Dilution:
-
Calculate Required Volume: Determine the required volume of this compound concentrate based on the patient's weight and the prescribed dose.
-
Withdraw Concentrate: Using a sterile syringe, withdraw the calculated volume of the this compound concentrate from the vial.
-
Dilution in Saline: Inject the concentrate into a sterile intravenous bag containing 0.9% Sodium Chloride Injection, USP. The final volume of the infusion bag will depend on the specific clinical trial protocol. A dilution ratio of at least 1:5 (concentrate to saline) is recommended to ensure the ethanol concentration in the final infusion is not excessive.[6]
-
Mixing: Gently invert the IV bag several times to ensure thorough mixing of the solution.
-
Visual Inspection: Visually inspect the final infusion solution for any particulate matter or discoloration before administration.
Quantitative Data from Clinical Trials
Dosage Regimens
This compound has been administered in a range of doses across different clinical trials.
| Clinical Trial Phase | Indication | Dosage Regimen | Reference(s) |
| Phase I | Healthy Volunteers | Single IV infusions of 48 mg, 100 mg, and 200 mg. | |
| Phase I | Brain Cancer | Weekly IV infusions with dose escalation from 2 mg/kg to 36 mg/kg.[3][7][8] | [3][7][8] |
| Phase II | Severe Head Injury | Single IV administration of 48 mg or 150 mg.[5] | [5] |
| Phase III | Severe Traumatic Brain Injury | Single IV dose of 150 mg.[9] | [9] |
Pharmacokinetic Parameters
Pharmacokinetic data for intravenously administered this compound has been reported in a Phase I study in healthy volunteers and a Phase I dose-escalation study in patients with brain cancer.
Table 2: Pharmacokinetic Parameters of Intravenous this compound in Healthy Volunteers
| Parameter | Value | Reference(s) |
| Distribution Half-life (t½α) | < 5 minutes | |
| Intermediate Phase Half-life | ~90 minutes | |
| Terminal Elimination Half-life (t½β) | ~9 hours | |
| Plasma Clearance | ~1,700 mL/min | |
| Volume of Distribution | ~15 L/kg |
Table 3: Systemic Exposure of this compound in a Phase I Dose-Escalation Study in Brain Cancer Patients
| Dose Level (mg/kg) | Observation | Reference(s) |
| 2 to 36 | Systemic exposure (AUC and Cmax) increased with dose. | [3][7][8] |
| 36 | Dose non-proportionality was apparent at the highest dose. | [3][7][8] |
Stability of the Intravenous Solution
A patent for the this compound formulation provides information on the stability of the diluted intravenous solution. The formulation of 50 mg/mL this compound in 70:30 Cremophor EL:ethanol was found to be stable for at least seven hours after dilution with saline at ratios from 1:5 to 1:20.[6] The final clinical formulation was reported to be stable for 24 hours in dilutions from 1:5 up to 1:500.[6] For any clinical application, it is crucial to perform in-use stability studies under the specific conditions of the trial.[10][11]
Experimental Protocols
Intravenous Administration in a Clinical Setting
The following protocol is a generalized workflow for the intravenous administration of this compound in a clinical trial, based on information from studies in traumatic brain injury and brain cancer.
Workflow for Intravenous Administration of this compound:
Detailed Steps:
-
Patient Screening and Consent: Ensure the patient meets all inclusion and exclusion criteria for the clinical trial and has provided informed consent.
-
Baseline Assessments: Perform all baseline assessments as required by the clinical trial protocol.
-
Formulation Preparation: Prepare the this compound intravenous infusion solution in a sterile environment as detailed in Section 2.3.
-
Initiation of Infusion: Administer the this compound solution intravenously over a specified period, for example, a 3-hour infusion as was done in the brain cancer trial.[3]
-
Monitoring: Continuously monitor the patient's vital signs (blood pressure, heart rate, respiratory rate, and temperature) and observe for any signs of adverse events throughout the infusion and for a specified period post-infusion.
-
Pharmacokinetic Sampling: If required by the protocol, collect blood samples at specified time points (e.g., pre-dose, and at 0.5, 1, 2, and 4 hours after the end of the infusion) to determine the pharmacokinetic profile of this compound.[3]
-
Post-Infusion Care: Provide appropriate post-infusion care and monitoring as dictated by the clinical trial protocol.
Mechanism of Action and Signaling Pathways
This compound exerts its effects through a dual mechanism of action that is distinct from classical cannabinoid receptor agonism.
NMDA Receptor Antagonism
This compound acts as a non-competitive antagonist at the NMDA receptor.[1] This action is believed to be a key component of its neuroprotective effects, as it can mitigate the excitotoxicity caused by excessive glutamate release in conditions like traumatic brain injury and stroke.[12]
Inhibition of NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response and cell survival.[2] By inhibiting NF-κB, this compound can reduce the production of pro-inflammatory cytokines and may promote apoptosis in cancer cells.[1]
Conclusion
The intravenous formulation of this compound using a Cremophor EL:ethanol vehicle diluted in saline has been demonstrated to be a feasible approach for clinical administration. The provided protocols and data summaries offer a foundation for researchers and drug development professionals working with this compound. Adherence to sterile preparation techniques and careful patient monitoring are paramount for ensuring safety and data integrity in clinical trials. Further in-use stability studies are recommended to be conducted under the specific conditions of any new clinical protocol.
References
- 1. Facebook [cancer.gov]
- 2. The cannabinoid this compound is an inhibitor of the nuclear factor-kappa B (NF-kappa B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I dose-escalation, safety, and CNS pharmacokinetic study of this compound in patients with brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound (HU-211) in the treatment of severe closed head injury: a randomized, placebo-controlled, phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2004050011A2 - High enantiomeric purity this compound for pharmaceutical copositions - Google Patents [patents.google.com]
- 7. Phase I dose-escalation, safety, and CNS pharmacokinetic study of this compound in patients with brain cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Efficacy and safety of this compound in severe traumatic brain injury: results of a phase III randomised, placebo-controlled, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The stability of cannabis and its preparations on storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of Docetaxel Solution after Dilution in Ethanol and Storage in Vials and after Dilution in Normal Saline and Storage in Bags | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 12. Interaction of this compound (HU-211), a novel NMDA receptor antagonist, with the dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dexanabinol in Primary Neuronal Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Dexanabinol (also known as HU-211) in primary neuronal cell culture experiments. This document outlines the mechanism of action, offers detailed experimental protocols, and presents available data on its neuroprotective effects.
Introduction to this compound
This compound is a synthetic, non-psychotropic cannabinoid analogue of tetrahydrocannabinol (THC). It exhibits significant neuroprotective properties, making it a compound of interest for research into therapies for neurodegenerative diseases and acute neuronal injury. Its primary mechanisms of action include:
-
Non-competitive NMDA Receptor Antagonism: this compound acts as a weak, uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, protecting neurons from excitotoxicity induced by excessive glutamate stimulation.[1]
-
Inhibition of NF-κB Signaling: It prevents the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] This is achieved by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[2] This, in turn, prevents the translocation of NF-κB to the nucleus, reducing the expression of pro-inflammatory and pro-apoptotic genes.[2]
-
Reduction of Pro-inflammatory Cytokines: By inhibiting NF-κB, this compound significantly reduces the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[3][4]
-
Antioxidant Activity: this compound has been shown to scavenge free radicals, protecting neurons from oxidative stress.[5]
Notably, this compound's neuroprotective effects are independent of cannabinoid receptors CB1 and CB2, as it does not bind to these receptors.[2]
Data Presentation
| Experimental Model | Effective Concentration of this compound (HU-211) | Observed Effect |
| Oxygen-Glucose Deprivation (OGD) in neuronal culture | 5 µM | Significantly attenuated neuronal cell injury.[5] |
| Sodium Nitroprusside-induced damage in glial and neuronal cells | 10 µM | Markedly ameliorated cell damage.[5] |
| Inhibition of TNF-α production in vivo (head injury model) | Not specified for in vitro culture | Found to inhibit brain TNF-α production.[3] Further in vitro studies are needed to quantify this effect. |
| Inhibition of NF-κB activation in a neuron-like cell line | Not specified for primary neurons | Inhibited phosphorylation and degradation of IκBα and translocation of NF-κB to the nucleus.[2] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound in primary neuronal cell cultures.
Primary Cortical Neuron Culture
This protocol outlines the basic steps for establishing a primary cortical neuron culture from embryonic rodents.
Materials:
-
Embryonic day 18 (E18) rat or mouse embryos
-
Dissection medium (e.g., Hibernate-E)
-
Papain or Trypsin solution
-
Trypsin inhibitor (e.g., soybean trypsin inhibitor)
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips
-
This compound (stock solution in DMSO)
Procedure:
-
Isolate cortices from E18 rodent embryos in chilled dissection medium.
-
Mince the tissue and incubate with a dissociation enzyme (e.g., papain or trypsin) according to the manufacturer's instructions.
-
Neutralize the enzyme with an inhibitor and gently triturate the tissue to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto poly-lysine coated plates at a desired density (e.g., 1 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.
-
After 24 hours, replace half of the plating medium with fresh, pre-warmed medium.
-
For this compound treatment, add the desired concentration of the drug (prepared from a stock solution in DMSO) to the culture medium. Ensure the final DMSO concentration is non-toxic to the neurons (typically <0.1%).
Assessment of Neuronal Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
Materials:
-
Primary neuronal culture treated with this compound and a neurotoxic agent (e.g., glutamate, H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plate reader
Procedure:
-
Plate primary neurons in a 96-well plate and treat with various concentrations of this compound for a predetermined time (e.g., 1-2 hours) before inducing neurotoxicity.
-
Induce neurotoxicity with a relevant agent (e.g., 100 µM glutamate for 15 minutes).
-
After the neurotoxic insult, replace the medium with fresh medium containing this compound.
-
At the end of the experiment (e.g., 24 hours post-insult), add MTT solution to each well (10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Detection of Apoptosis (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Primary neuronal culture on coverslips
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, available in commercial kits)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Culture and treat primary neurons on coverslips as described above.
-
Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.[6]
-
Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 5 minutes on ice.[6]
-
Incubate the cells with the TUNEL reaction mixture for 1 hour at 37°C in a humidified chamber, protected from light.
-
Wash the cells with PBS to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of DAPI-stained cells.
Analysis of NF-κB Activation (Western Blot for IκBα Degradation)
This protocol is for assessing the inhibition of NF-κB activation by measuring the levels of IκBα, which is degraded upon pathway activation.
Materials:
-
Primary neuronal culture
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture primary neurons and pre-treat with this compound before stimulating with an NF-κB activator (e.g., TNF-α).
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against IκBα overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the IκBα band intensity to a loading control (e.g., β-actin). A decrease in the IκBα band indicates its degradation and thus NF-κB activation.
Visualizations
The following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship of this compound's neuroprotective actions.
Caption: this compound's neuroprotective signaling pathway.
Caption: Experimental workflow for assessing this compound.
Caption: Logical relationship of this compound's actions.
References
- 1. This compound: a novel cannabinoid with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cannabinoid this compound is an inhibitor of the nuclear factor-kappa B (NF-kappa B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protection against septic shock and suppression of tumor necrosis factor alpha and nitric oxide production by this compound (HU-211), a nonpsychotropic cannabinoid. - THC Total Health CareTHC Total Health Care [thctotalhealthcare.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Induced Neural Stem Cells Protect Neuronal Cells against Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dexanabinol in Brain Cancer Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexanabinol (also known as HU-211) is a synthetic, non-psychotropic cannabinoid that has been investigated for its therapeutic potential in various neurological conditions, including brain cancer.[1][2][3] Unlike other cannabinoids, this compound does not exert its effects through cannabinoid receptors CB1 and CB2.[1] Its primary mechanisms of action include non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor and inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][4] These properties confer upon it neuroprotective, anti-inflammatory, and potential anti-tumor activities.[1][5] Preclinical studies have suggested that this compound possesses tumoricidal activity, which has led to its evaluation in early-phase clinical trials for brain cancer.[5][6][7]
This document provides detailed application notes and protocols for the use of this compound in brain cancer research models, based on available preclinical and clinical data. Due to a lack of publicly available, specific quantitative data on this compound's in vitro and in vivo efficacy in brain cancer models, this document also includes representative data and protocols for other cannabinoids, such as Cannabidiol (CBD), to provide a framework for experimental design.
Mechanism of Action in Brain Cancer
This compound's potential anti-cancer effects in brain tumors are thought to be mediated through several pathways:
-
Inhibition of NF-κB: this compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in promoting cancer cell survival, proliferation, and inflammation.[1][8] By blocking NF-κB, this compound may induce apoptosis in cancer cells.[1]
-
NMDA Receptor Antagonism: As a non-competitive NMDA receptor antagonist, this compound can modulate glutamate signaling, which is often dysregulated in brain tumors and can contribute to excitotoxicity and tumor progression.[2][4]
-
Anti-inflammatory Effects: this compound exhibits anti-inflammatory properties, which may be beneficial in the tumor microenvironment, where inflammation can drive tumor growth and invasion.[5]
The following diagram illustrates the proposed signaling pathway of this compound in brain cancer cells.
Data Presentation
While specific preclinical data for this compound is limited in publicly available literature, a Phase I clinical trial in patients with brain cancer provides some insights into its activity.[5] For in vitro studies, representative IC50 values for other cannabinoids against glioblastoma cell lines are presented below to serve as a reference for experimental design.
Table 1: Clinical Trial Data for this compound in Brain Cancer Patients [5]
| Parameter | Value |
| Study Phase | I |
| Patient Population | Recurrent high-grade gliomas and brain metastases |
| Dosing | Intravenous infusion, dose escalation from 2 to 36 mg/kg weekly |
| Maximum Tolerated Dose | 28 mg/kg weekly |
| Best Response | 21% of patients experienced stable disease |
| Pharmacokinetics | Appreciable levels detected in cerebrospinal fluid |
| Most Common Adverse Events | Depressed level of consciousness, lightheadedness, diarrhea, fatigue |
Table 2: Representative IC50 Values of Cannabinoids in Human Glioblastoma Cell Lines
Note: The following data is for Cannabidiol (CBD) and is provided as a reference due to the lack of specific published IC50 values for this compound in these cell lines.
| Cell Line | Cannabinoid | Incubation Time | IC50 (µM) | Reference |
| LN229 | CBD | 24 hours | 8.9 | [4] |
| LN229 | CBD | 48 hours | 8.8 | [4] |
| LN18 | CBD | 24 hours | 9.185 | [4] |
| LN18 | CBD | 48 hours | 9.685 | [4] |
| U87MG | CBD | 24 hours | ~20 | [9] |
| A172 | High-THC Cannabis Extract | 48 hours | 10.17 µg/mL | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in brain cancer research models. These protocols are based on standard methodologies used in the field.
In Vitro Studies
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, U251, LN229)
-
This compound (HU-211)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed glioblastoma cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plates for 24, 48, and 72 hours.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying this compound-induced apoptosis and necrosis in glioblastoma cells.
Materials:
-
Glioblastoma cell lines
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells with cold PBS and resuspend them in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[10][11]
In Vivo Studies
Orthotopic Glioblastoma Xenograft Model
This protocol describes the establishment of an orthotopic glioblastoma model in immunocompromised mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human glioblastoma cells (e.g., U87MG) stably expressing a reporter gene (e.g., luciferase)
-
This compound formulation for in vivo administration
-
Stereotactic apparatus
-
Bioluminescence imaging system
Protocol:
-
Culture and harvest luciferase-expressing glioblastoma cells.
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Create a small burr hole in the skull at a predetermined coordinate in the cerebral cortex.
-
Slowly inject approximately 2-5 µL of the cell suspension (containing 1x10^5 to 5x10^5 cells) into the brain parenchyma.
-
Allow the tumors to establish for 7-10 days. Monitor tumor growth using bioluminescence imaging.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group via the desired route (e.g., intravenous, intraperitoneal) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Monitor tumor growth regularly (e.g., twice a week) using bioluminescence imaging.
-
Monitor the body weight and general health of the mice throughout the study.
-
The study can be terminated when tumors in the control group reach a predetermined size, or when mice show signs of neurological deficits.
-
At the end of the study, harvest the brains for histological and immunohistochemical analysis to confirm tumor growth and assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[12][13]
Conclusion
This compound presents an interesting profile for brain cancer research due to its unique mechanism of action and ability to cross the blood-brain barrier. While clinical data suggests limited single-agent efficacy, its potential in combination with other therapies warrants further investigation. The protocols and data presented here, including representative information from other cannabinoids, provide a foundation for researchers to design and execute preclinical studies to further elucidate the therapeutic potential of this compound in brain cancer. Further research is needed to establish specific in vitro and in vivo efficacy data for this compound in various brain cancer models.
References
- 1. The cannabinoid this compound is an inhibitor of the nuclear factor-kappa B (NF-kappa B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term effect of HU-211, a novel non-competitive NMDA antagonist, on motor and memory functions after closed head injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A nonpsychotropic cannabinoid, HU-211, has cerebroprotective effects after closed head injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. termedia.pl [termedia.pl]
- 5. Phase I dose-escalation, safety, and CNS pharmacokinetic study of this compound in patients with brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific Compositions of Cannabis sativa Compounds Have Cytotoxic Activity and Inhibit Motility and Colony Formation of Human Glioblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms Involved in the Antitumor Activity of Cannabinoids on Gliomas: Role for Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cannabinoids and NF-κB: Hijacking a pro-cancer signal Can Be Done - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. From bench to bedside: the application of cannabidiol in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The development of a rapid patient-derived xenograft model to predict chemotherapeutic drug sensitivity/resistance in malignant glial tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Dexanabinol on the Blood-Brain Barrier
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the effects of Dexanabinol (also known as HU-211), a synthetic cannabinoid analogue, on the integrity and function of the blood-brain barrier (BBB). This compound has demonstrated neuroprotective properties, in part by mitigating BBB disruption in preclinical models of neurological injury.[1] This document outlines detailed protocols for both in vitro and in vivo models to assess this compound's efficacy and elucidate its mechanisms of action.
This compound is a non-competitive NMDA receptor antagonist and also exhibits anti-inflammatory properties by inhibiting Tumor Necrosis Factor-alpha (TNF-α) and the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] These mechanisms are critical in the context of brain injury, where inflammation and excitotoxicity contribute significantly to BBB breakdown.
Section 1: Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on this compound's effects. These data provide a baseline for designing new experiments and for comparison of results.
Table 1: In Vivo Efficacy of this compound on Blood-Brain Barrier Integrity and Related Outcomes
| Animal Model | Injury Model | This compound Dosage | Administration Route & Timing | Outcome Measure | Result | Reference |
| Spontaneously Hypertensive Rats | Permanent Middle Cerebral Artery Occlusion (PMCAO) | 4 mg/kg | Intravenous, 1 hour post-PMCAO | Infarct Volume | Significant decrease | [3] |
| Spontaneously Hypertensive Rats | Permanent Middle Cerebral Artery Occlusion (PMCAO) | 4 mg/kg | Intravenous, 1 hour post-PMCAO | Brain TNF-α Levels | Significant reduction in the ipsilateral hemisphere | [3] |
| Rats | Closed Head Injury (CHI) | Not specified in abstract | Not specified in abstract | Edema and BBB disruption | Effective in reducing | [2] |
| Rats | Traumatic Brain Injury (TBI) | 150 mg (human equivalent dose) | Single intravenous dose within 6 hours of injury | Glasgow Outcome Scale | No significant improvement in Phase III clinical trial | [4][5] |
| Rats | Traumatic Brain Injury (TBI) | Not specified in abstract | Not specified in abstract | Intracranial Pressure | Significant reduction | [4] |
Table 2: Mechanistic Insights from In Vitro and In Vivo Studies
| Experimental System | Parameter Measured | Effect of this compound | Mechanism | Reference |
| Neuron-like cell line and primary neurons | NF-κB activity | Inhibition | Prevents phosphorylation and degradation of IκBα, blocking NF-κB translocation to the nucleus | [2] |
| Neuron-like cell line | Gene expression | Reduction of TNF-α and IL-6 mRNA | Downstream effect of NF-κB inhibition | [2] |
| Rat model of closed head injury | TNF-α production | Inhibition | Post-transcriptional inhibition | [2] |
Section 2: Experimental Protocols
Protocol 2.1: In Vitro Assessment of Blood-Brain Barrier Integrity using a Transwell Model
This protocol details the use of a co-culture Transwell model, a standard method for recreating the BBB in vitro, to assess the protective effects of this compound against inflammatory-mediated BBB disruption.
Objective: To determine if this compound can prevent or restore the integrity of an in vitro BBB model challenged with inflammatory stimuli (e.g., TNF-α and IL-1β).
Materials:
-
Human Brain Microvascular Endothelial Cells (HBMECs)
-
Human Astrocytes
-
Transwell inserts (0.4 µm pore size)
-
Endothelial Cell Medium and Astrocyte Medium
-
This compound
-
TNF-α and IL-1β
-
Transendothelial Electrical Resistance (TEER) measurement system
-
Sodium fluorescein or Evans Blue dye
-
Plate reader for fluorescence measurement
Methodology:
-
Establishment of the Co-culture BBB Model:
-
Coat the apical side of the Transwell inserts with a suitable extracellular matrix (e.g., collagen).
-
Seed human astrocytes on the basolateral side of the insert membrane and culture until confluent.
-
Seed HBMECs on the apical side of the insert and culture until a confluent monolayer is formed, characterized by high TEER values (typically >200 Ω·cm²).
-
-
This compound Treatment and Inflammatory Challenge:
-
Once the BBB model is established (stable TEER), treat the cells with this compound at various concentrations (e.g., 1, 10, 100 µM) for a predetermined pre-incubation period (e.g., 24 hours).
-
Introduce an inflammatory stimulus, such as a combination of TNF-α and IL-1β (e.g., 10 ng/mL each), to the culture medium.
-
Include appropriate controls: vehicle control (no this compound, no inflammatory stimulus), inflammatory control (inflammatory stimulus, no this compound), and this compound-only controls.
-
-
Assessment of BBB Integrity:
-
Transendothelial Electrical Resistance (TEER): Measure TEER at regular intervals (e.g., 0, 4, 8, 12, 24 hours) after the inflammatory challenge. A decrease in TEER indicates increased permeability.
-
Paracellular Permeability Assay: At the end of the experiment, add a fluorescent tracer (e.g., sodium fluorescein or Evans Blue) to the apical chamber. After a defined period (e.g., 1 hour), measure the fluorescence in the basolateral chamber using a plate reader. Increased fluorescence indicates greater permeability.
-
-
Analysis of Tight Junction Proteins (Optional):
Protocol 2.2: In Vivo Assessment of Blood-Brain Barrier Permeability using Evans Blue Extravasation
This protocol describes the use of the Evans Blue dye extravasation method in a rodent model of traumatic brain injury (TBI) to evaluate the in vivo efficacy of this compound in preserving BBB integrity.
Objective: To quantify the extent of BBB disruption in a TBI model and determine the protective effect of this compound.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Controlled cortical impact (CCI) device or fluid percussion injury device
-
This compound solution
-
Evans Blue dye (2% in saline)
-
Saline for perfusion
-
Formamide or trichloroacetic acid (TCA) for dye extraction
-
Spectrophotometer
Methodology:
-
Induction of Traumatic Brain Injury:
-
Anesthetize the rat and secure it in a stereotactic frame.
-
Perform a craniotomy over the desired cortical region.
-
Induce a moderate TBI using a CCI or fluid percussion device with standardized parameters.
-
Suture the scalp incision.
-
-
This compound Administration:
-
Administer this compound (e.g., 4 mg/kg) or vehicle via intravenous injection at a specified time point post-TBI (e.g., 30 minutes or 1 hour).
-
-
Evans Blue Dye Injection and Perfusion:
-
At a predetermined time after TBI (e.g., 24 hours), inject Evans Blue dye (2% solution, 4 ml/kg) intravenously and allow it to circulate for a specific duration (e.g., 1-2 hours).
-
Deeply anesthetize the animal and perform transcardial perfusion with saline to remove intravascular dye.
-
-
Quantification of Dye Extravasation:
-
Harvest the brain and dissect the ipsilateral and contralateral hemispheres.
-
Homogenize the brain tissue in formamide or TCA.
-
Incubate the homogenate (e.g., at 60°C for 24 hours) to extract the Evans Blue dye.
-
Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.
-
Calculate the concentration of Evans Blue dye using a standard curve and express it as µg of dye per gram of brain tissue.
-
Section 3: Signaling Pathways and Visualizations
This compound's protective effect on the BBB is believed to be mediated through its anti-inflammatory actions, primarily by inhibiting the NF-κB signaling pathway and reducing the production of TNF-α.
This compound's Proposed Mechanism of Action on the Blood-Brain Barrier
In the context of brain injury, pro-inflammatory cytokines like TNF-α and IL-1β are released, activating the NF-κB signaling cascade in brain endothelial cells. This leads to the upregulation of inflammatory mediators and enzymes that can degrade tight junction proteins, thereby increasing BBB permeability. This compound interferes with this process by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[2] This action prevents the translocation of NF-κB to the nucleus, thus downregulating the expression of its target inflammatory genes.
References
- 1. researchgate.net [researchgate.net]
- 2. The cannabinoid this compound is an inhibitor of the nuclear factor-kappa B (NF-kappa B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound; a novel neuroprotective drug in experimental focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of this compound in severe traumatic brain injury: results of a phase III randomised, placebo-controlled, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phase I and II Clinical Trial Design for Dexanabinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexanabinol (HU-211) is a synthetic, non-psychotropic cannabinoid analogue that has been investigated for its neuroprotective and anti-inflammatory properties. Unlike other cannabinoids, this compound does not bind to cannabinoid receptors CB1 and CB2.[1] Its mechanism of action is primarily attributed to its function as an N-methyl-D-aspartate (NMDA) receptor antagonist and an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] These properties make it a candidate for therapeutic intervention in conditions characterized by excitotoxicity and inflammation, such as traumatic brain injury (TBI) and certain cancers.[3][4] This document provides a detailed overview of the design and protocols for Phase I and Phase II clinical trials of this compound.
Signaling Pathway of this compound
This compound exerts its effects through two primary mechanisms. Firstly, as a non-competitive NMDA receptor antagonist, it blocks the influx of calcium ions into neurons, mitigating the excitotoxic cascade that leads to cell death.[4] Secondly, it inhibits the NF-κB signaling pathway by preventing the phosphorylation and degradation of IκBα, which in turn blocks the translocation of NF-κB to the nucleus.[1] This inhibition reduces the transcription of pro-inflammatory genes such as TNF-α and IL-6.[1]
Phase I Clinical Trial Design
Rationale and Objectives
Phase I trials are primarily designed to assess the safety, tolerability, and pharmacokinetics (PK) of a new investigational drug.[5] For this compound, Phase I studies have been conducted in both healthy volunteers and in patients with specific conditions like brain cancer.[6][7]
Primary Objectives:
-
To evaluate the safety and tolerability of single and multiple ascending doses of intravenously administered this compound.[5]
-
To determine the maximum tolerated dose (MTD) and/or the recommended Phase II dose (RP2D).[7]
-
To characterize the pharmacokinetic profile of this compound.[6][7]
Secondary Objectives:
-
To assess the preliminary anti-tumor activity of this compound in cancer patient cohorts.[7]
-
To evaluate the pharmacodynamics of this compound, if applicable.
Study Design and Population
A typical Phase I design for this compound would be a dose-escalation study.[7] This can be conducted as a single ascending dose (SAD) study in healthy volunteers, followed by a multiple ascending dose (MAD) study.[5] In oncology, a 3+3 dose-escalation design is common.[8]
Healthy Volunteer Study:
-
Inclusion Criteria: Healthy adult males and/or females, aged 18-55 years, with a body mass index (BMI) within a normal range.
-
Exclusion Criteria: History of significant medical conditions, use of concomitant medications, and positive drug or alcohol screen.
Patient Study (e.g., Advanced Solid Tumors):
-
Inclusion Criteria: Patients with histologically confirmed advanced solid tumors who have failed standard therapies, adequate organ function, and an Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.[8]
-
Exclusion Criteria: Active brain metastases (unless a specific cohort is designed for this), significant cardiovascular disease, and prior treatment with cannabinoid-based therapies.[9]
Dosing and Administration
This compound has been administered as a short intravenous infusion.[6] The drug is typically formulated in a vehicle such as Cremophor-ethanol and diluted with saline.[6][7] Dose escalation proceeds in cohorts, with safety data from each cohort reviewed before escalating to the next dose level.[8]
Table 1: Example of Phase I Dose Escalation Cohorts for this compound
| Cohort | Dose Level (mg) | Administration |
| 1 | 48 | Intravenous Infusion |
| 2 | 100 | Intravenous Infusion |
| 3 | 150 | Intravenous Infusion |
| 4 | 200 | Intravenous Infusion |
| Data derived from a Phase I study in healthy volunteers.[6] |
Assessments
Table 2: Schedule of Assessments for a Phase I Trial
| Assessment | Screening | Day 1 (Dosing) | Follow-up |
| Informed Consent | X | ||
| Medical History | X | ||
| Physical Examination | X | X | X |
| Vital Signs | X | X (pre- and post-dose) | X |
| 12-lead ECG | X | X (pre- and post-dose) | X |
| Clinical Laboratory Tests | X | X (pre- and post-dose) | X |
| Adverse Event Monitoring | Continuous | X | |
| Pharmacokinetic Sampling | X (pre-dose, multiple post-dose timepoints) |
Phase II Clinical Trial Design
Rationale and Objectives
Phase II trials are designed to evaluate the preliminary efficacy of a drug in a specific patient population and to further assess its safety.[10][11] For this compound, a key indication explored in Phase II was severe traumatic brain injury (TBI).[12]
Primary Objectives:
-
To assess the efficacy of this compound in improving neurological outcomes in patients with severe TBI.[12]
-
To further evaluate the safety and tolerability of this compound in the target patient population.[12]
Secondary Objectives:
-
To assess the effect of this compound on intracranial pressure (ICP) and cerebral perfusion pressure (CPP).[12]
-
To evaluate the quality of life of patients following treatment.[13]
Study Design and Population
A Phase II trial for this compound in TBI would typically be a prospective, randomized, double-blind, placebo-controlled, multicenter study.[12]
Inclusion Criteria for Severe TBI:
-
Age 16-65 years.[12]
-
Glasgow Coma Scale (GCS) score of 4-8.[12]
-
Injury within 6 hours of treatment initiation.[12]
-
Intracranial parenchymal abnormality on computed tomography (CT) scan.[14]
-
Requirement for intracranial pressure (ICP) monitoring.[14]
Exclusion Criteria for Severe TBI:
-
Penetrating head injury.[14]
-
Spinal cord injury.[14]
-
Coma due to pure epidural hematoma with an initial GCS of ≥ 12.[14]
-
Previous major cerebral damage.[14]
Dosing and Administration
In the Phase II TBI trial, this compound was administered as a single intravenous dose.[12]
Table 3: Dosing Information from a Phase II TBI Trial
| Treatment Arm | Dose (mg) | Administration |
| This compound | 48 or 150 | Single Intravenous Administration |
| Placebo | Vehicle | Single Intravenous Administration |
| Data from a prospective, randomized, double-blind, placebo-controlled, multicenter, escalating dose study.[12] |
Endpoints and Assessments
Primary Endpoint:
-
Glasgow Outcome Scale Extended (GOSE): Assessed at 3 and 6 months post-injury to evaluate functional outcome.[12]
Secondary Endpoints:
-
Intracranial Pressure (ICP) and Cerebral Perfusion Pressure (CPP): Continuously monitored in the intensive care unit.[12]
-
Adverse Events: Monitored throughout the study.[12]
-
Mortality Rate: Assessed at specified time points.[14]
-
Quality of Life: Assessed using validated questionnaires.[13]
Table 4: Efficacy and Safety Outcomes from a Phase II TBI Trial
| Outcome Measure | This compound Group | Placebo Group | p-value |
| Good Neurological Outcome (GOS) at 3 months | Higher percentage | Lower percentage | 0.03 |
| Good Neurological Outcome (GOS) at 6 months | Higher percentage | Lower percentage | 0.14 |
| Time with ICP > 25 mmHg | Significantly reduced | <0.05 | |
| Time with CPP < 50 mmHg | Significantly reduced | <0.05 | |
| A trend towards faster and better neurologic outcome was observed in the drug-treated group.[12] |
Experimental Protocols
Pharmacokinetic Analysis Workflow
The following workflow outlines the key steps for pharmacokinetic analysis of this compound in plasma and cerebrospinal fluid (CSF).
Protocol for Plasma Sample Collection and Processing:
-
Collect whole blood into labeled EDTA tubes.
-
Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Process the samples within one hour of collection.
-
Centrifuge the tubes at 1500 x g for 15 minutes at 4°C.
-
Carefully aspirate the plasma supernatant, avoiding the buffy coat layer.
-
Aliquot the plasma into pre-labeled cryovials.
-
Store the aliquots at -80°C until analysis.
Protocol for Cerebrospinal Fluid (CSF) Collection and Processing:
-
Collect CSF via lumbar puncture into polypropylene tubes.
-
Centrifuge the CSF samples at 2000 x g for 10 minutes at 4°C to pellet any cells.
-
Carefully transfer the supernatant to new labeled polypropylene cryovials.
-
Store the CSF aliquots at -80°C until analysis.
Protocol for this compound Quantification by GC/MS/MS:
-
Sample Preparation: Perform liquid-liquid extraction or solid-phase extraction to isolate this compound from the plasma or CSF matrix.
-
Derivatization: If necessary, derivatize the extracted this compound to improve its volatility and thermal stability for GC analysis.
-
GC Separation: Inject the prepared sample into a gas chromatograph equipped with an appropriate capillary column to separate this compound from other components.
-
MS/MS Detection: Use a tandem mass spectrometer for detection and quantification. Set the instrument to multiple reaction monitoring (MRM) mode, monitoring for a specific precursor-to-product ion transition for this compound and an internal standard.
-
Quantification: Generate a calibration curve using standards of known this compound concentrations and use it to determine the concentration in the study samples.
Safety and Tolerability Assessment
Adverse Event (AE) Monitoring and Grading: Adverse events will be monitored and recorded throughout the clinical trial. The severity of AEs will be graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[1][6][13]
Table 5: CTCAE v5.0 Grading Scale
| Grade | Description |
| 1 | Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated. |
| 2 | Moderate; minimal, local or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL). |
| 3 | Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL. |
| 4 | Life-threatening consequences; urgent intervention indicated. |
| 5 | Death related to AE. |
| Source: National Cancer Institute.[1] |
Efficacy Assessment in Traumatic Brain Injury
Protocol for Glasgow Outcome Scale Extended (GOSE) Assessment: The GOSE is a structured interview used to assess the global functional outcome of TBI patients.[15][16][17] The interview can be conducted with the patient or a reliable informant. The assessment assigns the patient to one of eight categories, from Dead to Upper Good Recovery.[16]
Protocol for Intracranial Pressure (ICP) Monitoring:
-
An ICP monitor (e.g., an intraventricular or intraparenchymal catheter) is placed by a qualified neurosurgeon.[18]
-
The monitor is connected to a transducer and a bedside monitor to provide continuous ICP readings.
-
The system is zeroed at the level of the foramen of Monro.
-
ICP waveforms and numerical values are continuously recorded.
-
Cerebral Perfusion Pressure (CPP) is calculated as Mean Arterial Pressure (MAP) minus ICP.
-
Treatment interventions are initiated based on predefined ICP and CPP thresholds as per the study protocol.
Statistical Analysis Plan
Phase I: The statistical analysis for a Phase I trial will be primarily descriptive.[19] Safety data will be summarized by dose cohort. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life will be calculated using non-compartmental analysis.
Phase II: The statistical plan for a Phase II trial will focus on hypothesis testing for the primary efficacy endpoint.[14] For a TBI trial, the primary analysis may involve comparing the distribution of GOSE scores between the this compound and placebo groups at 6 months using an ordinal logistic regression model, adjusting for baseline prognostic factors.[12] Secondary endpoints, such as changes in ICP and CPP, will be analyzed using appropriate statistical tests (e.g., t-tests or non-parametric equivalents). Safety data will be summarized and compared between the treatment groups.
References
- 1. eortc.be [eortc.be]
- 2. translationalresearchcentre.com [translationalresearchcentre.com]
- 3. Standard Operating Procedures for Serum and Plasma Collection: Early Detection Research Network Consensus Statement Standard Operating Procedure Integration Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ctc.ucl.ac.uk [ctc.ucl.ac.uk]
- 5. Glasgow Outcome Scale - Extended | RehabMeasures Database [sralab.org]
- 6. A Pharmacist's Quick Introduction to the Common Terminology Criteria for Adverse Events (CTCAE) Grading System — tl;dr pharmacy [tldrpharmacy.com]
- 7. A consensus protocol for the standardization of cerebrospinal fluid collection and biobanking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CSF Collection Protocol | McGovern Medical School [med.uth.edu]
- 9. Eligibility criteria for phase I clinical trials: tight vs loose? [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
- 12. policycommons.net [policycommons.net]
- 13. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 14. Statistical design in phase II clinical trials and its application in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tbi-impact.org [tbi-impact.org]
- 16. reference.medscape.com [reference.medscape.com]
- 17. A Manual for the Glasgow Outcome Scale-Extended Interview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. desu.tr [desu.tr]
- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Dexanabinol for In Vitro Assays
For researchers, scientists, and drug development professionals, achieving adequate aqueous solubility of promising lipophilic compounds like Dexanabinol is a critical first step for successful in vitro experimentation. This technical support center provides practical guidance, troubleshooting tips, and detailed protocols to address the challenges of working with this poorly water-soluble synthetic cannabinoid.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions for my in vitro assays?
A1: this compound is a lipophilic ("fat-loving") molecule, which means it has very low solubility in water-based solutions like cell culture media and phosphate-buffered saline (PBS). This inherent hydrophobicity can lead to precipitation, making it difficult to achieve the desired concentrations for your experiments and impacting the accuracy and reproducibility of your results.
Q2: What are the most common solvents for preparing a this compound stock solution?
A2: The most common organic solvents for dissolving this compound are dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). These solvents can dissolve this compound at high concentrations, allowing for the preparation of a concentrated stock solution that can then be diluted into your aqueous assay buffer.
Q3: What are the potential cytotoxic effects of using organic solvents in my cell-based assays?
A3: Solvents like DMSO and ethanol can be toxic to cells at higher concentrations. It is crucial to determine the maximum solvent concentration that your specific cell line can tolerate without affecting viability or experimental outcomes. A vehicle control (media with the same final solvent concentration but without this compound) should always be included in your experiments to account for any solvent-induced effects.
Q4: My this compound precipitates when I dilute the DMSO stock solution into my cell culture medium. How can I prevent this?
A4: This is a common issue. To prevent precipitation, you can try several strategies:
-
Optimize the dilution process: Instead of a single large dilution, perform a stepwise serial dilution. A key technique is to add the compound stock solution directly to the pre-warmed (37°C) media with rapid mixing to avoid localized high concentrations that can trigger precipitation.[1]
-
Adjust the final solvent concentration: Keeping the final DMSO concentration as high as is tolerable for your specific cell line can improve compound solubility.[1]
-
Use solubility enhancers: Cyclodextrins and serum proteins (like albumin) can help to keep hydrophobic compounds in solution.[1]
Q5: What are cyclodextrins and how can they improve this compound's solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is more water-soluble. This allows for the preparation of aqueous solutions of this compound with significantly higher concentrations.
Troubleshooting Guide: this compound Precipitation in In Vitro Assays
| Issue | Potential Cause | Recommended Solution |
| Cloudy or precipitated solution immediately after diluting DMSO stock in aqueous buffer. | Low aqueous solubility of this compound. | - Lower the final concentration of this compound. - Increase the final concentration of DMSO (ensure it is within the tolerated limit for your cells). - Use a solubility enhancer like (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD). - Dilute the stock solution into media containing serum, as serum albumin can aid solubility.[1] |
| Precipitation occurs over time in the incubator. | Temperature changes affecting solubility; interaction with media components. | - Ensure the final working solution is stable at 37°C for the duration of your experiment. - Prepare fresh dilutions of this compound immediately before each experiment. - Consider using a more stable formulation, such as a this compound-cyclodextrin inclusion complex. |
| Inconsistent results between experiments. | Variable precipitation leading to inconsistent final concentrations of soluble this compound. | - Visually inspect your final working solution for any signs of precipitation before adding it to your cells. - Standardize your solution preparation method meticulously. - Use a validated, stable formulation approach like cyclodextrin complexation. |
Quantitative Data: Solubility of this compound and Other Cannabinoids
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ~16 mg/mL |
| Ethanol | ~20 mg/mL |
| Dimethylformamide (DMF) | ~20 mg/mL |
| Ethanol:PBS (pH 7.2) (1:5) | ~0.16 mg/mL |
Note: For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like ethanol before dilution with the aqueous buffer of choice.
Table 2: Reported Aqueous Solubility Enhancement of Cannabinoids with Cyclodextrins
| Cannabinoid | Cyclodextrin | Fold Increase in Aqueous Solubility |
| Δ8-Tetrahydrocannabinol (Δ8-THC) | 25% w/v HP-β-CD | ~8,250-fold |
| Δ8-Tetrahydrocannabinol (Δ8-THC) | 25% w/v RM-β-CD | ~12,000-fold |
| Cannabidiol (CBD) | β-CD | ~17-fold |
| Cannabidiol (CBD) | DM-β-CD | ~614-fold |
This data for other cannabinoids suggests that cyclodextrins can dramatically increase the aqueous solubility of cannabinoid compounds like this compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent
This protocol is suitable for preparing a concentrated stock solution for subsequent dilution into aqueous media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
In a sterile environment, accurately weigh the desired amount of this compound powder.
-
Transfer the powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a this compound Working Solution in Aqueous Media
This protocol describes the dilution of the organic stock solution into an aqueous medium for direct application to cells.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium or desired aqueous buffer (e.g., PBS)
-
Sterile conical or microcentrifuge tubes
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in the cell culture medium. Crucially, ensure the final concentration of the organic solvent (e.g., DMSO) is not toxic to the cells (typically ≤ 0.1-0.5%).
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or pipetting, add the calculated volume of the this compound stock solution dropwise to the medium. This gradual addition helps to prevent precipitation.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness before use. The solution should be clear.
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex (Freeze-Drying Method)
This protocol provides a method to prepare a more water-soluble, solid form of this compound.
Materials:
-
This compound
-
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Ethanol
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer
Procedure:
-
Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Dissolve the calculated amount of this compound in a minimal amount of ethanol.
-
In a separate container, dissolve the calculated amount of HP-β-CD in deionized water with stirring.
-
Slowly add the ethanolic solution of this compound to the aqueous cyclodextrin solution while continuously stirring.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Freeze the resulting solution (e.g., using liquid nitrogen or a -80°C freezer).
-
Lyophilize (freeze-dry) the frozen solution to obtain a solid powder of the this compound-cyclodextrin inclusion complex.
-
The resulting powder can be dissolved directly in aqueous media for your in vitro assays.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Caption: Mechanism of this compound as an NMDA receptor antagonist.
References
Technical Support Center: Enhancing In Vivo Oral Bioavailability of Dexanabinol
Welcome to the technical support center for researchers, scientists, and drug development professionals working to overcome the challenges of poor oral bioavailability of Dexanabinol. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your in vivo experiments.
Understanding the Challenge: Why is this compound's Oral Bioavailability Poor?
This compound, a synthetic cannabinoid analog, holds significant therapeutic promise. However, its clinical utility via oral administration is hampered by two primary factors inherent to many cannabinoids:
-
Low Aqueous Solubility: As a highly lipophilic molecule, this compound does not readily dissolve in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.
-
Extensive First-Pass Metabolism: After absorption from the gut, this compound travels via the portal vein to the liver, where a significant portion is metabolized before it can reach systemic circulation.[1][2] This metabolic process drastically reduces the amount of active drug that reaches its therapeutic targets.
This technical guide will explore two primary strategies to circumvent these issues: Prodrug Synthesis and Nanoformulation using Solid Lipid Nanoparticles (SLNs) .
Frequently Asked Questions (FAQs)
Q1: What is a prodrug and how can it improve this compound's oral bioavailability?
A1: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. For this compound, a prodrug strategy can be employed to temporarily modify its chemical structure to increase its water solubility. For instance, creating a water-soluble ester of this compound can improve its dissolution in the GI tract.[3][4][5][6] Once absorbed, enzymes in the plasma can cleave the ester group, releasing the active this compound.
Q2: What are Solid Lipid Nanoparticles (SLNs) and what is their mechanism for enhancing oral bioavailability?
A2: SLNs are colloidal carriers made from lipids that are solid at room and body temperature.[7] They can encapsulate lipophilic drugs like this compound, protecting them from the harsh environment of the GI tract.[2] SLNs are thought to improve oral bioavailability through several mechanisms:
-
Enhanced Dissolution: The small particle size of SLNs increases the surface area for dissolution.[7]
-
Protection from Degradation: The solid lipid matrix protects the encapsulated drug from chemical and enzymatic degradation in the GI tract.[8]
-
Lymphatic Absorption: SLNs can be absorbed through the lymphatic system, bypassing the portal vein and thus avoiding extensive first-pass metabolism in the liver.[1]
Q3: I am seeing high variability in my in vivo oral dosing experiments with this compound. What could be the cause?
A3: High variability is a common issue with orally administered lipophilic drugs.[9] Factors that can contribute to this include:
-
Food Effects: The presence and composition of food in the GI tract can significantly alter the absorption of lipophilic compounds. Co-administration with a high-fat meal can sometimes increase bioavailability but can also introduce variability.[9]
-
Inconsistent Formulation: If you are preparing your own formulations, inconsistencies in particle size, drug loading, or dispersion can lead to variable absorption.
-
Inter-animal Variability: Physiological differences between individual animals (e.g., gastric pH, intestinal transit time) can also contribute to variability.
Q4: My this compound-loaded SLNs show good stability in storage but seem to have low efficacy in vivo. What should I investigate?
A4: This could be an issue of drug release from the nanoparticles. While SLNs protect the drug, they must also release it at an appropriate rate to be therapeutically effective. Consider the following:
-
Lipid Matrix Composition: The type of lipid used can affect the drug release profile. A highly crystalline lipid matrix may result in slower, more sustained release, which might not be optimal for your therapeutic window.
-
In Vitro Release Studies: Conduct in vitro release studies using simulated gastric and intestinal fluids to understand the release kinetics of your formulation.
-
Particle Size and Surface Area: Smaller particles with a larger surface area generally lead to faster drug release.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low drug loading in SLNs | Poor solubility of this compound in the selected lipid. | Screen different lipids to find one with higher solubilizing capacity for this compound. Increase the temperature of the lipid melt during preparation (ensure it's below the degradation temperature of this compound). |
| SLN aggregation after preparation | Insufficient surfactant concentration or inappropriate surfactant type. | Increase the concentration of the surfactant. Screen different surfactants or use a combination of surfactants to improve steric and electrostatic stabilization. |
| Inconsistent results in oral bioavailability studies | Variability in the formulation or dosing procedure. | Ensure a consistent and validated protocol for SLN preparation. For oral gavage, ensure the animal's stomach is empty or full, depending on your experimental design, and maintain consistency across all animals. |
| Prodrug does not appear to convert to active this compound in vivo | The chosen ester linkage is too stable and not readily cleaved by plasma esterases. | Design and synthesize prodrugs with different ester linkages that are known to be more susceptible to enzymatic hydrolysis. Perform in vitro plasma stability assays to confirm the conversion of the prodrug to this compound. |
Data Presentation: Expected Pharmacokinetic Improvements
While direct comparative oral bioavailability data for this compound is limited in publicly available literature, studies on other cannabinoids like Cannabidiol (CBD) provide a strong indication of the potential improvements that can be achieved with advanced formulations. The following tables summarize representative pharmacokinetic data from studies on CBD, which can be used as a reference for what to expect when applying similar formulation strategies to this compound.
Table 1: Pharmacokinetic Parameters of Different Oral CBD Formulations in Rats
(Data is illustrative and based on studies with CBD, not this compound)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability Increase (vs. Suspension) | Reference |
| CBD Suspension | ~50 | ~4 | ~200 | - | [10][11] |
| CBD in Sesame Oil | ~150 | ~2-4 | ~600 | ~3-fold | [10] |
| CBD-loaded NLCs | ~100 | ~4 | ~1377 | >4-fold | [12] |
| Flexible Zein Nanoparticles | ~85-125 | ~2 | ~300-400 | ~1.1-1.7-fold | [13] |
Table 2: Human Pharmacokinetic Data for Oral CBD Formulations
(Data is illustrative and based on studies with CBD, not this compound)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| CBD Powder | ~15 | ~4 | ~150 | [10] |
| CBD in Oil | ~10-33 | ~4-5 | ~100-200 | [14] |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | ~30-35 | ~1-2 | ~150-200 | [10][14] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol is a general method for preparing SLNs for lipophilic drugs and should be optimized for this compound.
Materials:
-
This compound
-
Solid Lipid (e.g., tristearin, glyceryl monostearate)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Distilled Water
-
High-Shear Homogenizer
-
Magnetic Stirrer with Hotplate
Methodology:
-
Preparation of Lipid Phase: Melt the solid lipid by heating it to 5-10°C above its melting point. Dissolve the desired amount of this compound in the molten lipid with continuous stirring.
-
Preparation of Aqueous Phase: Dissolve the surfactant in distilled water and heat it to the same temperature as the lipid phase.
-
Formation of Pre-emulsion: Add the hot aqueous phase to the hot lipid phase dropwise while stirring at a moderate speed to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-shear homogenization at an appropriate speed (e.g., 10,000-20,000 rpm) for a defined period (e.g., 10-20 minutes) while maintaining the temperature.[15]
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring to allow the lipid to recrystallize and form SLNs.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, drug entrapment efficiency, and drug loading.
Protocol 2: Synthesis of a this compound Glycinate Ester Prodrug
This is a generalized procedure for esterification of a hydroxyl group on a lipophilic molecule with an amino acid. Specific reaction conditions should be optimized for this compound.
Materials:
-
This compound
-
N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Methodology:
-
Esterification: Dissolve this compound, Boc-Gly-OH, and a catalytic amount of DMAP in anhydrous DCM. Cool the solution in an ice bath. Add a solution of DCC or EDC in DCM dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct (if using DCC). Dilute the filtrate with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the Boc-protected this compound glycinate ester.
-
Deprotection: Dissolve the purified Boc-protected intermediate in DCM and add TFA. Stir at room temperature for a few hours until the reaction is complete (monitor by TLC).
-
Final Purification: Remove the solvent and excess TFA under reduced pressure. The resulting crude product can be purified by an appropriate method (e.g., recrystallization or chromatography) to yield the final this compound glycinate ester prodrug.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Logical workflow for improving this compound's oral bioavailability.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Solid Lipid Nanoparticles (SLN) for Oral Drug Delivery: An Overview [gavinpublishers.com]
- 8. Solid lipid nanoparticles: an oral bioavailability enhancer vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of Cannabidiol in Rat Brain Tissue After Single-Dose Administration of Different Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of Cannabidiol in Rat Brain Tissue After Single-Dose Administration of Different Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enhancement of cannabidiol oral bioavailability through the development of nanostructured lipid carriers: In vitro and in vivo evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Enhanced oral bioavailability of cannabidiol by flexible zein nanoparticles: in vitro and pharmacokinetic studies [frontiersin.org]
- 14. Enhancing cannabinoid bioavailability: a crossover study comparing a novel self-nanoemulsifying drug delivery system and a commercial oil-based formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Dexanabinol dose-escalation and toxicity studies in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dexanabinol (also known as HU-211) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic cannabinoid that acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Unlike other cannabinoids, it does not have significant agonist activity at the cannabinoid receptors CB1 and CB2.[1] Its neuroprotective effects are primarily attributed to its ability to block excitotoxicity mediated by excessive glutamate, reduce calcium influx into neurons, and scavenge free radicals.[1] Additionally, it exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[1]
Q2: What are the reported effective doses of this compound in animal models of neurological injury?
A2: The effective dose of this compound can vary depending on the animal model and the type of injury. Published studies have reported neuroprotective effects at the following doses:
-
7 mg/kg (intraperitoneal injection) in a rat model of optic nerve crush injury.[3]
-
4.5 mg/kg (intravenous) in a rat model of focal cerebral ischemia.
-
25 mg/kg (intraperitoneal) in a rat model of closed head injury.
It is crucial to perform a dose-response study for your specific experimental model to determine the optimal effective dose.
Q3: What are the known toxicities of this compound in animal models?
A3: While detailed public data on the comprehensive toxicology of this compound in animal models is limited, preclinical studies have generally indicated that it is well-tolerated.[1] A preclinical rodent study did report 100% mortality, but this was later attributed to hyperthermia from heating lamps and not direct drug toxicity, highlighting the importance of controlled experimental conditions.[1] Human clinical trials have reported side effects such as depressed level of consciousness, lightheadedness, diarrhea, and itching at higher doses.[4][5]
Q4: How should this compound be formulated for in vivo administration?
A4: A common method for preparing an in vivo formulation of this compound involves a multi-step process to ensure solubility and stability. A general protocol is as follows:
-
Prepare a stock solution by dissolving the desired amount of this compound in DMSO.
-
To a specific volume of the DMSO stock solution, add PEG300 and mix until the solution is clear.
-
Next, add Tween 80 and mix until the solution is clear.
-
Finally, add sterile water (ddH2O) to the desired final volume and mix thoroughly.[6]
Alternatively, for administration in oil, the DMSO stock solution can be mixed with corn oil.[6] The exact ratios of these components should be optimized for the desired final concentration and administration route.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected animal mortality | Drug toxicity, formulation issues, experimental procedure artifacts. | - Verify the dose calculation and administration volume. - Ensure the formulation is properly prepared and homogenous. - In a preclinical rodent study, mortality was linked to hyperthermia from heating lamps, not the drug itself.[1] Monitor and control animal body temperature during and after the procedure. - Conduct a pilot dose-escalation study to determine the maximum tolerated dose in your specific animal model and strain. |
| Lack of therapeutic effect | Suboptimal dose, incorrect timing of administration, inappropriate animal model. | - Perform a dose-response study to identify the optimal therapeutic dose. - The therapeutic window for this compound may be narrow. Administer the compound at different time points relative to the injury to determine the optimal treatment window. - Ensure the chosen animal model is appropriate for studying the intended therapeutic effect of an NMDA receptor antagonist. |
| Precipitation of this compound in the formulation | Poor solubility, incorrect solvent ratios. | - Ensure the initial stock solution in DMSO is fully dissolved. - When preparing the final formulation, add the components in the correct order and ensure each is fully mixed before adding the next.[6] - Consider adjusting the ratios of PEG300, Tween 80, and water to improve solubility. |
| Inconsistent results between animals | Variability in drug administration, differences in animal physiology. | - Ensure accurate and consistent administration of the drug, particularly for intravenous or intraperitoneal injections. - Use animals of a consistent age, weight, and genetic background. - Randomize animals to treatment groups to minimize bias. |
Data Presentation
Due to the limited availability of public, quantitative preclinical toxicology data, a comprehensive dose-escalation table with specific toxicological endpoints cannot be provided at this time. Researchers should establish these parameters in their own laboratories through careful dose-ranging studies.
Table 1: Reported Effective Doses of this compound in Rodent Models of Neurological Injury
| Animal Model | Species | Dose | Route of Administration | Observed Effect | Reference |
| Optic Nerve Crush | Rat | 7 mg/kg | Intraperitoneal | Promotion of axonal sprouting and survival | [3] |
| Focal Cerebral Ischemia | Rat | 4.5 mg/kg | Intravenous | Long-term cerebroprotective effects | |
| Closed Head Injury | Rat | 25 mg/kg | Intraperitoneal | Improved motor function recovery |
Experimental Protocols
1. Formulation Protocol for In Vivo Administration
This protocol is a general guideline and may require optimization.
-
Materials:
-
This compound (HU-211) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile double-distilled water (ddH2O) or sterile saline
-
Sterile corn oil (for oil-based formulation)
-
-
Procedure for Aqueous Formulation:
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 100 mg/mL). Ensure the powder is completely dissolved.
-
For the final formulation, calculate the required volume of the DMSO stock solution based on the desired final concentration and volume.
-
In a sterile tube, add the calculated volume of the DMSO stock solution.
-
Add PEG300 to the DMSO solution and vortex until clear. A common starting ratio is 1:1 DMSO:PEG300.
-
Add Tween 80 to the mixture and vortex until clear. A common starting ratio is 1 part Tween 80 to the DMSO/PEG300 mixture.
-
Slowly add sterile ddH2O or saline to the desired final volume while vortexing to prevent precipitation.[6]
-
-
Procedure for Oil-Based Formulation:
-
Prepare a stock solution of this compound in DMSO as described above.
-
In a sterile tube, add the calculated volume of the DMSO stock solution.
-
Add the required volume of sterile corn oil and vortex thoroughly to create a uniform suspension.[6]
-
2. Animal Model of Traumatic Brain Injury (Controlled Cortical Impact)
This is a generalized protocol and requires ethical approval and adherence to institutional animal care guidelines.
-
Animals: Adult male Sprague-Dawley rats (250-300g).
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure:
-
Mount the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp and expose the skull.
-
Perform a craniotomy over the desired cortical region (e.g., parietal cortex) using a high-speed drill, keeping the dura mater intact.
-
Position the controlled cortical impact (CCI) device over the exposed dura.
-
Induce the injury by releasing the impactor tip onto the dura at a defined velocity and depth.
-
After impact, remove the device, control any bleeding, and suture the scalp incision.
-
-
Drug Administration: Administer this compound or vehicle at the predetermined dose and time point (e.g., 1 hour post-injury) via the chosen route (e.g., intraperitoneal or intravenous).
-
Post-operative Care: Provide appropriate post-operative care, including analgesia and monitoring for recovery.
Mandatory Visualization
References
- 1. This compound (HU-211) [benchchem.com]
- 2. This compound: a novel cannabinoid with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (HU-211) has a beneficial effect on axonal sprouting and survival after rat optic nerve crush injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I dose-escalation, safety, and CNS pharmacokinetic study of this compound in patients with brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | inhibitor/agonist | CAS 112924-45-5 | Buy this compound from Supplier InvivoChem [invivochem.com]
Optimizing Dexanabinol dosage for neuroprotective efficacy
Welcome to the Technical Support Center for researchers utilizing Dexanabinol (HU-211) for its neuroprotective properties. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to assist in optimizing your research and navigating potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of neuroprotection for this compound?
A1: this compound is a multifaceted neuroprotective agent. Its primary mechanisms include being a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a potent antioxidant that scavenges free radicals, and an inhibitor of inflammatory processes by reducing the production of tumor necrosis factor-alpha (TNF-α) and inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] Unlike many cannabinoids, it does not bind to CB1 or CB2 receptors, meaning it is non-psychotropic.[2]
Q2: Why did this compound fail in Phase III clinical trials for Traumatic Brain Injury (TBI) despite promising preclinical results?
A2: The discrepancy between preclinical success and clinical failure is a significant challenge in neuroprotective drug development.[3] In the case of this compound, a large Phase III trial for severe TBI showed that a single 150 mg intravenous dose administered within 6 hours of injury was safe but not effective in improving neurological outcomes at 6 months.[4][5] Potential reasons for this failure include the heterogeneity of human TBI, a narrow therapeutic window, and the possibility that a single dose was insufficient to counter the complex and prolonged secondary injury cascade.[4]
Q3: What are the known off-target effects of this compound?
A3: this compound is noted for its lack of binding to cannabinoid receptors CB1 and CB2.[2] However, at higher concentrations, off-target effects can occur. For instance, in a Phase I trial for brain cancer, dose-limiting toxicities at high concentrations (36 mg/kg) included depressed level of consciousness and lightheadedness.[6][7] In preclinical studies, very high concentrations might lead to non-specific cellular effects, so it is crucial to establish a dose-response curve for your specific model.
Q4: What is the recommended starting dose for in vivo animal studies?
A4: The effective dose in animal models varies by the model and species. In a rat model of closed head injury, a single intraperitoneal injection of 2.5 mg/kg was effective. For focal cerebral ischemia in rats, 4 mg/kg intravenously has been used.[8] In a rat optic nerve crush model, a single 7 mg/kg intraperitoneal injection showed beneficial effects.[5] It is recommended to perform a dose-response study starting with a low dose (e.g., 1-2 mg/kg) and escalating to find the optimal dose for your specific experimental conditions.
Q5: What is a typical effective concentration for in vitro neuroprotection assays?
A5: In vitro, this compound has shown neuroprotective effects in the micromolar range. For example, in glutamate-induced excitotoxicity assays in neuronal cultures, concentrations around 10-25 µM are often used.[9] The IC50 for inhibiting [3H]MK-801 binding to the NMDA receptor is approximately 11 µM.[2] It is essential to determine the optimal concentration for your specific cell type and injury model.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Precipitation of this compound in cell culture medium. | 1. Poor aqueous solubility: this compound is a highly lipophilic molecule.[10] 2. Solvent shock: Rapid dilution of a concentrated DMSO stock into aqueous medium.[10] 3. High final concentration: Exceeding the solubility limit in the medium. | 1. Optimize stock solution: Prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO. Ensure complete dissolution, using gentle warming or sonication if necessary.[11] 2. Improve dilution technique: Pre-warm the cell culture medium to 37°C. Add the DMSO stock dropwise while gently vortexing or swirling the medium to ensure rapid dispersion.[12] 3. Perform serial dilutions: Create intermediate dilutions of the stock in DMSO before the final dilution into the medium.[11] 4. Lower final concentration: Conduct a dose-response experiment to find the highest soluble concentration that provides a biological effect. |
| Inconsistent or no neuroprotective effect observed. | 1. Degradation of this compound: The compound may be unstable in the culture medium over long incubation periods. 2. Suboptimal concentration: The concentration used may be too low to be effective or too high, leading to toxicity. 3. Timing of administration: The therapeutic window for neuroprotection can be very narrow. | 1. Assess stability: If possible, use HPLC to determine the stability of this compound in your medium over the course of the experiment. Consider partial media changes with freshly prepared this compound for long-term cultures. 2. Optimize concentration: Perform a comprehensive dose-response curve to identify the optimal therapeutic window. 3. Vary treatment time: Test different time points for this compound administration relative to the induction of injury (pre-treatment, co-treatment, and post-treatment at various intervals). |
| Observed cytotoxicity in cell culture. | 1. High concentration of this compound: High micromolar concentrations can be toxic to some cell types.[9] 2. Solvent toxicity: The final concentration of the vehicle (e.g., DMSO) may be too high. | 1. Lower this compound concentration: Refer to your dose-response curve to select a non-toxic, effective concentration. 2. Reduce solvent concentration: Ensure the final DMSO concentration is typically ≤ 0.5%, although this can be cell-line dependent.[10] 3. Run vehicle controls: Always include a control group treated with the same final concentration of the vehicle to account for any solvent-induced effects. |
| High variability in in vivo results. | 1. Inconsistent injury induction: Variability in the surgical procedure (e.g., CCI) can lead to different levels of initial injury. 2. Drug administration variability: Issues with the preparation of the vehicle or the administration route (e.g., i.p. vs. i.v.). | 1. Standardize injury model: Ensure consistent parameters for the injury model (e.g., impact depth and velocity for CCI). 2. Prepare fresh formulations: Prepare the this compound solution fresh for each experiment. For i.p. injections, ensure consistent injection placement. For i.v. injections, ensure consistent infusion rates. |
Data Presentation
Table 1: Summary of this compound Dosages in Preclinical and Clinical Studies
| Study Type | Model/Population | Route of Administration | Dosage/Concentration | Observed Effect | Reference |
| In Vivo | Rat; Closed Head Injury | Intraperitoneal (i.p.) | 2.5 mg/kg | Improved motor function recovery, reduced cerebral edema. | [13] |
| In Vivo | Rat; Focal Cerebral Ischemia (PMCAO) | Intravenous (i.v.) | 4 mg/kg | Significantly decreased infarct volumes and lowered TNF-α levels. | [8] |
| In Vivo | Rat; Optic Nerve Crush | Intraperitoneal (i.p.) | 7 mg/kg | Promoted axonal regeneration and survival. | [5] |
| In Vitro | Rat Cortical Neuron Cultures | In culture medium | ~10-25 µM | Protection against glutamate-induced excitotoxicity. | [9][14] |
| In Vitro | Rat Forebrain Membranes | N/A (Binding Assay) | IC50 of ~11 µM | Inhibition of [3H]MK-801 binding to the NMDA receptor. | [2] |
| Clinical Trial (Phase II) | Human; Severe TBI | Intravenous (i.v.) | 48 mg or 150 mg (single dose) | Safe and well-tolerated; reduced intracranial pressure. | [15] |
| Clinical Trial (Phase III) | Human; Severe TBI | Intravenous (i.v.) | 150 mg (single dose) | Safe, but not efficacious in improving neurological outcome. | [4] |
| Clinical Trial (Phase I) | Human; Brain Cancer | Intravenous (i.v.) | 2-36 mg/kg (weekly) | Recommended Phase II dose of 28 mg/kg; dose-limiting toxicities at 36 mg/kg. | [6] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Against Glutamate Excitotoxicity
This protocol outlines a method to assess the neuroprotective effects of this compound against glutamate-induced cell death in primary cortical neuron cultures.
Materials:
-
Primary cortical neurons
-
Neurobasal medium with B27 supplement
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Glutamate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
96-well plates
Procedure:
-
Cell Plating: Plate primary cortical neurons in 96-well plates at a suitable density and culture for 7-10 days.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Treatment Preparation: On the day of the experiment, pre-warm the culture medium to 37°C. Prepare working solutions of this compound by diluting the stock solution in the pre-warmed medium. Add the stock solution dropwise while gently swirling to prevent precipitation.
-
Pre-treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM) or vehicle control (medium with the same final concentration of DMSO). Incubate for 1-2 hours.
-
Glutamate-induced Injury: Add glutamate to the wells to a final concentration known to induce excitotoxicity (e.g., 25-100 µM). Do not add glutamate to the control wells.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO or a solubilization buffer.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control group (no glutamate, no this compound).
Protocol 2: Controlled Cortical Impact (CCI) Model in Rats
This protocol describes a standard procedure for inducing a moderate TBI in rats to evaluate the in vivo efficacy of this compound.
Materials:
-
Adult male Sprague-Dawley rats (300-350g)
-
Controlled Cortical Impact (CCI) device (electromagnetic or pneumatic)
-
Stereotaxic frame
-
Isoflurane anesthesia
-
Surgical drill
-
This compound
-
Vehicle solution (e.g., 1:1:18 solution of ethanol, Emulphor, and saline)[16]
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat with isoflurane (4% for induction, 2% for maintenance).
-
Secure the animal in a stereotaxic frame.
-
Shave the scalp, and clean the surgical area with an antiseptic solution. Maintain body temperature at 37°C with a heating pad.
-
-
Craniotomy:
-
Make a midline incision on the scalp to expose the skull.
-
Perform a craniotomy (typically 5 mm in diameter) over the desired cortical region (e.g., parietal cortex) using a surgical drill, keeping the dura mater intact.
-
-
Injury Induction:
-
Position the CCI device perpendicular to the exposed dura.
-
Set the impact parameters to induce a moderate injury (e.g., impact velocity: 4 m/s, impact depth: 2 mm, dwell time: 150 ms).
-
Deliver the impact.
-
-
Closure:
-
Close the scalp incision with sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
-
This compound Administration:
-
Prepare the this compound solution in the vehicle.
-
Administer this compound (e.g., 4 mg/kg) or vehicle via the desired route (e.g., intravenous or intraperitoneal) at a specific time point post-injury (e.g., 1 hour).
-
-
Post-operative Monitoring and Assessment:
-
Monitor the animal's recovery from anesthesia.
-
At various time points post-injury (e.g., 24 hours, 7 days, 14 days), assess neurological function using tests such as the Neurological Severity Score (NSS), beam walk, or Morris water maze.
-
At the end of the study, euthanize the animals and perfuse the brains for histological analysis (e.g., measurement of lesion volume, immunohistochemistry for inflammatory markers).
-
Visualizations
Caption: this compound's neuroprotective signaling pathways.
Caption: Preclinical experimental workflow for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. web.mit.edu [web.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and safety of this compound in severe traumatic brain injury: results of a phase III randomised, placebo-controlled, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (HU-211) has a beneficial effect on axonal sprouting and survival after rat optic nerve crush injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound; a novel neuroprotective drug in experimental focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective Effects of Cannabidiol (CBD) against Qxidative Stress, but Not Excitotoxic-Related Neuronal Cell Damage—An In Vitro Study [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. protocols.io [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Endocannabinoid degradation inhibitors ameliorate neuronal and synaptic alterations following traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Dexanabinol in different solvent and storage conditions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of Dexanabinol in various solvents and under different storage conditions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. A product information sheet from one supplier suggests that the compound is stable for at least four years under these conditions.[1] For solutions, short-term storage at 2-8°C is advisable, although stability will be solvent-dependent.
Q2: In which common laboratory solvents is this compound soluble?
This compound exhibits good solubility in several organic solvents. The following table summarizes the approximate solubility at room temperature:
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | 30 |
| Dimethyl sulfoxide (DMSO) | 30 |
| Ethanol | 30 |
| Methanol | 1 |
| DMF:PBS (pH 7.2) (1:2) | 0.25 |
Data sourced from a supplier's technical information sheet.[1]
Q3: How stable is this compound in aqueous solutions?
Q4: Is this compound sensitive to light?
Specific photostability studies for this compound are not extensively published. However, cannabinoids as a class are known to be susceptible to degradation upon exposure to light.[3] Therefore, it is best practice to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or when conducting experiments over extended periods.
Q5: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound have not been fully elucidated in the public domain, based on its chemical structure and general knowledge of cannabinoid chemistry, potential degradation routes include:
-
Oxidation: The phenolic hydroxyl group and the double bond in the pyran ring are susceptible to oxidation.[4]
-
Isomerization: Under certain conditions, the double bond may shift.
-
Photodegradation: Exposure to UV and visible light can lead to the formation of various degradation products.[3]
The following diagram illustrates a hypothetical degradation pathway for a cannabinoid, which may share similarities with this compound's degradation.
Caption: Potential Degradation Pathways for this compound.
Troubleshooting Guide
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of this compound in the stock solution or assay medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare fresh stock solutions of this compound in a suitable organic solvent (e.g., DMSO or ethanol) immediately before use.
-
Minimize Aqueous Exposure: If the assay requires an aqueous buffer, add the this compound stock solution to the assay medium as the final step. Minimize the time the compound spends in the aqueous environment.
-
Solvent Check: Ensure the final concentration of the organic solvent in the assay medium is compatible with the biological system being studied and does not affect the stability of other components.
-
Storage of Aliquots: If stock solutions need to be stored, aliquot them into small, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
Issue 2: Appearance of unknown peaks in HPLC analysis over time.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Control for Light and Temperature: Store all solutions, including analytical standards and samples, protected from light and at a controlled, cool temperature.
-
Inert Atmosphere: For long-term storage of solutions, consider purging the vials with an inert gas like nitrogen or argon to minimize oxidative degradation.
-
pH of Mobile Phase: The pH of the HPLC mobile phase can influence the stability of cannabinoids. If new peaks appear during the analytical run, investigate the effect of mobile phase pH.
-
Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed. This involves subjecting this compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products that can be characterized.
-
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach for conducting a forced degradation study to understand the stability of this compound and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a specified period.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for a specified period.
-
Thermal Degradation: Heat the solid drug substance or a solution at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5][6] A control sample should be kept in the dark.
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a suitable analytical method, such as HPLC with UV or mass spectrometric detection.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
The following diagram illustrates the workflow for a forced degradation study.
Caption: Forced Degradation Study Workflow.
Protocol 2: Example of a Stability-Indicating RP-HPLC Method for Cannabinoids
While a specific validated method for this compound is not publicly available, the following protocol is based on published methods for other cannabinoids and can serve as a starting point for method development.[7][8]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or ammonium acetate to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound (a photodiode array detector would be ideal for initial method development).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Method Validation: The developed method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[7][8] Key validation parameters include:
-
Specificity (ability to separate the analyte from degradation products).
-
Linearity.
-
Range.
-
Accuracy.
-
Precision (repeatability and intermediate precision).
-
Limit of Detection (LOD).
-
Limit of Quantitation (LOQ).
-
Robustness.
The following diagram outlines the logical relationship in developing and validating a stability-indicating method.
Caption: Logic Flow for Stability-Indicating Method Development.
References
- 1. ojp.gov [ojp.gov]
- 2. This compound (HU-211) [benchchem.com]
- 3. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions | Semantic Scholar [semanticscholar.org]
- 4. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ikev.org [ikev.org]
- 8. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing the Off-Target Effects of Dexanabinol in Cellular Assays
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Dexanabinol in cellular assays. It provides troubleshooting guidance and frequently asked questions (FAQs) to help identify and mitigate potential off-target effects, ensuring the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic cannabinoid analog. However, unlike many other cannabinoids, it does not act as an agonist at cannabinoid receptors CB1 and CB2.[1][2][3] Its primary, well-established mechanisms of action are:
-
Uncompetitive NMDA Receptor Antagonism: It blocks the N-methyl-D-aspartate (NMDA) receptor, an ion channel involved in excitatory synaptic transmission.[2][4]
-
Inhibition of NF-κB Signaling: It inhibits the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a key role in inflammation, cell survival, and proliferation.[1][3]
Q2: What are the known off-target effects of this compound?
A2: A comprehensive off-target screening panel for this compound is not publicly available. However, research has identified a significant interaction with the dopaminergic system:
-
Dopamine D1 Receptor Interaction: this compound has been shown to inhibit the binding of dopamine D1 receptor antagonists and enhance dopamine D1 receptor-mediated signaling, leading to increased cyclic AMP (cAMP) production.
Q3: We are observing unexpected cytotoxicity with this compound in our cell viability assays (e.g., MTT, XTT). What could be the cause?
A3: Unexpected cytotoxicity can arise from several factors. It is crucial to determine if the observed effect is due to the intended target engagement or an off-target effect.
-
High Concentrations: At high concentrations, this compound's NMDA receptor antagonism can lead to excitotoxicity in certain neuronal cell types.
-
NF-κB Inhibition: Inhibition of NF-κB, a pro-survival pathway in many cancer cell lines, can induce apoptosis.
-
Dopaminergic Effects: In cell lines expressing dopamine receptors, modulation of dopaminergic signaling could potentially influence cell viability.
-
Assay Interference: The compound itself might interfere with the assay chemistry. For example, some compounds can chemically reduce the MTT reagent, leading to a false-positive signal for viability.
Q4: How can we distinguish between on-target NMDA receptor antagonism and off-target effects in our cellular assays?
A4: A multi-pronged approach is recommended:
-
Use of Control Compounds: Include other NMDA receptor antagonists with different chemical structures (e.g., MK-801, AP5) in your experiments. If these compounds replicate the effects of this compound, it is more likely an on-target effect.
-
Cell Line Selection: Use cell lines that do not express NMDA receptors as a negative control. An effect observed only in NMDA receptor-expressing cells is likely on-target.
-
Rescue Experiments: If possible, overexpress the NMDA receptor to see if the effect of this compound is potentiated.
Q5: Our results with this compound are inconsistent across experiments. What are the potential reasons?
A5: Inconsistent results can be due to various experimental variables:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression and signaling pathways can change with prolonged culturing.
-
Compound Stability: Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh dilutions for each experiment.
-
Assay Conditions: Minor variations in cell seeding density, incubation times, and reagent concentrations can significantly impact results. Standardize your protocols meticulously.
Troubleshooting Guides
Issue 1: Unexpected Increase in cAMP Levels
Symptom: You observe an increase in intracellular cAMP levels in your cell line upon treatment with this compound, which is unexpected based on its primary mechanisms of action.
Possible Cause: This is likely due to the off-target interaction of this compound with the dopamine D1 receptor, which is a Gs-coupled receptor that stimulates adenylyl cyclase to produce cAMP.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cAMP increase.
Experimental Protocols:
-
Dopamine D1 Receptor Expression Analysis:
-
Western Blot: Lyse cells and separate proteins by SDS-PAGE. Transfer to a membrane and probe with a validated primary antibody against the dopamine D1 receptor.
-
qPCR: Extract total RNA and perform reverse transcription. Use primers specific for the dopamine D1 receptor to quantify its mRNA expression level.
-
-
D1 Receptor Antagonist Co-treatment:
-
Pre-treat cells with a selective dopamine D1 receptor antagonist (e.g., SCH23390) for 30-60 minutes before adding this compound.
-
Measure cAMP levels and compare to cells treated with this compound alone. A significant reduction in the cAMP increase in the presence of the antagonist confirms D1 receptor involvement.
-
Issue 2: Distinguishing Between NMDA Receptor Antagonism and NF-κB Inhibition
Symptom: You observe a change in cell phenotype (e.g., decreased proliferation, altered morphology) and are unsure whether it is due to NMDA receptor blockade or NF-κB pathway inhibition.
Logical Relationship Diagram:
References
Technical Support Center: Refining Dexanabinol Treatment Windows in Acute Injury Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dexanabinol in acute injury models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as HU-211) is a synthetic, non-psychotropic cannabinoid derivative.[1] Unlike classical cannabinoids, it does not act as an agonist at cannabinoid receptors CB1 and CB2.[2] Instead, its neuroprotective effects are primarily attributed to its function as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[3][4] By blocking the NMDA receptor, this compound inhibits excessive calcium influx into neurons, a key step in the excitotoxic cascade following acute injury.[5] Additionally, this compound exhibits anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway and reducing the production of pro-inflammatory cytokines like TNF-α.[2][6]
Q2: What is the optimal solvent and formulation for in vivo administration of this compound?
This compound is a lipophilic compound with low water solubility. For in vivo experiments in rodents, several formulations have been used. A common approach involves dissolving this compound in a vehicle composed of ethanol, emulphor, and saline. One specific formulation consists of a stock solution of this compound in ethanol, which is then diluted in a mixture of emulphor and saline. For intravenous (IV) administration, it is crucial to ensure the final concentration of ethanol and emulphor is low to avoid vehicle-induced toxicity. A suggested injection formulation is a mixture of DMSO, Tween 80, and saline (e.g., in a 10:5:85 ratio).[7] Always prepare fresh solutions and visually inspect for precipitation before administration.
Q3: What are the reported therapeutic windows for this compound in preclinical models of acute injury?
The therapeutic window for this compound is a critical parameter for experimental design. In a rat model of permanent middle cerebral artery occlusion (PMCAO), a model for ischemic stroke, this compound administered at 4.5 mg/kg IV showed significant neuroprotection when given 1, 3, or even 6 hours post-occlusion.[8] In a separate study also using the PMCAO model in hypertensive rats, a 4 mg/kg IV dose of this compound was effective when administered 1 hour after the insult.[9] For traumatic brain injury (TBI), a Phase II clinical trial in patients with severe head injury utilized a single intravenous dose of 48 mg or 150 mg administered within 6 hours of injury.[10]
Q4: Have any adverse or unexpected behavioral effects been reported with this compound in animal models?
While this compound is considered non-psychotropic, it is essential to monitor for any behavioral changes in animal models. Some studies with cannabinoids have reported effects on locomotor activity and anxiety-like behaviors, although these are often dose and strain-dependent.[11][12] One study on the interaction of this compound with the dopaminergic system showed that at a dose of 10 mg/kg, it reduced catalepsy induced by dopamine receptor antagonists in rodents.[13] Researchers should include appropriate behavioral tests to assess any potential off-target effects in their experimental design.
Troubleshooting Guide
Issue 1: High variability in neuroprotective outcomes with this compound treatment.
-
Possible Cause: Inconsistent drug preparation and administration.
-
Solution: this compound has poor water solubility. Ensure complete solubilization in the chosen vehicle. Prepare fresh solutions for each experiment and use a consistent administration protocol (e.g., injection speed, volume). A recommended formulation for intravenous injection is a mixture of DMSO, Tween 80, and saline.[7]
-
-
Possible Cause: Variability in the acute injury model.
-
Solution: Standardize the injury induction procedure. For instance, in the MCAO model, ensure consistent filament size and placement.[14] In the Controlled Cortical Impact (CCI) model, maintain consistent impact parameters (velocity, depth, and dwell time).[15] Monitor physiological parameters such as body temperature, as hypothermia can be neuroprotective and confound results.
-
-
Possible Cause: Animal strain and species differences.
-
Solution: Be aware that different rodent strains can exhibit varying responses to both the injury and the therapeutic intervention. Report the specific strain used in all publications and consider pilot studies to determine the optimal dose for a particular strain.
-
Issue 2: Lack of a clear dose-response relationship in our experimental setup.
-
Possible Cause: Inappropriate dose range.
-
Solution: The effective dose of this compound can vary between different acute injury models. Based on preclinical studies, doses ranging from 1 to 10 mg/kg have been shown to be effective in rodent models of stroke.[8][9] It is recommended to perform a dose-response study with at least 3-4 doses to determine the optimal concentration for your specific model and outcome measure.
-
-
Possible Cause: Saturation of the therapeutic effect.
-
Solution: It is possible that at higher doses, a "ceiling effect" is reached where further increases in concentration do not result in greater neuroprotection.[16] If a plateau is observed, consider exploring lower doses to define the full dose-response curve.
-
Issue 3: this compound appears to be ineffective in our TBI model, despite positive reports in the literature.
-
Possible Cause: Timing of administration is outside the therapeutic window.
-
Solution: The therapeutic window for this compound in TBI is critical. While a 6-hour window was used in a clinical trial, preclinical models may have a narrower window.[10] It is crucial to administer this compound as early as possible after the injury. Consider a time-course study to determine the optimal treatment window in your specific TBI model.
-
-
Possible Cause: Severity of the injury.
-
Solution: The efficacy of a neuroprotective agent can be dependent on the severity of the initial injury. A very severe injury may overwhelm the protective capacity of the drug. Ensure your injury model is calibrated to a moderate severity to allow for a therapeutic window of intervention.
-
-
Possible Cause: The chosen outcome measure is not sensitive enough.
-
Solution: In addition to histological assessments of lesion volume, incorporate a battery of behavioral tests to assess functional outcomes. This provides a more comprehensive evaluation of the therapeutic efficacy of this compound.
-
Quantitative Data
Table 1: Preclinical Efficacy of this compound in a Rodent Model of Ischemic Stroke (Permanent Middle Cerebral Artery Occlusion)
| Dose (IV) | Treatment Window (Post-MCAO) | Animal Model | Key Findings | Reference |
| 4 mg/kg | 1 hour | Spontaneously Hypertensive Rats | Significantly decreased infarct volumes. | [9] |
| 4.5 mg/kg | 1, 3, and 6 hours | Spontaneously Hypertensive Rats | Significantly reduced infarct volumes at all time points. Improved motor scores up to 30 days post-injury. | [8] |
Table 2: Clinical Trial Data for this compound in Severe Traumatic Brain Injury
| Dose (IV) | Treatment Window (Post-Injury) | Patient Population | Key Findings | Reference |
| 150 mg (single dose) | Within 6 hours | Adults with severe TBI | Did not improve Glasgow Outcome Scale at 6 months. No significant difference in intracranial pressure or quality of life compared to placebo. The drug was found to be safe. | [10] |
Experimental Protocols
Preparation of this compound for Intravenous Injection
This protocol describes the preparation of this compound for intravenous administration in rodents, adapted from common laboratory practices for lipophilic compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Tween 80 (Polysorbate 80), sterile
-
0.9% Saline, sterile
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound powder in 1 mL of sterile DMSO. Vortex or sonicate briefly to ensure complete dissolution.
-
Prepare the final injection solution. A common vehicle for intravenous injection consists of DMSO, Tween 80, and saline. A suggested ratio is 10% DMSO, 5% Tween 80, and 85% saline.[7]
-
To prepare 1 mL of the final injection solution, mix 100 µL of the this compound stock solution (or pure DMSO for the vehicle control), 50 µL of Tween 80, and 850 µL of sterile 0.9% saline.
-
Vortex the solution thoroughly to ensure it is a homogenous emulsion.
-
Visually inspect the solution for any precipitation before drawing it into a syringe for injection.
-
Administer the solution via the tail vein at the desired dose. The injection volume should be calculated based on the animal's body weight (e.g., 1 mL/kg).
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol provides a general overview of the intraluminal suture method for inducing focal cerebral ischemia.
Anesthesia and Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
Surgical Procedure:
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA stump.
-
Introduce a silicone-coated monofilament suture through the ECA incision and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.
-
Remove the temporary clamps from the CCA and ICA.
-
For permanent MCAO, the suture is left in place. For transient MCAO, the suture is withdrawn after a specific occlusion period (e.g., 60 or 90 minutes) to allow for reperfusion.
-
Close the incision and allow the animal to recover from anesthesia.
Post-operative Care:
-
Monitor the animal closely during recovery.
-
Provide post-operative analgesia as required.
-
Ensure easy access to food and water.
Controlled Cortical Impact (CCI) Model in Mice
This protocol outlines the procedure for inducing a focal traumatic brain injury.
Anesthesia and Preparation:
-
Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Maintain body temperature at 37°C.
-
Make a midline scalp incision to expose the skull.
Surgical Procedure:
-
Perform a craniotomy (typically 3-5 mm in diameter) over the desired cortical region (e.g., parietal cortex) using a high-speed drill, leaving the dura mater intact.
-
Position the CCI device impactor tip perpendicular to the dural surface at the center of the craniotomy.
-
Set the desired impact parameters (e.g., velocity: 3-6 m/s; deformation depth: 1-2 mm; dwell time: 100-150 ms).
-
Trigger the impactor to induce the injury.
-
Remove the CCI device and close the scalp incision with sutures.
Post-operative Care:
-
Monitor the animal for any signs of distress.
-
Administer post-operative analgesics.
-
Provide a soft diet and easily accessible water during the initial recovery period.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The cannabinoid this compound is an inhibitor of the nuclear factor-kappa B (NF-kappa B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a novel cannabinoid with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound (HU-211) [benchchem.com]
- 6. Cytokine production in the brain following closed head injury: this compound (HU-211) is a novel TNF-alpha inhibitor and an effective neuroprotectant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | inhibitor/agonist | CAS 112924-45-5 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 8. Long term cerebroprotective effects of this compound in a model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound; a novel neuroprotective drug in experimental focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of this compound in severe traumatic brain injury: results of a phase III randomised, placebo-controlled, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute and Long-Term Effects of Δ9-tetrahydrocannabinol on Object Recognition and Anxiety-Like Activity are Age- and Strain-Dependent in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cannabidiol Exposure During the Mouse Adolescent Period Is Without Harmful Behavioral Effects on Locomotor Activity, Anxiety, and Spatial Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interaction of this compound (HU-211), a novel NMDA receptor antagonist, with the dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Combination of this compound and tempol in focal cerebral ischemia: is there a ceiling effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
Dexanabinol Experiments: Technical Support & Troubleshooting Guide
Welcome to the technical support center for Dexanabinol experiments. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting tips for inconsistent results in experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic cannabinoid that functions as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] Unlike many other cannabinoids, it does not bind to cannabinoid receptors CB1 and CB2.[1] It also possesses antioxidant properties.
Q2: What are the common research applications of this compound?
A2: this compound is primarily investigated for its neuroprotective effects in models of traumatic brain injury, stroke, and neurodegenerative diseases.[2][3] It has also been studied for its potential anti-inflammatory and anti-cancer properties.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store this compound at -20°C.
Q4: What are some potential reasons for seeing inconsistent results in my in vitro neuroprotection assays?
A4: Inconsistent results in neuroprotection assays can arise from several factors:
-
Cell Health and Passage Number: Ensure your neuronal cell cultures are healthy and within a low passage number. High passage numbers can lead to altered cellular responses.
-
Reagent Quality: Use freshly prepared solutions of this compound and the neurotoxic agent (e.g., glutamate, NMDA).
-
Timing of Treatment: The pre-incubation time with this compound before inducing excitotoxicity is a critical parameter. This timing should be consistent across experiments.
-
Assay Conditions: Maintain stable temperature, pH, and CO2 levels throughout the experiment, as fluctuations can impact cell viability and drug efficacy.
Troubleshooting Guides
Inconsistent NMDA Receptor Antagonism
Problem: I am observing variable inhibition of NMDA receptor activity in my electrophysiology or calcium imaging experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Culture Viability | Use cells with a consistent and low passage number. Regularly check for mycoplasma contamination and ensure uniform cell plating density.[4] |
| Reagent Preparation | Always prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Ensure that the NMDA and glycine co-agonists are also freshly prepared.[4] |
| Experimental Timing | Standardize the pre-incubation period with this compound before stimulating the NMDA receptors. For open-channel blockers, you might also test simultaneous application with the agonists.[4] |
| Assay Conditions | Maintain consistent temperature, pH, and buffer composition. Regularly calibrate your recording equipment to ensure accuracy.[4] |
| Receptor Subtype Variability | Different NMDA receptor subtypes (e.g., those containing different GluN2 subunits) can show varied sensitivity to antagonists. Identify the specific NMDA receptor subunits present in your experimental model.[5] |
Variable Inhibition of the NF-κB Pathway
Problem: My Western blot or immunofluorescence results show inconsistent inhibition of NF-κB activation with this compound treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Stimulation Inconsistency | Ensure the stimulus used to activate the NF-κB pathway (e.g., TNF-α, LPS) is applied at a consistent concentration and for a standardized duration. |
| Antibody Performance | Validate the specificity and sensitivity of your primary antibodies against NF-κB pathway proteins (e.g., phospho-IκBα, p65). Run appropriate positive and negative controls. |
| Nuclear Extraction Efficiency | For nuclear translocation assays, ensure your nuclear extraction protocol is efficient and reproducible. Use nuclear and cytoplasmic markers (e.g., Lamin B1 and β-actin) to check the purity of your fractions. |
| Imaging and Quantification | In immunofluorescence experiments, be aware of potential artifacts such as photobleaching. Use consistent imaging parameters and a standardized method for quantifying nuclear translocation. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies with this compound.
Table 1: Preclinical Pharmacokinetics of this compound
| Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Brain:Plasma Ratio |
| Rat | 4 mg/kg | i.v. | Data not available | Data not available | Data not available | Data not available |
| Mouse | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: Human Pharmacokinetics of this compound (Single i.v. Infusion)
| Dose | Cmax (ng/mL) | AUC (ng*h/mL) | Half-life (h) |
| 2 mg/kg | 204 | Data not available | ~9 |
| 4 mg/kg | Data not available | Data not available | ~9 |
| 8 mg/kg | Data not available | Data not available | ~9 |
| 16 mg/kg | Data not available | Data not available | ~9 |
| 24 mg/kg | Data not available | Data not available | ~9 |
| 28 mg/kg | Data not available | Data not available | ~9 |
| 36 mg/kg | 20,100 | Data not available | ~9 |
Data from a Phase I dose-escalation study in brain cancer patients.[3] Cmax and AUC were found to increase greater than dose-proportionally.
Table 3: Common Adverse Events of this compound in a Phase I Clinical Trial
| Adverse Event | Frequency |
| Hypokalemia | Most Common |
| Depressed level of consciousness | Most Common |
| Diarrhea | Most Common |
| Fatigue | Most Common |
| Lightheadedness | Most Common |
| Pruritus | Most Common |
| Alanine aminotransferase increased | Most Common |
| Hypophosphatemia | Most Common |
Adverse events were generally mild and reversible.[3]
Experimental Protocols
Detailed Methodology: NF-κB Nuclear Translocation Assay
This protocol describes an immunofluorescence-based assay to assess the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
TNF-α (or other NF-κB activator)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
This compound Pre-treatment: Treat the cells with the desired concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).
-
NF-κB Activation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30-60 minutes.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody against NF-κB p65 diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and image using a fluorescence microscope.
-
Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the p65 signal. A decrease in this ratio in this compound-treated cells compared to TNF-α-stimulated controls indicates inhibition of nuclear translocation.
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for NF-κB nuclear translocation assay.
References
- 1. The cannabinoid this compound is an inhibitor of the nuclear factor-kappa B (NF-kappa B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel cannabinoid with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound; a novel neuroprotective drug in experimental focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Method Validation for Dexanabinol Metabolites
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the method validation of Dexanabinol and its metabolites, typically using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the essential parameters for a full bioanalytical method validation?
A full validation of a bioanalytical method is necessary to ensure its performance and the reliability of its results.[1][2] Key parameters that must be characterized include selectivity, specificity, accuracy, precision, calibration curve and range, lower limit of quantification (LLOQ), matrix effect, recovery, dilution integrity, carry-over, and the stability of the analyte in the biological matrix.[2][3][4]
Q2: What are the typical acceptance criteria for accuracy and precision in a validation study?
For accuracy, the mean concentration should be within ±15% of the nominal value for quality control (QC) samples.[1] For the Lower Limit of Quantification (LLOQ), a deviation of up to ±20% is acceptable.[1] For precision, the coefficient of variation (%CV) should not exceed 15% for QC samples, and not exceed 20% for the LLOQ.[1] These criteria apply to both within-run (intra-assay) and between-run (inter-assay) assessments.[1]
Q3: How is the stability of this compound metabolites evaluated?
Analyte stability is a critical component of method validation, ensuring that the concentration measured reflects the true concentration at the time of sample collection.[5] Stability must be tested under various conditions that mimic sample handling and storage, including:
-
Freeze-Thaw Stability: Assesses degradation after repeated freezing and thawing cycles.
-
Bench-Top (Short-Term) Stability: Evaluates stability at room temperature for a duration that reflects the sample handling process.
-
Long-Term Stability: Determines stability in frozen storage over a period that meets or exceeds the storage time of study samples.
-
Post-Preparative (Autosampler) Stability: Confirms the analyte is stable in the processed extract, ready for injection, for the expected duration of an analytical run.[6]
The mean concentration of the stability test samples should be within ±15% of the nominal concentration.
Q4: What is a matrix effect and how is it assessed for LC-MS/MS methods?
A matrix effect is the alteration of analyte ionization (suppression or enhancement) caused by co-eluting components from the sample matrix.[1] It is a significant concern in LC-MS/MS assays and is evaluated by calculating a matrix factor (MF).[1] The assessment involves comparing the analyte's peak response in a post-extraction spiked sample to the response in a pure solution. The CV of the matrix factor across different lots of the biological matrix should be ≤15%.
Quantitative Data Summary
The following tables present illustrative data for a validated LC-MS/MS method for a hypothetical this compound metabolite. These values are based on typical requirements found in regulatory guidelines.
Table 1: Bioanalytical Method Validation Summary
| Validation Parameter | Acceptance Criterion | Illustrative Result |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard (IS). | Pass |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | 0.1 ng/mL - 100 ng/mL | Pass |
| LLOQ | Analyte signal ≥ 5x blank signal; Accuracy within ±20%; Precision ≤20% CV. | 0.1 ng/mL |
| Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ). | Pass |
| Precision | ≤15% CV (≤20% at LLOQ). | Pass |
| Matrix Effect | CV of Matrix Factor ≤15%. | Pass |
| Recovery | Consistent and reproducible. | ~85% |
| Dilution Integrity | Within ±15% of nominal for accuracy and precision. | Pass |
Table 2: Example Intra- and Inter-Assay Accuracy & Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%) |
| LLOQ | 0.1 | 8.5 | 104.2 | 11.2 | 102.5 |
| Low | 0.3 | 6.1 | 97.5 | 7.8 | 99.1 |
| Medium | 10 | 4.3 | 101.3 | 5.5 | 100.4 |
| High | 80 | 3.8 | 98.9 | 4.9 | 99.6 |
Table 3: Example Stability Assessment Data
| Stability Test | Storage Condition | Duration | Mean Accuracy (%) vs. Nominal |
| Freeze-Thaw | -80°C to Room Temp | 3 Cycles | 96.8 |
| Bench-Top | Room Temperature | 8 hours | 98.2 |
| Long-Term | -80°C | 90 days | 101.5 |
| Autosampler | 10°C | 24 hours | 99.4 |
Experimental Protocols
Detailed Protocol: Assessment of Intra- and Inter-Assay Accuracy and Precision
This protocol describes the procedure for determining the accuracy and precision of the analytical method.
-
Preparation of QC Samples:
-
Prepare separate stock solutions of the this compound metabolite from a different weighing than that used for calibration standards.
-
Spike blank biological matrix (e.g., human plasma) with the QC stock solution to achieve four concentration levels: LLOQ, Low, Medium, and High.[4]
-
Prepare a sufficient volume of each QC level to be used throughout the validation.
-
-
Intra-Assay (Within-Run) Assessment:
-
In a single analytical run, prepare and analyze a calibration curve.
-
Analyze a minimum of five replicates of each of the four QC concentration levels.[1]
-
Calculate the concentration of each QC replicate using the calibration curve from the same run.
-
Calculate the mean, standard deviation (SD), and percent coefficient of variation (%CV) for each QC level.
-
Calculate the percent accuracy for each QC level using the formula: (Mean Calculated Conc. / Nominal Conc.) * 100.
-
-
Inter-Assay (Between-Run) Assessment:
-
Repeat the intra-assay assessment procedure on at least two additional, separate days. This results in a minimum of three analytical runs.[1]
-
Combine the data from all replicates across all runs for each QC level.
-
Calculate the overall mean, SD, and %CV for each QC level to determine the inter-assay precision.
-
Calculate the overall percent accuracy for each QC level to determine the inter-assay accuracy.
-
-
Acceptance:
-
Compare the calculated accuracy and precision values against the pre-defined acceptance criteria (see Table 1 and Q2).
-
Troubleshooting Guide
Problem: Low analyte recovery during Solid Phase Extraction (SPE). What are the potential causes and solutions?
Low recovery is a frequent issue in SPE.[7] A systematic approach is needed to identify the cause.[8]
-
Cause 1: Improper Sorbent Conditioning/Wetting. The sorbent bed may not be properly activated.
-
Cause 2: Incorrect Sorbent or Elution Solvent. The sorbent's chemistry may not be appropriate for the analyte, or the elution solvent may be too weak to desorb the analyte completely.[7]
-
Solution: Verify that the sorbent choice (e.g., reversed-phase C18) is suitable for the polarity of the this compound metabolite. Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent) or increase the elution volume.[7]
-
-
Cause 3: Incorrect Sample pH. The pH of the sample can affect the analyte's charge state and its retention on the sorbent.[9]
-
Solution: Adjust the sample pH to ensure the analyte is in a neutral form for reversed-phase SPE or a charged form for ion-exchange SPE to maximize retention.[8]
-
-
Cause 4: High Flow Rate. Loading the sample or eluting too quickly can prevent proper equilibrium, leading to analyte breakthrough or incomplete elution.[9]
-
Solution: Decrease the flow rate during the sample loading and elution steps to allow sufficient time for interaction between the analyte and the sorbent.[10]
-
Problem: Poor chromatographic peak shape (e.g., fronting, tailing, or splitting).
-
Cause 1: Column Overload. Injecting too high a concentration of the analyte can saturate the column.
-
Solution: Dilute the sample to a concentration within the linear range of the assay.
-
-
Cause 2: Incompatible Injection Solvent. If the injection solvent is much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Reconstitute the final extract in a solvent that is as weak as or weaker than the initial mobile phase.
-
-
Cause 3: Column Contamination or Degradation. Particulates from the sample matrix or degradation of the stationary phase can block the column frit or create active sites.
-
Solution: Use a guard column to protect the analytical column. If the column is contaminated, attempt to wash it with a series of strong solvents. If performance does not improve, replace the column.
-
-
Cause 4: Secondary Interactions. Analyte interactions with residual silanols on the silica-based column can cause peak tailing.
-
Solution: Add a small amount of a modifier, like a competing base (e.g., triethylamine) or acid (e.g., formic acid), to the mobile phase to block these active sites.
-
Problem: High variability or poor reproducibility between replicate injections.
-
Cause 1: Inconsistent Sample Preparation. Variability in manual steps like pipetting, vortexing, or evaporation can introduce errors.
-
Solution: Ensure consistent technique for all samples. Use calibrated pipettes and standardized timings for each step. Consider automating the sample preparation process if possible.
-
-
Cause 2: Autosampler Issues. Inaccurate injection volumes or air bubbles in the syringe can lead to inconsistent results.
-
Solution: Purge the autosampler syringe to remove air bubbles. Check the syringe and injection port for leaks or blockages. Ensure the sample vial has sufficient volume for the requested injection.
-
-
Cause 3: Analyte Instability. The analyte may be degrading in the autosampler while waiting for injection.
-
Solution: Confirm the autosampler stability of the analyte (see FAQs). If instability is an issue, lower the autosampler temperature or reduce the batch size to minimize wait times.
-
Visualizations
Method Validation and Analysis Workflow
Caption: High-level workflow for bioanalytical method validation and sample analysis.
Troubleshooting Logic: Low Analyte Recovery in SPE
Caption: Decision tree for troubleshooting low recovery in Solid Phase Extraction.
Simplified Signaling Pathway for this compound
Caption: this compound acts as an NMDA receptor antagonist and inhibits the NF-κB pathway.[11][12][13]
References
- 1. pmda.go.jp [pmda.go.jp]
- 2. ema.europa.eu [ema.europa.eu]
- 3. researchke.kingston.ac.uk [researchke.kingston.ac.uk]
- 4. ema.europa.eu [ema.europa.eu]
- 5. tandfonline.com [tandfonline.com]
- 6. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. welch-us.com [welch-us.com]
- 8. youtube.com [youtube.com]
- 9. specartridge.com [specartridge.com]
- 10. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 11. The cannabinoid this compound is an inhibitor of the nuclear factor-kappa B (NF-kappa B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: a novel cannabinoid with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Facebook [cancer.gov]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Effects of Dexanabinol and Cannabidiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective properties of two distinct cannabinoids: Dexanabinol (HU-211), a synthetic analog of tetrahydrocannabinol (THC), and Cannabidiol (CBD), a naturally occurring non-psychoactive phytocannabinoid. While both compounds have been investigated for their therapeutic potential in neurological disorders, they exhibit different mechanisms of action and have shown varying degrees of efficacy in preclinical and clinical studies. This document aims to present a comprehensive overview of their neuroprotective effects, supported by experimental data, to inform future research and drug development efforts.
Core Mechanisms of Neuroprotection
This compound and Cannabidiol exert their neuroprotective effects through distinct molecular pathways. This compound primarily acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitotoxicity. It also possesses antioxidant properties and inhibits the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) and the transcription factor nuclear factor-kappa B (NF-κB).[1][2][3][4] Notably, this compound does not bind to the canonical cannabinoid receptors CB1 and CB2.[2]
In contrast, Cannabidiol's neuroprotective actions are multifaceted and not reliant on a single receptor target. It has a low affinity for CB1 and CB2 receptors but can modulate their activity indirectly. Its primary neuroprotective benefits are attributed to its potent anti-inflammatory and antioxidant properties.[5] CBD interacts with a range of targets, including serotonin 1A (5-HT1A) receptors, adenosine A2a receptors, peroxisome proliferator-activated receptor-gamma (PPARγ), and transient receptor potential vanilloid 1 (TRPV1) channels, to exert its effects.
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize quantitative data from preclinical studies, offering a side-by-side comparison of the neuroprotective effects of this compound and CBD across various experimental models.
Table 1: In Vitro Neuroprotection - Cell Viability and Apoptosis
| Parameter | Experimental Model | Compound | Concentration | Result | Reference |
| Cell Viability | Hydrogen Peroxide (H₂O₂) induced toxicity in primary hippocampal neurons | CBD | 5 µM | Increased cell viability from 24% to 57% | |
| Oxygen-Glucose Deprivation (OGD) in neuronal cell culture | This compound | 5 µM | Significantly attenuated neuronal cell injury | [6] | |
| Apoptosis | Camptothecin-induced apoptosis in PC12 cells | This compound | 10 µM | Reduced the number of apoptotic cells from 40.0% to 30.1% | [1] |
| Inflammation-induced apoptosis in oligodendrocyte progenitor cells | CBD | 1 µM | Decreased cell death from 37.84% to 10.41% |
Table 2: In Vitro Anti-inflammatory and Antioxidant Effects
| Parameter | Experimental Model | Compound | Concentration | Result | Reference |
| TNF-α Inhibition | Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages | CBD | 10 µM | Significantly inhibited TNF-α secretion | [7] |
| Astrocytes | This compound | - | Inhibits TNF-α release | [8] | |
| IL-6 Inhibition | LPS-stimulated RAW264.7 macrophages | CBD | 10 µM | Significantly inhibited IL-6 secretion | [7] |
| Nitric Oxide (NO) Reduction | Post-ischemic brain tissue | This compound | - | Reduced NO concentration to control levels | [6] |
| Reactive Oxygen Species (ROS) Reduction | Hydrogen Peroxide (H₂O₂) induced oxidative stress | CBD | 1 µM | Decreased ROS production |
Table 3: In Vivo Neuroprotection
| Parameter | Experimental Model | Compound | Dosage | Result | Reference |
| Infarct Volume | Permanent Middle Cerebral Artery Occlusion (pMCAO) in rats | This compound | 4 mg/kg | Significantly decreased infarct volumes | [4] |
| Dopaminergic Neuron Loss | 6-hydroxydopamine (6-OHDA) model of Parkinson's disease in rats | CBD | 10 mg/kg/day | Attenuated dopaminergic lesion in the substantia nigra pars compacta from 70% to 49% | |
| Inflammatory Marker (GFAP) | Aβ-induced neuroinflammation in mice | CBD | 10 mg/kg/day | Significantly inhibited GFAP mRNA and protein expression |
Signaling Pathways and Experimental Workflows
To visualize the complex mechanisms and experimental designs discussed, the following diagrams are provided in DOT language, compatible with Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. The cannabinoid this compound is an inhibitor of the nuclear factor-kappa B (NF-kappa B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a novel cannabinoid with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound; a novel neuroprotective drug in experimental focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the in vitro Anti-Inflammatory Effect of Cannabidiol to Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotection by Δ9-Tetrahydrocannabinol, the Main Active Compound in Marijuana, against Ouabain-Induced In Vivo Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Dexanabinol vs. Other NMDA Receptor Antagonists in Preclinical Stroke Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dexanabinol and other N-methyl-D-aspartate (NMDA) receptor antagonists in preclinical models of ischemic stroke. The information presented herein is intended to assist researchers and drug development professionals in evaluating the neuroprotective potential of these compounds.
Introduction to NMDA Receptor Antagonism in Stroke
Ischemic stroke triggers a cascade of neurotoxic events, a key component of which is excitotoxicity mediated by the overactivation of NMDA receptors. This has led to the investigation of NMDA receptor antagonists as a therapeutic strategy to mitigate ischemic brain injury. This compound (HU-211) is a synthetic cannabinoid analogue that acts as a noncompetitive NMDA receptor antagonist.[1][2] Unlike many other cannabinoids, it is devoid of psychotropic activity.[3] Furthermore, this compound exhibits a multifaceted neuroprotective profile, including antioxidant and anti-inflammatory properties, specifically by inhibiting tumor necrosis factor-alpha (TNF-alpha).[1][2] This distinguishes it from traditional NMDA receptor antagonists like dizocilpine (MK-801), which primarily target the receptor channel. While many NMDA receptor antagonists have shown promise in animal models, their clinical translation has been largely unsuccessful due to a narrow therapeutic window and significant adverse effects.[4][5]
Comparative Efficacy in Stroke Models
The neuroprotective effects of this compound and other NMDA receptor antagonists have been evaluated in various animal models of focal cerebral ischemia, most commonly the middle cerebral artery occlusion (MCAO) model. Key outcome measures in these studies include the reduction of infarct volume and improvement in neurological deficits.
Quantitative Data Summary
The following table summarizes the quantitative data on the efficacy of this compound and the well-characterized NMDA receptor antagonist, MK-801, in rodent models of focal cerebral ischemia. It is important to note that these data are collated from different studies and direct head-to-head comparisons in the same experimental setting are limited. Variations in experimental protocols, including the animal species, stroke model specifics, and drug administration regimen, can influence the observed outcomes.
| Compound | Animal Model | Stroke Model | Dosage and Administration | Time of Administration | Infarct Volume Reduction (%) | Neurological Score Improvement | Reference |
| This compound | Spontaneously Hypertensive Rats | Permanent MCAO (PMCAO) | 4.5 mg/kg, intravenous | 1 hour post-PMCAO | 44.7% (at 24h) | Significantly improved motor scores | [1][6] |
| Spontaneously Hypertensive Rats | Permanent MCAO (PMCAO) | 4.5 mg/kg, intravenous | 3 hours post-PMCAO | 42.3% (at 24h) | Significantly improved motor scores | [1][6] | |
| Spontaneously Hypertensive Rats | Permanent MCAO (PMCAO) | 4.0 mg/kg, intravenous | 1 hour post-PMCAO | Significant decrease | Not reported | [2] | |
| MK-801 | Wistar Rats | 2h transient MCAO | Not specified | Pre-ischemia | 73% | Not reported | [7] |
| Spontaneously Hypertensive Rats | Permanent MCAO | Not specified | Pre-ischemia | 18% (at 24h) | Not reported | [7] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the evaluation of this compound and other NMDA receptor antagonists in preclinical stroke models.
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used method to induce focal cerebral ischemia that mimics human stroke.[8][9]
Objective: To induce a reproducible ischemic stroke in the territory of the middle cerebral artery.
Procedure:
-
Anesthesia: The animal (typically a rat or mouse) is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).[10]
-
Surgical Preparation: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[8]
-
Vessel Ligation: The ECA is carefully dissected and ligated. A slipknot is placed around the CCA.[11]
-
Filament Insertion: A specialized monofilament with a silicon-coated tip is introduced into the ECA and advanced into the ICA until it occludes the origin of the MCA.[10] The occlusion is often monitored by laser Doppler flowmetry to confirm a significant drop in cerebral blood flow.[10]
-
Occlusion Duration: For transient MCAO, the filament is left in place for a specific duration (e.g., 2 hours) before being withdrawn to allow for reperfusion. For permanent MCAO, the filament is left in place permanently.[8]
-
Wound Closure and Recovery: The incision is sutured, and the animal is allowed to recover from anesthesia in a controlled environment.[10]
Infarct Volume Measurement
Objective: To quantify the extent of brain tissue damage following ischemic stroke.
Procedure:
-
Brain Extraction: At a predetermined time point post-MCAO (e.g., 24 hours or 30 days), the animal is euthanized, and the brain is carefully removed.[1]
-
Brain Slicing: The brain is sectioned into coronal slices of a specific thickness (e.g., 2 mm).[8]
-
TTC Staining: The brain slices are incubated in a solution of 2,3,5-triphenyltetrazolium chloride (TTC). TTC is a colorless salt that is reduced by mitochondrial enzymes in viable tissue to a red formazan product. Infarcted tissue, lacking viable mitochondria, remains unstained (white).[1][8]
-
Image Analysis: The stained sections are imaged, and the area of the infarct in each slice is measured using image analysis software. The total infarct volume is then calculated by integrating the infarct areas across all slices and is often expressed as a percentage of the total hemispheric volume.[1]
Neurological Deficit Scoring
Objective: To assess the functional impairment resulting from the ischemic stroke.
Procedure: A variety of scoring systems are used to evaluate neurological deficits. A common example is a motor disability scale, where the animal's posture, gait, and performance in specific tasks are observed and scored. For instance, a simple scale might range from 0 (no observable deficit) to 5 (severe deficit, such as spontaneous circling or falling).[1] These assessments are typically performed at various time points post-stroke to monitor the progression of the deficit and any potential recovery.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: NMDA Receptor-Mediated Excitotoxicity Pathway in Ischemic Stroke.
Caption: Experimental Workflow for Preclinical Stroke Drug Efficacy Testing.
Conclusion
This compound demonstrates significant neuroprotective effects in preclinical models of ischemic stroke, comparable in some respects to other NMDA receptor antagonists like MK-801. Its multimodal mechanism of action, combining NMDA receptor antagonism with antioxidant and anti-inflammatory properties, may offer a therapeutic advantage. However, the existing data is largely from separate studies with varying methodologies, highlighting the need for direct, controlled comparative studies to definitively establish its relative efficacy and safety profile against other NMDA receptor antagonists. The failure of many NMDA receptor antagonists in clinical trials underscores the importance of rigorous preclinical evaluation and the exploration of compounds with broader mechanisms of action, such as this compound.
References
- 1. Long term cerebroprotective effects of this compound in a model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound; a novel neuroprotective drug in experimental focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of this compound in severe traumatic brain injury: results of a phase III randomised, placebo-controlled, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting NMDA receptors in stroke: new hope in neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why did NMDA receptor antagonists fail clinical trials for stroke and traumatic brain injury? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cris.huji.ac.il [cris.huji.ac.il]
- 7. The effect of the NMDA receptor antagonist MK-801 on cerebral blood flow and infarct volume in experimental focal stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical stroke research – advantages and disadvantages of the most common rodent models of focal ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MCAO Stroke Model Protocol for Mouse [bio-protocol.org]
- 11. Video: Embolic Middle Cerebral Artery Occlusion MCAO for Ischemic Stroke with Homologous Blood Clots in Rats [jove.com]
Stereospecificity Showdown: Dexanabinol (HU-211) vs. its Potent Enantiomer HU-210
A comprehensive guide for researchers on the divergent pharmacology of two structurally identical, yet functionally distinct, synthetic cannabinoids.
This guide provides a detailed comparison of the stereospecific activities of Dexanabinol (HU-211) and its enantiomer, HU-210. While sharing the same chemical formula and connectivity, these molecules exhibit profoundly different pharmacological profiles due to their distinct three-dimensional arrangements. This comparison is crucial for researchers in neuropharmacology, drug discovery, and cannabinoid science, offering insights into the stringent structural requirements for cannabinoid receptor activation and the potential for developing stereoisomer-specific therapeutics.
Executive Summary
The central finding of this comparison is the stark divergence in the primary molecular targets of this compound and HU-210. HU-210 is a highly potent agonist of both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, responsible for the psychoactive and physiological effects associated with classical cannabinoids. In stark contrast, this compound is largely inactive at cannabinoid receptors but functions as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. This fundamental difference in their mechanism of action underscores the critical role of stereochemistry in drug-receptor interactions and highlights their distinct therapeutic potentials: HU-210 as a potent cannabinoid agonist and this compound as a neuroprotective agent.
Quantitative Data Comparison
The following tables summarize the key quantitative data on the receptor binding affinities and functional activities of this compound and HU-210.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki) | Notes |
| HU-210 | Human CB1 | 0.061 nM[1] | Demonstrates exceptionally high affinity for the CB1 receptor. |
| Human CB2 | 0.52 nM | Exhibits high affinity for the CB2 receptor, though slightly lower than for CB1. | |
| This compound (HU-211) | Human CB1 & CB2 | Devoid of activity | Does not significantly bind to or interact with cannabinoid receptors. |
| Rat NMDA | IC50 = 11 µM (for inhibition of [3H]MK-801 binding) | Acts as a non-competitive antagonist at the NMDA receptor. |
Table 2: Functional Activity
| Compound | Assay | Activity | Potency (EC50) | Notes |
| HU-210 | Adenylyl Cyclase Inhibition | Agonist | Potent inhibitor | Activation of CB1 receptors leads to the inhibition of adenylyl cyclase, a key downstream signaling event. |
| GPR55 Activation | Agonist | 26 nM | Shows agonist activity at the orphan G protein-coupled receptor GPR55. | |
| This compound (HU-211) | NMDA-mediated Neurotoxicity | Antagonist | 3.8 µM (in cultured neurons) | Functionally blocks NMDA receptor activity, leading to neuroprotective effects. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of test compounds for the CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP55,940 (a high-affinity cannabinoid agonist).
-
Non-specific binding control: High concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN-55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds (HU-210 and this compound) in assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand ([³H]CP55,940) at a concentration near its Kd, and varying concentrations of the test compound.
-
Controls: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess non-radiolabeled ligand).
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
NMDA Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (IC50) of test compounds for the NMDA receptor.
Materials:
-
Rat forebrain membrane preparations.
-
Radioligand: [³H]MK-801 (a non-competitive NMDA receptor antagonist).
-
Non-specific binding control: High concentration of unlabeled MK-801.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, combine the rat forebrain membrane preparation, the radioligand ([³H]MK-801) at a concentration near its Kd, and varying concentrations of this compound.
-
Controls: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled MK-801).
-
Incubation: Incubate the plate at room temperature for 2 hours.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC50 value for this compound.
Adenylyl Cyclase Functional Assay
Objective: To assess the functional effect of test compounds on adenylyl cyclase activity mediated by CB1 receptors.
Materials:
-
Cells stably expressing human CB1 receptors.
-
Forskolin (an activator of adenylyl cyclase).
-
cAMP assay kit (e.g., ELISA-based or time-resolved fluorescence-based).
-
Cell lysis buffer.
Procedure:
-
Cell Culture: Plate the CB1-expressing cells in a multi-well plate and grow to confluence.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of HU-210 or this compound.
-
Stimulation: Stimulate the cells with forskolin to activate adenylyl cyclase.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the test compound concentration to determine the EC50 or IC50 value for the modulation of adenylyl cyclase activity.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the distinct signaling pathways of HU-210 and this compound, and a typical experimental workflow for a receptor binding assay.
Caption: Divergent signaling pathways of HU-210 and this compound.
Caption: Experimental workflow for a receptor binding assay.
Conclusion
The stereospecific activities of this compound and HU-210 provide a compelling example of how subtle changes in molecular geometry can lead to drastically different pharmacological outcomes. HU-210's potent agonism at cannabinoid receptors makes it a valuable tool for studying the endocannabinoid system, while this compound's unique profile as a non-cannabinoid NMDA receptor antagonist has positioned it as a candidate for neuroprotective therapies. This guide serves as a foundational resource for researchers, providing the necessary data and protocols to understand and further investigate the distinct and stereospecific actions of these two important synthetic cannabinoids.
References
Dexanabinol in Traumatic Brain Injury: A Comparative Analysis of Placebo-Controlled Trials
An objective review of the efficacy and experimental protocols of Dexanabinol in the treatment of traumatic brain injury, based on key placebo-controlled clinical trials.
This compound (HU-211), a synthetic cannabinoid analogue, has been investigated for its neuroprotective effects in the context of traumatic brain injury (TBI). Unlike tetrahydrocannabinol (THC), this compound is non-psychotropic and has been evaluated in clinical trials for its potential to mitigate the secondary injury cascade that follows a primary head injury. This guide provides a detailed comparison of the available data from placebo-controlled trials to offer researchers, scientists, and drug development professionals a comprehensive overview of its clinical efficacy.
Efficacy Data: A Tale of Two Trials
Clinical investigations into this compound for TBI have yielded mixed results. A Phase II trial showed promising signals of efficacy, particularly in controlling intracranial pressure, which led to a large-scale Phase III trial. However, the pivotal Phase III study failed to demonstrate a significant improvement in the primary outcome.
Table 1: Comparison of Phase II and Phase III Clinical Trial Efficacy Data
| Efficacy Endpoint | Phase II Trial | Phase III Trial |
| Primary Outcome | ||
| Favorable Outcome (GOS) at 6 months | 14% higher in this compound group (p=0.14) | Odds Ratio for favorable response: 1.04 (95% CI 0.79-1.36)[1][2] |
| Secondary Outcomes | ||
| Intracranial Pressure (ICP) > 25 mmHg | Significantly lower percentage of time in this compound group[2] | No significant difference between groups[1][2] |
| Cerebral Perfusion Pressure (CPP) < 50 mmHg | Significantly lower percentage of time in this compound group[2] | Not reported as a key finding of no difference |
| Quality of Life | Not reported | No improvement recorded[1][2] |
Experimental Protocols: A Closer Look at the Methodology
The design and execution of clinical trials are critical to interpreting their outcomes. Both the Phase II and Phase III trials of this compound were randomized, double-blind, placebo-controlled studies, but they differed in scale and some aspects of their protocol.
Phase II Clinical Trial Protocol
The Phase II trial was a multicenter, escalating-dose study designed primarily to assess the safety of this compound in severe TBI.[2]
-
Patient Population: 67 patients aged 16-65 years with a Glasgow Coma Scale (GCS) score of 4-8, enrolled within 6 hours of injury.[2]
-
Randomization and Blinding: Patients were prospectively randomized to receive either this compound or a placebo (vehicle) in a double-blind fashion.[2]
-
Dosing Regimen: A single intravenous administration of either 48 mg or 150 mg of this compound, or a corresponding volume of placebo.[2]
-
Outcome Measures: The primary outcome was safety. Efficacy measures included continuous monitoring of intracranial pressure (ICP), cerebral perfusion pressure (CPP), blood pressure, and heart rate. Clinical outcome was assessed using the Glasgow Outcome Scale (GOS) at 3 and 6 months.[2]
Phase III Clinical Trial Protocol
The Phase III trial was a large, international, multicenter study aimed at confirming the efficacy of this compound in severe TBI.[1][2]
-
Patient Population: 861 patients with severe TBI, admitted to 86 specialist centers across 15 countries.[1][2]
-
Randomization and Blinding: Patients were randomized to receive a single dose of this compound or placebo in a double-blind manner.[1][2]
-
Dosing Regimen: A single intravenous dose of 150 mg of this compound or placebo administered within 6 hours of injury.[1][2]
-
Outcome Measures: The primary outcome was the extended Glasgow Outcome Scale (eGOS) at 6 months. Secondary outcomes included control of intracranial pressure and quality of life.[1][2]
Visualizing the Mechanisms and Methods
To better understand the scientific rationale and the structure of the clinical trials, the following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for a TBI clinical trial.
References
- 1. Cytokine production in the brain following closed head injury: this compound (HU-211) is a novel TNF-alpha inhibitor and an effective neuroprotectant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (HU-211) in the treatment of severe closed head injury: a randomized, placebo-controlled, phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Dexanabinol for Neurological Disorders: A Comparative Meta-Analysis of Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexanabinol (formerly HU-211), a synthetic cannabinoid analogue, garnered significant interest for its potential neuroprotective properties in the context of acute neurological disorders. Unlike psychoactive cannabinoids, this compound is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a potent inhibitor of tumor necrosis factor-alpha (TNF-α) and nuclear factor-kappa B (NF-κB), positioning it as a multi-modal therapeutic candidate. This guide provides a meta-analysis of the key clinical trials investigating this compound for neurological disorders, primarily focusing on severe traumatic brain injury (TBI), and compares its performance with other neuroprotective agents evaluated in a similar timeframe.
This compound: Clinical Trial Data Summary
The clinical development of this compound for severe TBI progressed to Phase III clinical trials. The following tables summarize the quantitative data from the Phase II and Phase III studies.
Table 1: this compound Phase II Clinical Trial Results
| Outcome Measure | This compound (48 mg or 150 mg) | Placebo | p-value |
| Neurological Outcome (GOS at 3 months) | |||
| Favorable Outcome | Higher percentage | Lower percentage | 0.03 |
| Neurological Outcome (GOS at 6 months) | |||
| Favorable Outcome | 14% higher | 0.14 | |
| Physiological Parameters | |||
| % Time with ICP > 25 mmHg | Significantly lower | Higher | < 0.05 |
| % Time with CPP < 50 mmHg | Significantly lower | Higher | < 0.05 |
| % Time with SBP < 90 mmHg | Significantly lower | Higher | < 0.05 |
GOS: Glasgow Outcome Scale; ICP: Intracranial Pressure; CPP: Cerebral Perfusion Pressure; SBP: Systolic Blood Pressure.
Table 2: this compound Phase III Clinical Trial Results
| Outcome Measure | This compound (150 mg) | Placebo | Odds Ratio (95% CI) |
| Primary Outcome (GOSE at 6 months) | |||
| Unfavorable Outcome | 215 (50%) | 214 (51%) | 1.04 (0.79-1.36) |
| Secondary Outcomes | |||
| Control of Intracranial Pressure | No significant improvement | ||
| Quality of Life | No significant improvement | ||
| Safety | |||
| Hepatic, renal, or cardiac toxicity | Not associated |
GOSE: Extended Glasgow Outcome Scale.
Comparison with Alternative Neuroprotective Agents
The landscape of neuroprotective drug development for TBI in the late 1990s and early 2000s was marked by numerous clinical trials of agents with various mechanisms of action. The following table provides a comparative summary of this compound against some of these alternatives.
Table 3: Comparison of Neuroprotective Agents in Phase III Clinical Trials for Severe TBI
| Drug | Mechanism of Action | Key Phase III Trial Outcome |
| This compound | NMDA receptor antagonist, anti-inflammatory | No significant improvement in GOSE at 6 months compared to placebo.[1][2] |
| Selfotel (CGS 19755) | Competitive NMDA receptor antagonist | Trials stopped prematurely due to concerns of increased mortality and a low probability of demonstrating efficacy.[1] |
| Cerestat (Aptiganel) | Non-competitive NMDA receptor antagonist | Trial discontinued due to insufficient evidence of positive clinical impact in an interim analysis.[3] |
| Progesterone | Neurosteroid with anti-inflammatory and anti-apoptotic effects | Two large Phase III trials (ProTECT III and SYNAPSE) showed no significant benefit compared to placebo.[2][4] |
| Erythropoietin (EPO) | Growth factor with neuroprotective properties | Did not improve neurological outcome at 6 months, though a reduction in mortality was observed in some analyses.[5][6] |
| Citicoline | Precursor for phospholipid synthesis | No significant improvement in functional and cognitive status compared to placebo.[7][8][9] |
Experimental Protocols
This compound Phase II Clinical Trial (Knoller et al., 2002)
-
Study Design: Prospective, randomized, double-blind, placebo-controlled, multicenter, escalating dose study.[1]
-
Patient Population: 67 patients with severe closed head injury (Glasgow Coma Scale [GCS] score of 4-8) within 6 hours of injury.[1]
-
Intervention: Single intravenous administration of this compound (48 mg or 150 mg) or placebo.[1]
-
Primary Outcome: Safety of intravenous this compound.[1]
-
Secondary Outcomes: Intracranial pressure (ICP), cerebral perfusion pressure (CPP), blood pressure, heart rate, and Glasgow Outcome Scale (GOS) at 3 and 6 months.[1]
This compound Phase III Clinical Trial (Maas et al., 2006)
-
Study Design: Multicenter, placebo-controlled, randomized, Phase III trial.[1][2]
-
Patient Population: 861 patients with severe traumatic brain injury (GCS score of 8 or less) within 6 hours of injury.[1][2]
-
Intervention: Single intravenous 150 mg dose of this compound or placebo.[1][2]
-
Primary Outcome: Extended Glasgow Outcome Scale (GOSE) at 6 months, dichotomized into favorable versus unfavorable outcome.[1][2]
-
Secondary Outcomes: Control of intracranial pressure and quality of life.[1][2]
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Action
This compound's neuroprotective effects are believed to be mediated through two primary pathways: antagonism of the NMDA receptor and inhibition of the pro-inflammatory NF-κB signaling cascade.
Caption: this compound's dual mechanism of action.
Clinical Trial Workflow
The following diagram illustrates the general workflow of the Phase III clinical trial for this compound in severe TBI.
Caption: Phase III clinical trial workflow for this compound in TBI.
Conclusion
The clinical development of this compound for severe traumatic brain injury, despite promising preclinical data and a positive signal in the Phase II trial, ultimately did not demonstrate efficacy in a large Phase III study.[1][2] This outcome was not unique to this compound, as numerous other neuroprotective agents targeting different mechanisms also failed to show a clinical benefit in severe TBI during the same era. The collective results from these trials highlight the significant challenges in translating preclinical neuroprotective strategies to the complex clinical reality of traumatic brain injury. Future research in this area will likely require more sophisticated patient stratification, novel therapeutic targets, and adaptive trial designs.
References
- 1. Failure of the competitive N-methyl-D-aspartate antagonist Selfotel (CGS 19755) in the treatment of severe head injury: results of two phase III clinical trials. The Selfotel Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trial halted: Progesterone does not improve TBI survival, outcomes - Trauma System News [trauma-news.com]
- 3. | BioWorld [bioworld.com]
- 4. Embracing failure: What the Phase III progesterone studies can teach about TBI clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EFFECT OF ERYTHROPOIETIN ADMINISTRATION AND TRANSFUSION THRESHOLD ON NEUROLOGICAL RECOVERY AFTER TRAUMATIC BRAIN INJURY: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cost-Effectiveness of Erythropoietin in Traumatic Brain Injury: A Multinational Trial-Based Economic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study: Citicoline No Help for TBI | Harvard Medical School [hms.harvard.edu]
- 8. Citicoline Failed to Improve Function or Cognition in TBI Patients | MDedge [mdedge.com]
- 9. Effect of citicoline on functional and cognitive status among patients with traumatic brain injury: Citicoline Brain Injury Treatment Trial (COBRIT) - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Dexanabinol with Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical and clinical data of Dexanabinol, a synthetic cannabinoid, against other notable neuroprotective agents. The information is intended to assist researchers and drug development professionals in evaluating the therapeutic potential of these compounds in neurological disorders such as stroke and traumatic brain injury (TBI). The data presented is compiled from various studies and is supported by experimental details and visual representations of key biological pathways.
Executive Summary
Mechanism of Action
The neuroprotective effects of this compound and the comparator agents are mediated through distinct and sometimes overlapping signaling pathways.
This compound Signaling Pathways
This compound's neuroprotective effects are primarily attributed to its antagonism of the NMDA receptor and its anti-inflammatory actions through the inhibition of the NF-κB pathway.
Comparator Agents' Signaling Pathways
The other neuroprotective agents operate through various mechanisms, including free radical scavenging, membrane stabilization, and modulation of inflammatory and apoptotic pathways.
Preclinical Efficacy Data
The following tables summarize the quantitative data from preclinical studies in animal models of ischemic stroke. It is important to note that these studies were not direct head-to-head comparisons, and experimental conditions may have varied.
Infarct Volume Reduction
| Agent | Animal Model | Dosing Regimen | Infarct Volume Reduction (%) | Reference |
| This compound | Rat (PMCAO) | 4 mg/kg, i.v., 1h post-occlusion | Significant reduction (quantitative data not specified) | [7] |
| Edaravone | Rat (tMCAO) | 3 mg/kg, i.v., at 0 and 90 min post-MCAO | Significantly reduced compared to vehicle | [8] |
| Citicoline | Meta-analysis of rat models | Various | 27.8% (mean) | [9] |
| Minocycline | Rat (tMCAO) | 3 mg/kg, i.v., 4h post-occlusion | 42% | [10] |
| Cerebrolysin | Rat (MCAO) | 2.5 ml/kg, i.v., at 0, 2, 24, and 48h post-MCAO | Significant reduction (quantitative data not specified) | [6] |
Neurological Score Improvement
| Agent | Animal Model | Neurological Score | Dosing Regimen | Outcome | Reference |
| This compound | Not Specified | Not Specified | Not Specified | Not Specified | |
| Edaravone | Not Specified | Not Specified | Not Specified | Not Specified | |
| Citicoline | Meta-analysis of rat models | Neurological deficit | Various | 20.2% improvement | [9] |
| Minocycline | Meta-analysis of rodent models | Neurological Severity Scores | Various | Significant improvement (Mean Difference: -1.38) | [11] |
| Cerebrolysin | Rat (focal cerebral infarction) | Functional recovery | Not specified | Enhanced functional recovery | [12] |
Clinical Trial Data
The clinical development of these neuroprotective agents has yielded mixed results.
| Agent | Indication | Phase | Key Findings | Reference |
| This compound | Severe Traumatic Brain Injury | III | Safe, but not efficacious in improving neurological outcome at 6 months. | [5][6] |
| Edaravone | Acute Ischemic Stroke, ALS | Approved in some countries | Modest improvements in clinical function in stroke; slows functional decline in ALS. | [13] |
| Citicoline | Acute Ischemic Stroke | III | Inconclusive results in several trials, though some pooled analyses suggest benefit in certain patient subgroups. | [14] |
| Minocycline | Acute Ischemic Stroke | II | Found to be safe and potentially effective, warranting larger efficacy trials. | |
| Cerebrolysin | Acute Ischemic Stroke | III | Neutral results in a large trial, but a trend towards benefit in patients with severe stroke. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the experimental protocols for some of the key studies cited.
This compound in a Rat Model of Permanent Middle Cerebral Artery Occlusion (PMCAO)
-
Animal Model: Spontaneously Hypertensive Rats (SHR).
-
Ischemia Induction: The right middle cerebral artery was permanently occluded using an intraluminal filament.
-
Intervention: this compound (4 mg/kg) or vehicle was administered intravenously one hour after the onset of PMCAO.
-
Outcome Measures: Infarct volumes were assessed 24 hours after PMCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining. Brain levels of TNF-α were also measured.
-
Key Findings: this compound significantly reduced infarct volume and lowered TNF-α levels in the ischemic hemisphere.[7]
Minocycline in a Rat Model of Transient Middle Cerebral Artery Occlusion (tMCAO)
-
Animal Model: Male Wistar rats.
-
Ischemia Induction: The middle cerebral artery was occluded for 90 minutes followed by reperfusion.
-
Intervention: Minocycline (3 mg/kg or 10 mg/kg) or saline was administered intravenously at 4, 5, or 6 hours post-tMCAO.
-
Outcome Measures: Infarct volume was assessed at 24 hours post-tMCAO using TTC staining. Neurological function was also evaluated.
-
Key Findings: Intravenous minocycline demonstrated a neuroprotective effect with a therapeutic window of at least 4-5 hours.[9]
Conclusion
This compound has a well-defined mechanism of action as an NMDA receptor antagonist and an inhibitor of neuroinflammation. While it demonstrated neuroprotective effects in preclinical models, these findings did not translate into clinical efficacy in a large Phase III trial for severe TBI. In comparison, other neuroprotective agents such as Edaravone, Citicoline, Minocycline, and Cerebrolysin have shown varying degrees of success in preclinical and clinical studies for stroke. Edaravone has gained regulatory approval in some countries for stroke and ALS. The preclinical data for Minocycline appears promising, with significant reductions in infarct volume and improvements in neurological scores, supporting further clinical investigation. Citicoline and Cerebrolysin have a more complex clinical history with some positive signals in specific patient populations.
For researchers and drug development professionals, this comparative guide highlights the challenges in translating preclinical neuroprotective efficacy into clinical success. The multifactorial nature of neuronal injury in conditions like stroke and TBI suggests that agents with multiple mechanisms of action or combination therapies may hold greater promise. The detailed experimental data and pathway diagrams provided herein serve as a resource for informing the design of future studies and the selection of candidate neuroprotective agents for further development.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Frontiers | Neuroprotective effect and possible mechanism of edaravone in rat models of spinal cord injury: a systematic review and network meta-analysis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. The Role of Citicoline in Neuroprotection and Neurorepair in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eprints.usm.my [eprints.usm.my]
- 8. Minocycline: a novel stroke therapy - MedCrave online [medcraveonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Minocycline Development for Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Efficacy of Minocycline in Acute Ischemic Stroke: A Systematic Review and Meta-Analysis of Rodent and Clinical Studies [frontiersin.org]
- 12. emjreviews.com [emjreviews.com]
- 13. Citicoline: neuroprotective mechanisms in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Minocycline to Improve Neurologic Outcome in Stroke (MINOS): A Dose-Finding Study - PMC [pmc.ncbi.nlm.nih.gov]
Dexanabinol: A Non-Psychotropic Alternative to Classical Cannabinoids in Preclinical Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dexanabinol (HU-211) and psychotropic cannabinoids, such as Δ⁹-tetrahydrocannabinol (THC), in established preclinical behavioral models. The data presented herein validates the non-psychotropic profile of this compound, highlighting its distinct pharmacological mechanism and potential as a therapeutic agent devoid of the psychoactive effects associated with classical cannabinoids.
Unveiling the Non-Psychotropic Nature of this compound
This compound is a synthetic cannabinoid that stands apart from THC due to its unique mechanism of action. Unlike THC, which exerts its psychotropic effects primarily through the activation of cannabinoid receptor 1 (CB1), this compound is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It does not bind to or activate CB1 or CB2 receptors, and consequently, is devoid of cannabimimetic activity.[2][3][4] This fundamental difference in molecular targets underpins its lack of psychotropic effects.[5]
Comparative Behavioral Data: The Cannabinoid Tetrad
The "cannabinoid tetrad" is a battery of four behavioral tests in mice that are characteristic of CB1 receptor activation and are predictive of psychotropic effects in humans.[6][7] The following table summarizes the comparative effects of this compound and THC in these models.
| Behavioral Assay | Parameter Measured | Vehicle (Control) | This compound (HU-211) | Δ⁹-Tetrahydrocannabinol (THC) |
| Spontaneous Locomotor Activity | Horizontal activity (beam breaks/distance traveled) | Normal activity | No significant change | Dose-dependent decrease (hypolocomotion)[8][9][10] |
| Catalepsy Test | Immobility time on a raised bar or ring | Minimal immobility | No significant change | Dose-dependent increase in immobility time |
| Hot Plate Test (Analgesia) | Latency to paw lick or jump | Baseline latency | No significant change | Dose-dependent increase in latency (analgesia) |
| Rectal Temperature | Core body temperature (°C) | Normal temperature | No significant change | Dose-dependent decrease in temperature (hypothermia)[10][11][12] |
Note: The results for this compound are inferred from multiple sources stating its lack of cannabimimetic activity. The THC data is a composite from several studies demonstrating the classic tetrad effects.
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below.
The Cannabinoid Tetrad
This series of tests is typically performed on mice to assess the central effects of cannabinoids.
-
Spontaneous Locomotor Activity:
-
Apparatus: An open-field arena equipped with infrared beams to automatically record movement.
-
Procedure: Mice are individually placed in the center of the arena, and their horizontal and vertical movements are recorded for a set period (e.g., 30 minutes).
-
Parameters Measured: Total distance traveled, number of horizontal and vertical beam breaks. A significant decrease in locomotor activity (hypolocomotion) is a hallmark of CB1 agonism.[11]
-
-
Catalepsy Test (Bar Test):
-
Apparatus: A horizontal bar elevated a few centimeters from the surface.
-
Procedure: The mouse's forepaws are gently placed on the bar. The latency to remove both forepaws from the bar is recorded.
-
Parameters Measured: The time the mouse remains immobile on the bar. A prolonged period of immobility is indicative of catalepsy.[8]
-
-
Hot Plate Test (Analgesia):
-
Apparatus: A metal plate maintained at a constant, noxious temperature (e.g., 55°C).
-
Procedure: The mouse is placed on the hot plate, and the latency to exhibit a pain response (e.g., licking a hind paw or jumping) is recorded.
-
Parameters Measured: The time to the first sign of a pain response. An increase in this latency indicates an analgesic effect.[11]
-
-
Rectal Temperature:
-
Apparatus: A digital thermometer with a rectal probe suitable for mice.
-
Procedure: The rectal temperature is measured at baseline and at set time points after drug administration.
-
Parameters Measured: Change in core body temperature. A significant decrease in body temperature (hypothermia) is a characteristic effect of CB1 agonists.[11]
-
Visualizing the Mechanisms and Workflows
To further elucidate the distinct properties of this compound, the following diagrams illustrate its signaling pathway in contrast to THC and a typical experimental workflow for assessing psychotropic effects.
Caption: Contrasting signaling pathways of THC and this compound.
Caption: Experimental workflow for the cannabinoid tetrad test.
References
- 1. A nonpsychotropic cannabinoid, HU-211, has cerebroprotective effects after closed head injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C25H38O3 | CID 107778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (HU-211) [benchchem.com]
- 4. Nonpsychotropic synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a novel cannabinoid with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cannabinoid-Induced Tetrad in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. A behavioural comparison of acute and chronic Delta9-tetrahydrocannabinol and cannabidiol in C57BL/6JArc mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Functional effects of synthetic cannabinoids versus Δ9 -THC in mice on body temperature, nociceptive threshold, anxiety, cognition, locomotor/exploratory parameters and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cannabinoid tetrad effects of oral Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD) in male and female rats: sex, dose-effects and time course evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cannabidiol fails to reverse hypothermia or locomotor suppression induced by Δ(9) -tetrahydrocannabinol in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Dexanabinol's Safety Profile: A Comparative Analysis from Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the safety profile of Dexanabinol (also known as HU-211 or ETS2101), a synthetic cannabinoid derivative, based on data from key clinical studies. This compound has been investigated for its neuroprotective and anti-cancer properties, acting as an N-methyl-D-aspartate (NMDA) receptor antagonist and an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] This document summarizes quantitative safety data, details the experimental protocols of pivotal trials, and visualizes the compound's mechanisms of action.
Data Presentation: Comparative Safety Analysis
Table 1: Treatment-Related Adverse Events in a Phase I Study of this compound in Brain Cancer Patients [1]
| Adverse Event | Grade 1-2 Incidence (N=26) | Grade 3 Incidence (N=26) |
| Depressed level of consciousness | Data not specified | 2 |
| Lightheadedness | Data not specified | 0 |
| Diarrhea | Data not specified | 0 |
| Itching (Pruritus) | Data not specified | 0 |
| Fatigue | Data not specified | 0 |
| Chest discomfort | Data not specified | 0 |
| Tingling in the mouth | Data not specified | 0 |
| Hypocalcemia | Data not specified | 1 |
| Hypophosphatemia | Data not specified | 1 |
Note: The publication for the Phase I study did not provide a numerical breakdown of Grade 1-2 adverse events, but described them as the "most common drug-related toxicities."[1]
In a large-scale Phase III clinical trial involving 846 patients with severe TBI, this compound was found to be safe and was not associated with hepatic, renal, or cardiac toxic effects.[2][4] Similarly, a Phase II study in patients with severe closed head injury concluded that the nature and incidence of adverse medical events were similar between the this compound and placebo groups.[3]
Experimental Protocols
Phase III Randomized, Placebo-Controlled, Clinical Trial in Severe Traumatic Brain Injury
-
Objective: To assess the efficacy and safety of a single intravenous dose of this compound in patients with severe traumatic brain injury.[4]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[4]
-
Patient Population: 861 patients with severe traumatic brain injury (Glasgow Coma Scale score of 8 or less).[4]
-
Intervention: Patients were randomly assigned to receive a single intravenous infusion of either 150 mg of this compound or a matching placebo within 6 hours of their injury.[4]
-
Safety Assessment: Monitoring of adverse events, clinical laboratory tests (hematology, blood chemistry, urinalysis), vital signs, and electrocardiograms (ECGs).
Phase I Dose-Escalation Study in Patients with Brain Cancer
-
Objective: To determine the maximum tolerated dose, dose-limiting toxicities, and pharmacokinetics of this compound in patients with advanced solid tumors metastatic to the brain or primary brain tumors.[1]
-
Study Design: An open-label, single-agent, dose-escalation study.[1]
-
Patient Population: Patients with histologically confirmed malignant glioma or brain metastases.[1]
-
Intervention: this compound was administered as a single 3-hour intravenous infusion once every 28 days, with escalating dose levels in successive cohorts of patients.[1]
-
Safety Assessment: Close monitoring for adverse events, graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities were assessed during the first cycle of treatment.
Mandatory Visualization
Signaling Pathways of this compound
This compound exerts its effects through a dual mechanism of action: antagonism of the NMDA receptor and inhibition of the NF-κB signaling pathway.
Caption: this compound as an NMDA Receptor Antagonist.
Caption: this compound's Inhibition of the NF-κB Pathway.
References
- 1. Phase I dose-escalation, safety, and CNS pharmacokinetic study of this compound in patients with brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound in severe traumatic brain injury: results of a phase III randomised, placebo-controlled, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (HU-211) in the treatment of severe closed head injury: a randomized, placebo-controlled, phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
A Comparative Pharmacokinetic Profile of Dexanabinol Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the pharmacokinetic properties of Dexanabinol (also known as HU-211), a synthetic, non-psychotropic cannabinoid with neuroprotective properties. By summarizing key pharmacokinetic parameters, detailing experimental methodologies, and illustrating relevant biological pathways, this document serves as a valuable resource for researchers and professionals involved in drug development and preclinical studies.
Executive Summary
This compound exhibits distinct pharmacokinetic profiles across different species. While comprehensive data in common preclinical models is limited in publicly available literature, this guide consolidates available information from human clinical trials and preclinical studies to facilitate a comparative understanding. This compound is a weak, uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor and has been shown to be an effective neuroprotectant in various animal models.[1] This guide presents quantitative pharmacokinetic data, detailed experimental protocols, and visual representations of experimental workflows and signaling pathways to provide a thorough comparative analysis.
Cross-Species Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters of this compound in humans, rats, rabbits, and monkeys. It is important to note that direct comparative studies under identical conditions are scarce, and the data presented here is compiled from different sources.
| Parameter | Human | Rat | Rabbit | Monkey |
| Dose and Route | 48, 100, 200 mg (IV infusion) | 15 mg/kg/day (multiple IV) | 25 mg/kg/day (multiple IV) | 25 mg/kg/day (multiple IV) |
| Terminal Half-life (t½) | ~9 hours | Data Not Available | Data Not Available | Data Not Available |
| Clearance (CL) | 1,700 ml/min | Faster in males than females | No gender difference observed | No gender difference observed |
| Volume of Distribution (Vd) | ~15 L/kg | Data Not Available | Data Not Available | Data Not Available |
| Peak Plasma Concentration (Cmax) | Dose-dependent | ~1,200 ng/mL | ~2,000 ng/mL | ~3,500 ng/mL |
| Area Under the Curve (AUC) | Dose-dependent | ~1,500 ng.hr/mL | ~4,000 ng.hr/mL | ~12,000 ng.hr/mL |
Data for Rat, Rabbit, and Monkey are derived from a patent document and represent values at the No Observable Adverse Effect Level (NOAEL) after repeated intravenous dosing.[2] Human data is from a Phase I clinical trial in normal volunteers.[3]
Experimental Protocols
This section outlines the general methodologies employed in pharmacokinetic studies of this compound and other cannabinoids, providing a framework for understanding how the comparative data was generated.
Animal Studies
-
Species: Male and female subjects of the respective species (e.g., Sprague-Dawley rats, New Zealand White rabbits, Cynomolgus monkeys).
-
Administration: For intravenous (IV) studies, this compound, typically formulated in a vehicle such as Cremophor-ethanol diluted with saline, is administered as a bolus injection or infusion into a cannulated vein (e.g., jugular vein in rats).[2][4]
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-administration. Blood is typically drawn from a cannulated artery or via venipuncture into tubes containing an anticoagulant (e.g., EDTA).[5]
-
Plasma Preparation: Plasma is separated from whole blood by centrifugation and stored frozen (e.g., at -80°C) until analysis.[6]
Human Clinical Trials
-
Subjects: Healthy adult male volunteers were enrolled in Phase I studies.[3]
-
Administration: this compound was administered as a short intravenous infusion. Doses were escalated in different cohorts.[3]
-
Blood Sampling: Venous blood samples were collected at various time points before, during, and after the infusion.
-
Plasma Preparation: Plasma was separated and stored under conditions that ensure the stability of the analyte.[3]
Bioanalytical Method for this compound Quantification
-
Technique: Gas Chromatography/Mass Spectrometry/Mass Spectrometry (GC/MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred methods for sensitive and specific quantification of this compound in plasma.[3]
-
Sample Preparation: A liquid-liquid extraction or solid-phase extraction is typically employed to isolate this compound and its metabolites from the plasma matrix.[5][7] This involves protein precipitation followed by extraction with an organic solvent.
-
Internal Standard: A deuterated analog of this compound is often used as an internal standard to ensure accuracy and precision during sample processing and analysis.
-
Validation: The analytical method is validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as linearity, accuracy, precision, selectivity, and stability.
Visualizing Experimental and Biological Processes
To better illustrate the processes involved in this compound research, the following diagrams have been generated using the DOT language.
Caption: Workflow of a typical pharmacokinetic study.
Caption: this compound's signaling pathway.
Mechanism of Action and Signaling
This compound's primary mechanism of action is as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[8] Overactivation of the NMDA receptor by the neurotransmitter glutamate leads to an excessive influx of calcium ions, triggering a cascade of neurotoxic events. By blocking the NMDA receptor, this compound mitigates this excitotoxicity.
Furthermore, this compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[9][10][11] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[9][10][11] This action blocks the translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[9][10][11] This anti-inflammatory effect contributes to its neuroprotective properties. This compound has also been found to interact with the dopaminergic system.[12]
Conclusion
This comparative guide provides a summary of the currently available pharmacokinetic data for this compound across different species. While human pharmacokinetic data is relatively well-characterized from clinical trials, a notable gap exists in the public domain regarding comprehensive pharmacokinetic parameters in preclinical animal models. The provided data, primarily from a patent filing, offers valuable insights but should be interpreted with the understanding that it may not have undergone the same rigorous peer-review process as studies published in scientific journals. The detailed experimental protocols and signaling pathway diagrams offer a foundational understanding for researchers. Further dedicated, peer-reviewed cross-species pharmacokinetic studies are warranted to fully elucidate the comparative disposition of this compound and to strengthen the translation of preclinical findings to clinical applications.
References
- 1. This compound: a novel cannabinoid with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2004050011A2 - High enantiomeric purity this compound for pharmaceutical copositions - Google Patents [patents.google.com]
- 3. Clinical pharmacokinetics of escalating i.v. doses of this compound (HU-211), a neuroprotectant agent, in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. future4200.com [future4200.com]
- 5. protocols.io [protocols.io]
- 6. Quantification of 24 circulating endocannabinoids, endocannabinoid-related compounds, and their phospholipid precursors in human plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. The cannabinoid this compound is an inhibitor of the nuclear factor-kappa B (NF-kappa B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. findanexpert.unimelb.edu.au [findanexpert.unimelb.edu.au]
- 11. research.uni-luebeck.de [research.uni-luebeck.de]
- 12. Interaction of this compound (HU-211), a novel NMDA receptor antagonist, with the dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dexanabinol and Memantine for Neuroprotection
For Immediate Release
This guide provides a detailed comparison of the therapeutic potential of Dexanabinol and memantine, two neuroprotective agents with distinct pharmacological profiles. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, preclinical and clinical data, and experimental methodologies.
Overview
This compound (HU-211) is a synthetic cannabinoid derivative that acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Unlike other cannabinoids, it is devoid of psychotropic effects as it does not act as a cannabinoid receptor agonist.[1] It has been investigated primarily for its potential neuroprotective effects in traumatic brain injury (TBI).[3][4]
Memantine is a low-to-moderate affinity uncompetitive NMDA receptor antagonist.[5][6] It is an approved treatment for moderate to severe dementia of the Alzheimer's type and has also been studied in other neurological disorders, including vascular dementia.[7][8][9] Its mechanism of action is believed to mitigate the neurotoxic effects of excessive glutamate, a neurotransmitter implicated in neurodegenerative diseases.[5][6]
Mechanism of Action
Both this compound and memantine exert their primary neuroprotective effects through the modulation of the NMDA receptor, a key player in synaptic plasticity and excitotoxicity. However, their broader pharmacological activities differ.
This compound:
-
NMDA Receptor Antagonism: Functions as a non-competitive antagonist at the NMDA receptor.[2][10]
-
Anti-inflammatory Properties: Inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[10][11] This is achieved, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[11]
-
Antioxidant Activity: Scavenges free radicals, protecting neurons from oxidative stress.[12]
Memantine:
-
NMDA Receptor Antagonism: Acts as a low-affinity, uncompetitive, open-channel blocker of the NMDA receptor.[5][6] This characteristic is thought to allow it to block pathological, tonic activation of the receptor while preserving normal synaptic transmission.[6]
-
Neurotrophic Factor Release: Studies suggest memantine can stimulate the release of neurotrophic factors from astroglia.[13]
-
Anti-inflammatory Effects: Prevents microglial over-activation, thereby reducing the production of pro-inflammatory factors.[13]
Preclinical Data
Neuroprotection in Ischemic Models
| Compound | Animal Model | Key Findings | Reference |
| This compound | Permanent Middle Cerebral Artery Occlusion (PMCAO) in hypertensive rats | Significantly decreased infarct volumes. Significantly lowered TNF-α levels in the ipsilateral hemisphere. | [10] |
| Memantine | Mouse model of focal cerebral ischemia | Administration of 20 mg/kg 5 minutes after stroke reduced cortical infarction size by 10%. | [3] |
| Memantine | Mouse model of reversible focal cerebral ischemia | Low-dose memantine (0.2 mg/kg/day) significantly reduced lesion volume by 30% to 50%. | [14] |
Anti-inflammatory Effects
| Compound | Experimental System | Key Findings | Reference |
| This compound | Neuron-like cell line and primary neurons | Inhibits phosphorylation and degradation of IκBα, translocation of NF-κB to the nucleus, and reduces mRNA accumulation of TNF-α and IL-6. | [11] |
| Memantine | Rat primary midbrain neuron-glia cultures | Reduced lipopolysaccharide (LPS)-induced loss of dopaminergic neurons in a dose-dependent manner. Reduced production of pro-inflammatory factors including TNF-α. | [13] |
Clinical Data
This compound in Traumatic Brain Injury (TBI)
A phase III, randomized, placebo-controlled clinical trial evaluated the efficacy and safety of a single 150 mg intravenous dose of this compound in 861 patients with severe TBI.[3][7]
| Outcome Measure | This compound Group | Placebo Group | p-value | Reference |
| Unfavorable Outcome (Extended Glasgow Outcome Scale at 6 months) | 215 (50%) | 214 (51%) | Not statistically significant (OR 1.04, 95% CI 0.79-1.36) | [3][7] |
The study concluded that while this compound was safe, it was not efficacious in the treatment of severe TBI.[3][7]
Memantine in Alzheimer's Disease and Vascular Dementia
Memantine has been extensively studied in patients with Alzheimer's disease (AD) and vascular dementia (VaD).
Alzheimer's Disease: A meta-analysis of six randomized controlled trials (n=2,312) demonstrated a statistically significant, albeit small, benefit of memantine on cognition as measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).[15]
| Patient Population | Outcome Measure | Standardized Mean Difference (95% CI) | p-value | Reference |
| Mild to Moderate AD | ADAS-Cog | -0.21 (-0.34, -0.08) | 0.001 | [15] |
| Moderate to Severe AD | ADAS-Cog | -0.29 (-0.54, -0.03) | 0.03 | [15] |
Vascular Dementia: In a 28-week, multicenter trial involving 321 patients with mild to moderate VaD, memantine (20 mg/day) showed a significant improvement in cognition compared to placebo.[8][16]
| Outcome Measure | Memantine Group (Mean Change from Baseline) | Placebo Group (Mean Change from Baseline) | p-value | Reference |
| ADAS-Cog Score | +0.4 | -1.6 | <0.05 | [8][16] |
Experimental Protocols
This compound Phase III TBI Trial Methodology
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participants: 861 patients with severe traumatic brain injury (Glasgow Coma Scale motor score of 2 to 5) requiring intracranial pressure monitoring.
-
Intervention: A single intravenous dose of 150 mg this compound or placebo administered within 6 hours of injury.
-
Primary Outcome: Extended Glasgow Outcome Scale (GOSE) assessed at 6 months.
-
Secondary Outcomes: GOSE at 3 months, mortality rates, intracranial pressure, and quality of life.[7][17]
Memantine Vascular Dementia Trial Methodology
-
Study Design: Multicenter, 28-week, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participants: 321 patients with probable vascular dementia (NINDS-AIREN criteria) and a Mini-Mental State Examination (MMSE) score between 12 and 20.
-
Intervention: Memantine 10 mg twice daily or placebo.
-
Primary Outcomes: Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) and the Clinician's Interview Based Impression of Change plus caregiver input (CIBIC-plus).[8][16]
Signaling Pathways and Experimental Workflows
Signaling Pathways
References
- 1. karger.com [karger.com]
- 2. New approaches to clinical trials in vascular dementia: memantine in small vessel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Memantine has a nicotinic neuroprotective pathway in acute hippocampal slices after an NMDA insult - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of this compound in severe traumatic brain injury: results of a phase III randomised, placebo-controlled, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Memantine: efficacy and safety in mild-to-severe Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Memantine for the treatment of ischemic stroke: experimental benefits and clinical lack of studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel neuroprotective mechanisms of memantine: increase in neurotrophic factor release from astroglia and anti-inflammation by preventing microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The dichotomy of memantine treatment for ischemic stroke: dose-dependent protective and detrimental effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Meta-analysis of six-month memantine trials in Alzheimer's disease - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Efficacy and safety of memantine in patients with mild to moderate vascular dementia: a randomized, placebo-controlled trial (MMM 300) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Navigating the Disposal of Dexanabinol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Dexanabinol, a synthetic cannabinoid derivative, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. Due to its classification as a potential controlled substance and its inherent chemical properties, specific protocols must be followed to mitigate environmental and health risks. This guide provides essential information on the safe and compliant disposal of this compound.
Core Principles of this compound Disposal
Given the absence of specific public disposal guidelines for this compound, the primary approach is to adhere to the stringent regulations governing pharmaceutical and controlled substance waste. It is imperative to consult your institution's Environmental Health & Safety (EH&S) department for local and national requirements.
Key Disposal Considerations:
-
Do Not Dispose Down the Drain: this compound, like many pharmaceuticals, should never be disposed of in sinks or drains. This prevents contamination of water systems.
-
Avoid Regular Trash Disposal: Unused or expired this compound should not be placed in regular solid waste containers.
-
Follow Controlled Substance Protocols: In many jurisdictions, synthetic cannabinoids are classified as controlled substances. Disposal must be managed by a licensed hazardous waste disposal company or through a certified reverse distributor.[1] Your institution's EH&S office will have established procedures for this.[2]
-
Render the Substance "Non-Retrievable": The goal of controlled substance disposal is to ensure the drug cannot be re-used.[3] This is typically achieved through incineration by a licensed facility.[1][4]
-
Proper Packaging and Labeling: Waste containing this compound must be placed in a designated, sealed, and clearly labeled hazardous waste container.
Step-by-Step Disposal Procedure for this compound Waste
-
Segregation: Isolate all waste materials containing this compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and empty containers.
-
Containerization:
-
Solid Waste: Place contaminated solids (e.g., gloves, weigh boats, paper towels) into a designated hazardous waste bag or container.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and properly vented hazardous waste container. If the solvent is flammable (e.g., methanol, ethanol), use a container suitable for flammable liquids.
-
Sharps: Any needles or other sharps contaminated with this compound should be placed in a designated sharps container for hazardous waste.
-
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other components in the mixture (e.g., "Methanol"). Indicate the approximate concentration and quantity.
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area until it is collected by your institution's EH&S personnel or a licensed waste contractor.
-
Documentation: Maintain meticulous records of the amount of this compound used and the quantity designated for waste disposal, in accordance with your institution's policies and any controlled substance regulations.
Safety and Hazard Information
This compound presents several health hazards that necessitate careful handling during all stages, including disposal.
| Hazard Type | Description | GHS Classification |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[5] | Warning[5] |
| Skin Irritation | Causes skin irritation.[5] | Warning[5] |
| Eye Irritation | Causes serious eye irritation.[5] | Warning[5] |
| Respiratory Irritation | May cause respiratory irritation.[5] | Warning[5] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[5][6] | Warning[5] |
| Specific Target Organ Toxicity | May cause damage to the central nervous system and visual organs.[6] | Danger[6] |
This data is compiled from safety data sheets of related cannabinoid compounds and general GHS classifications. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate information.
Experimental Protocols: Decontamination of Lab Surfaces
In the event of a spill or for routine cleaning of surfaces that have come into contact with this compound, the following general procedure can be followed.
-
Preparation: Don appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Initial Cleaning: For visible powder, carefully wipe the area with a damp cloth to avoid aerosolizing the compound. For liquid spills, absorb the liquid with an inert absorbent material.
-
Decontamination: Wipe the affected area with a solvent known to dissolve this compound, such as ethanol or isopropanol.
-
Final Cleaning: Follow the solvent wipe with a wash using a standard laboratory detergent and water.
-
Waste Disposal: All materials used for cleaning (e.g., paper towels, absorbent pads) must be disposed of as hazardous waste.
This compound's Interaction with the NF-κB Signaling Pathway
This compound has been shown to have anti-inflammatory properties through the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[7][8] Understanding this pathway can provide context for its biological effects.
References
- 1. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 2. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. This compound | C25H38O3 | CID 107778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. web-resources-prod.zeptometrix.com [web-resources-prod.zeptometrix.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | inhibitor/agonist | CAS 112924-45-5 | Buy this compound from Supplier InvivoChem [invivochem.com]
Essential Safety and Logistical Information for Handling Dexanabinol
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Dexanabinol is paramount. This document provides a comprehensive, step-by-step guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Based on the known hazards of this compound, including being harmful if swallowed, in contact with skin, or inhaled, and causing skin and eye irritation, the following PPE is mandatory.[1]
| PPE Category | Item | Specification/Standard | Frequency of Change |
| Hand Protection | Gloves, Powder-Free Nitrile | Double-gloving recommended. Comply with ASTM D6978.[2] | Outer glove: immediately after handling. Inner glove: upon leaving the work area or every 30-60 minutes.[3] |
| Eye Protection | Safety Goggles | ANSI Z87.1 compliant, chemical splash-proof.[4] | N/A |
| Face Protection | Face Shield | To be worn over safety goggles when there is a splash hazard.[2] | N/A |
| Body Protection | Laboratory Coat | Disposable, fluid-resistant, solid front, long sleeves, and tight-fitting cuffs.[5][6] | Daily or immediately upon contamination. |
| Respiratory Protection | N95 or higher Respirator | NIOSH-approved, required when handling powders or creating aerosols.[3] | Per manufacturer's instructions or when breathing becomes difficult. |
| Foot Protection | Closed-toe Shoes | Substantial, non-permeable material. | N/A |
Operational Plan for Handling this compound
This section outlines the procedural, step-by-step guidance for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a designated, locked, and well-ventilated area away from incompatible materials.
-
The storage area should be clearly labeled with appropriate hazard warnings.
2. Preparation and Handling:
-
All handling of this compound, especially of the powdered form, must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[7]
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound to prevent cross-contamination.
-
When preparing solutions, add the solvent to the this compound powder slowly to avoid generating dust.
3. Spill Management:
-
In case of a spill, immediately alert others in the vicinity.
-
Evacuate the area if the spill is large or generates significant dust.
-
For small powder spills, gently cover with a damp paper towel to avoid aerosolization.
-
For liquid spills, contain the spill using absorbent pads.
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan
The disposal of this compound and any associated contaminated waste must be handled with care to ensure regulatory compliance and environmental safety.
1. Waste Segregation:
-
All materials that have come into contact with this compound, including gloves, weigh boats, pipette tips, and empty containers, must be considered hazardous waste.
-
Segregate this compound waste from other laboratory waste streams.
2. Waste Containers:
-
Use clearly labeled, leak-proof, and puncture-resistant containers for solid and liquid waste.
-
Keep waste containers closed except when adding waste.
3. Disposal Procedure:
-
This compound is a synthetic cannabinoid derivative and may be subject to regulations for controlled substances in some jurisdictions.[6]
-
Disposal of unwanted or expired this compound may require the use of a licensed "reverse distributor" for controlled substances.[8][9]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal.[8][10] EHS can provide guidance on whether the substance is considered a hazardous material and the correct disposal pathway.[10]
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow and Safety Procedures
The following diagrams illustrate the key workflows for safely handling this compound in a laboratory setting.
Caption: Step-by-step workflow for handling this compound.
Caption: Logical flow for responding to a this compound spill.
References
- 1. This compound | C25H38O3 | CID 107778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pppmag.com [pppmag.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Procedures for the Use of Controlled Substances in Laboratory and Animal Research | Research | WashU [research.washu.edu]
- 9. unthsc.edu [unthsc.edu]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
